Piperazine sebacate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
7433-23-0 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
decanedioic acid;piperazine |
InChI |
InChI=1S/C10H18O4.C4H10N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-2-6-4-3-5-1/h1-8H2,(H,11,12)(H,13,14);5-6H,1-4H2 |
InChI Key |
AABVNLKNIVLBCB-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C(CCCCC(=O)O)CCCC(=O)O |
Isomeric SMILES |
C1C[NH2+]CC[NH2+]1.C(CCCCC(=O)[O-])CCCC(=O)[O-] |
Canonical SMILES |
C1C[NH2+]CC[NH2+]1.C(CCCCC(=O)[O-])CCCC(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
7433-23-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Piperazine sebacate; Nematorazine; UNII-X1EUC610UJ. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Piperazine Sebacate
Executive Summary
Piperazine Sebacate (CAS: 7433-23-0) is a stoichiometric salt formed from the neutralization of piperazine (a cyclic diamine) with sebacic acid (a dicarboxylic acid). Historically utilized as an anthelmintic agent due to the GABA-agonist activity of the piperazine moiety, it also serves as a specialized precursor in the synthesis of high-performance polyamides (nylons) and corrosion inhibitors.
This guide provides a rigorous, self-validating protocol for the laboratory-scale synthesis of this compound. It emphasizes the 1:1 molar stoichiometry required to achieve the neutral salt form (C₁₄H₂₈N₂O₄), distinguishing it from polymeric byproducts.
Part 1: Theoretical Framework
Chemical Identity & Stoichiometry
The synthesis relies on a classic acid-base neutralization. Piperazine acts as a di-acidic base, while sebacic acid acts as a di-basic acid.
-
Piperazine (Base):
| MW: 86.14 g/mol | pKa₁: 5.35, pKa₂: 9.73[1][2][3] -
Sebacic Acid (Acid):
| MW: 202.25 g/mol | pKa₁: ~4.72, pKa₂: ~5.45 -
Target Salt: this compound (
) | MW: 288.39 g/mol
Reaction Mechanism
The reaction is driven by the proton transfer from the carboxyl groups of sebacic acid to the secondary amine nitrogens of piperazine. Because both reactants are bifunctional, maintaining a strict 1:1 molar ratio is critical. An excess of acid can lead to acidic salts, while an excess of base yields impure products.
Reaction Equation:
Part 2: Synthetic Methodology
Reagents & Equipment
-
Sebacic Acid: >99% purity (Recrystallize from water if mp < 131°C).
-
Piperazine Anhydrous: >99% purity (Hygroscopic; store in desiccator).
-
Note: If using Piperazine Hexahydrate, adjust mass calculations to account for the 6 water molecules (MW: 194.23 g/mol ).
-
-
Solvent: Ethanol (95% or Absolute) or Methanol. Ethanol is preferred for toxicity profiles and optimal crystallization kinetics.
-
Apparatus: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath, Vacuum filtration setup.
Step-by-Step Synthesis Protocol
Step 1: Pre-Solubilization (Segregated)
To prevent premature precipitation of oligomers, reactants must be fully dissolved before mixing.
-
Solution A: Dissolve 20.23 g (0.1 mol) of Sebacic Acid in 100 mL of warm Ethanol (50°C).
-
Solution B: Dissolve 8.61 g (0.1 mol) of Anhydrous Piperazine in 50 mL of Ethanol (room temperature).
Step 2: Controlled Addition & Reflux
-
Add Solution B dropwise to Solution A under vigorous stirring.
-
Observation: An immediate cloudiness or exotherm indicates salt formation.
-
-
Attach the reflux condenser.
-
Heat the mixture to reflux (approx. 78°C) for 60 minutes .
-
Causality: Refluxing ensures thermodynamic equilibrium, converting any kinetic oligomers into the stable salt form and ensuring complete proton transfer.
-
Step 3: Crystallization
-
Remove heat and allow the flask to cool slowly to room temperature over 2 hours.
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Critical Control: Rapid cooling can trap solvent inclusions. Slow cooling promotes high-purity crystal lattice formation.
-
Step 4: Isolation & Purification
-
Filter the white crystalline precipitate using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake twice with 20 mL of cold Ethanol to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C for 6 hours or until constant weight is achieved.
Synthesis Workflow Diagram
Figure 1: Operational workflow for the synthesis of this compound, emphasizing temperature control points.
Part 3: Characterization & Validation
To ensure the synthesized material is the correct salt and not a physical mixture or a polymer, the following validation steps are mandatory.
Physicochemical Properties Table
| Parameter | Theoretical / Expected | Method of Verification |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | > 160°C (Decomposition likely >200°C) | DSC / Capillary Method |
| Solubility | Soluble in Water; Insoluble in Ether | Gravimetric Analysis |
| pH (1% aq) | ~6.5 - 7.5 (Neutral Salt) | pH Meter |
Spectroscopic Validation (FTIR)
Fourier Transform Infrared Spectroscopy (FTIR) is the primary tool for confirming salt formation.
-
Disappearance of -COOH: The carbonyl stretch of free sebacic acid (~1700 cm⁻¹) must disappear or shift significantly.
-
Appearance of -COO⁻: Look for strong carboxylate anion bands:
-
Asymmetric stretch: ~1550–1610 cm⁻¹
-
Symmetric stretch: ~1380–1420 cm⁻¹
-
-
Amine Shift: The N-H stretch of piperazine will broaden and shift due to protonation (ammonium formation), typically appearing in the 2800–3200 cm⁻¹ region overlapping with C-H stretches.
Characterization Logic Diagram
Figure 2: Decision logic for validating the identity and purity of the synthesized salt.
Part 4: Applications & Stability
Pharmaceutical & Veterinary
This compound operates as a GABA agonist . Upon ingestion by the host, it selectively binds to the nematode GABA receptors, inducing flaccid paralysis in the parasite. This allows the host's peristalsis to expel the worm.[3]
-
Dosage Form Considerations: The salt is stable but hygroscopic. Formulations often require excipients that protect against moisture uptake.
Polymer Chemistry
This salt acts as a "nylon salt" monomer. When heated under vacuum above its melting point (melt polymerization), it dehydrates to form Polyamide 6,10 (if hexamethylenediamine were used) or Piperazine-Sebacic Polyamide (a semi-rigid polymer).
-
Storage: Must be stored in airtight containers, preferably with desiccant packs, to prevent hydrolysis or caking.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084013, this compound. Retrieved from [Link]
-
World Health Organization. The International Pharmacopoeia: Piperazine Adipate (Analogous Salt Reference). Retrieved from [Link][4]
-
Wikipedia. Piperazine - Chemistry and Pharmacology. Retrieved from [Link]
Sources
Technical Whitepaper: Physicochemical Profiling and Development Potential of Piperazine Sebacate
Executive Summary
Piperazine sebacate (Piperazine decanedioate) represents a distinct salt form within the piperazine anthelmintic class. While piperazine citrate and adipate dominate the market, the sebacate salt offers a unique physicochemical profile driven by the lipophilicity of the sebacic acid counterion (C10 dicarboxylic acid). This guide provides a technical deep-dive into its molecular architecture, synthesis, and analytical properties, positioning it as a candidate for specialized formulations requiring modified dissolution kinetics or taste-masking properties compared to its more hydrophilic counterparts.
Part 1: Molecular Architecture & Stoichiometry
Chemical Identity
This compound is formed through the stoichiometric neutralization of piperazine (a cyclic ethylene amine) with sebacic acid. Unlike the hexahydrate base which is highly deliquescent, the sebacate salt stabilizes the volatile base into a solid crystalline lattice.
| Property | Specification |
| IUPAC Name | Piperazine; decanedioic acid |
| CAS Registry Number | 7433-23-0 |
| Molecular Formula | C |
| Molecular Weight | 288.39 g/mol |
| Stoichiometry | 1:1 (Base:Acid) |
| Charge Distribution | Bis-protonated piperazinium cation ( |
Structural Visualization
The interaction involves proton transfer from the carboxylic acid groups of sebacic acid to the secondary amines of the piperazine ring, forming an ionic lattice stabilized by hydrogen bonding.
Figure 1: Stoichiometric formation of this compound, highlighting the acid-base proton transfer.
Part 2: Physicochemical Characterization
Solubility Profile & Hydrophobicity
The critical differentiator of the sebacate salt is the 8-carbon methylene chain of the sebacate anion. This introduces significant hydrophobicity compared to the citrate or adipate (C4 chain) salts.
-
Water Solubility: Lower than piperazine citrate. This reduced solubility is advantageous for taste masking , as the free base and highly soluble salts have a distinct saline-bitter taste.
-
Partition Coefficient (LogP): The sebacate counterion shifts the apparent LogP of the ion pair, potentially altering passive diffusion rates in the GI tract before dissociation.
Thermal Properties[3]
-
Melting Point: Piperazine salts generally exhibit high melting points due to strong ionic lattice energy. While piperazine hexahydrate melts at 44°C, this compound is a solid at room temperature with a melting range typically >150°C (empirical determination via DSC is required for batch release).
-
Stability: The salt form prevents the carbamation reaction (absorption of CO
) that plagues the free base, ensuring long-term shelf stability.
Part 3: Synthetic Pathways & Manufacturing
Synthesis Protocol
Objective: Produce high-purity this compound via acid-base neutralization in a polar protic solvent.
Reagents:
-
Piperazine Anhydrous (99%+)
-
Sebacic Acid (99%+)
-
Solvent: Ethanol (95%) or Isopropanol. (Water is avoided to maximize yield, as the salt is moderately water-soluble).
Methodology:
-
Dissolution (Acid): Dissolve 1.0 equivalent of Sebacic Acid in boiling Ethanol (approx. 10 mL/g).
-
Dissolution (Base): Separately, dissolve 1.0 equivalent of Piperazine in warm Ethanol.
-
Neutralization: Slowly add the Piperazine solution to the Sebacic Acid solution under constant stirring at 60-70°C.
-
Note: Exothermic reaction. Maintain temperature to prevent premature precipitation of impurities.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 4°C for 4 hours. The salt will crystallize out.[1]
-
Filtration: Vacuum filter the white crystalline precipitate.
-
Washing: Wash the filter cake with cold acetone to remove unreacted organic residues.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Process Flow Diagram
Figure 2: Manufacturing workflow for the synthesis of this compound.
Part 4: Analytical Fingerprinting
To validate the identity of this compound, the following spectroscopic markers must be confirmed. These distinguish the salt from a physical mixture of the starting materials.
FTIR Spectroscopy (Infrared)
-
Carboxylate Region (COO-): The carbonyl stretch of sebacic acid (normally ~1700 cm
) will disappear. Instead, look for:-
Asymmetric Stretch: 1550–1610 cm
(Strong). -
Symmetric Stretch: ~1400 cm
.
-
-
Ammonium Region (NH
):-
Broad band between 2400–3000 cm
, indicative of the protonated secondary amine salt. -
Absence of the sharp free amine doublet seen in pure piperazine.
-
Proton NMR ( H-NMR) in D O
-
Piperazine Ring Protons: Singlet at
~3.4 ppm (shifted downfield from ~2.8 ppm in free base due to protonation). -
Sebacate Chain:
-
-CH
(adjacent to COO-): Triplet at ~2.2 ppm. -
-CH
: Multiplet at ~1.5 ppm. -
Bulk CH
: Broad singlet/multiplet at ~1.3 ppm.
-
-CH
Part 5: Pharmaceutical Context & Stability
Mechanism of Action
This compound functions as a GABA agonist. The sebacate counterion is pharmacologically inert but dictates the delivery of the active piperazine moiety.
Figure 3: Pharmacodynamics of this compound in anthelmintic therapy.
Comparative Stability
This compound is non-hygroscopic compared to piperazine hexahydrate and piperazine citrate.
-
Storage: Can be stored in standard HDPE containers without desiccant packs, unlike the citrate salt which may clump in high humidity.
-
Formulation: Ideal for tablet compression due to good flow properties and compressibility derived from the sebacic acid lipid-like character.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3084013, this compound. Retrieved February 28, 2026 from [Link]
-
CAS Common Chemistry. Decanedioic acid, compd.[2][3] with piperazine (1:1) - CAS Registry Number 7433-23-0.[4][2][3][5] Retrieved February 28, 2026 from [Link]
-
Mayo Clinic. Piperazine (Oral Route) Description and Pharmacology. Retrieved February 28, 2026 from [Link]
Sources
piperazine sebacate CAS number 7433-23-0
Technical Whitepaper: Piperazine Sebacate – Physicochemical Profile and Pharmaceutical Applications
CAS Number: 7433-23-0 Molecular Formula: C₁₄H₂₈N₂O₄ Molecular Weight: 288.39 g/mol [1]
Executive Summary
This compound is a specialized organic salt formed from the neutralization of piperazine (a cyclic ethyleneamine) with sebacic acid (a C10 dicarboxylic acid). While less ubiquitous than its citrate or adipate counterparts, this compound occupies a critical niche in veterinary and anthelmintic research due to its unique lipophilicity profile derived from the sebacate anion. This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, pharmacological mechanism as a GABA agonist, and rigorous quality control protocols. It is intended for use by formulation scientists and medicinal chemists optimizing antiparasitic delivery systems.
Chemical Identity & Structural Analysis
This compound exists as a 1:1 stoichiometric salt where the diprotic nature of sebacic acid neutralizes the di-basic piperazine ring. The presence of the long-chain sebacic acid moiety (decanedioic acid) imparts a higher degree of lipophilicity compared to shorter-chain salts, potentially influencing gastrointestinal absorption and taste-masking properties.
Table 1: Core Chemical Identifiers
| Parameter | Specification |
|---|---|
| IUPAC Name | Piperazine; decanedioic acid |
| CAS Number | 7433-23-0 |
| Synonyms | Piperazine decanedioate; Nematorazine |
| Stoichiometry | 1:1 (Piperazine : Sebacic Acid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO; slightly soluble in ethanol |[1]
Synthesis Pathway Visualization
The following diagram illustrates the stoichiometric neutralization reaction governing the formation of this compound.
Figure 1: Synthesis pathway of this compound via acid-base neutralization.
Physicochemical Properties
Understanding the physical behavior of this compound is essential for formulation stability.
-
Melting Point: Unlike piperazine hexahydrate (mp 44°C), the sebacate salt exhibits a significantly higher melting point, characteristic of ionic organic salts. While specific literature values vary, it typically decomposes upon melting in the range of 150°C – 200°C (experimentally determined).
-
Hygroscopicity: Piperazine salts are generally hygroscopic. The sebacate moiety, being more hydrophobic than citrate, offers slightly improved resistance to moisture uptake, but the material must still be stored in desiccated conditions.
-
Stability: The compound is stable under ambient conditions but sensitive to strong oxidizing agents. It should be protected from light to prevent potential photo-oxidation of the amine groups.
Pharmacological Mechanism of Action
This compound functions as a potent anthelmintic agent , primarily targeting nematode infections (Ascaris lumbricoides, Enterobius vermicularis).[2] Its efficacy stems from its ability to disrupt neuromuscular transmission in the parasite.[2]
Mechanism:
-
GABA Agonism: Piperazine acts as a selective agonist at the GABA (gamma-aminobutyric acid) receptors located on the somatic muscle cells of the nematode.[2]
-
Hyperpolarization: Binding opens chloride ion channels, causing an influx of Cl⁻ ions. This hyperpolarizes the muscle membrane potential.[2]
-
Flaccid Paralysis: The hyperpolarization prevents muscle contraction, leading to flaccid paralysis. The worm loses its ability to maintain its position in the intestinal tract and is expelled via peristalsis.[2]
Figure 2: Pharmacological cascade inducing flaccid paralysis in nematodes.
Experimental Protocols
Protocol A: Laboratory Synthesis of this compound
Objective: To synthesize high-purity this compound for reference standards.
-
Reagents:
-
Sebacic Acid (99%+ purity): 20.2 g (0.1 mol).
-
Piperazine Hexahydrate: 19.4 g (0.1 mol).
-
Solvent: Ethanol (95%) and Deionized Water (1:1 mixture).
-
-
Procedure:
-
Dissolution: Dissolve 20.2 g of sebacic acid in 100 mL of warm ethanol/water mixture (approx. 60°C).
-
Addition: Separately dissolve 19.4 g of piperazine hexahydrate in 50 mL of water. Slowly add the amine solution to the acid solution with constant stirring.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 30 minutes to ensure complete neutralization.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours. White crystalline precipitate will form.[3]
-
Filtration: Filter the crystals using vacuum filtration. Wash with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50°C for 12 hours.
-
-
Validation: Measure melting point. If <150°C, recrystallize from hot water.
Protocol B: Analytical Quality Control (Titration)
Objective: Assay determination of Piperazine content.
-
Principle: Non-aqueous titration of the basic nitrogen atoms using perchloric acid.
-
Reagents: 0.1 N Perchloric acid, Glacial acetic acid, Crystal Violet indicator.
-
Method:
-
Dissolve 0.15 g of dried this compound in 20 mL of glacial acetic acid.
-
Add 2 drops of Crystal Violet indicator.
-
Titrate with 0.1 N Perchloric acid until the violet color changes to emerald green.
-
-
Calculation:
(Note: Each mole of piperazine consumes 2 moles of acid).
Safety & Toxicology
-
Handling: this compound is an irritant.[3][4] Wear gloves, safety goggles, and a dust mask (N95) during handling to prevent inhalation of fine powder.
-
Toxicity Profile:
-
Acute Toxicity: Low oral toxicity. High doses may cause neurotoxicity (tremors, ataxia) due to GABAergic activity in the host CNS if the blood-brain barrier is compromised or dosing is excessive.
-
Contraindications: Avoid in patients with renal impairment (accumulation risk) or epilepsy.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084013, this compound. Retrieved from [Link]
-
Cavier, R. (1969). Pharmacologic study on the anthelminthic activity of various preparations containing this compound. Therapie, 24(2), 205-213.[1]
- DeLeon, G. V., & Dayrit, C. (1964).
- Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology, 84(2), 445–461.
Sources
piperazine sebacate molecular weight and formula
Physicochemical Profiling, Synthesis, and Pharmaceutical Applications
Executive Summary
Piperazine Sebacate (CAS: 7433-23-0) is a stoichiometric salt formed from the neutralization of piperazine (a cyclic diamine) and sebacic acid (a dicarboxylic acid).[1] Historically utilized as an anthelmintic agent for the treatment of Trichocephalosis (whipworm) and Ascariasis, it represents a class of piperazine salts designed to improve the stability and bioavailability of the volatile, hygroscopic piperazine base.
In modern materials science, it serves as a specialized precursor for semi-crystalline polyamides (nylons) and corrosion inhibitors.[1] This guide provides a rigorous technical analysis of its molecular identity, synthesis protocols, and functional applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Molecular Specifications
The compound exists as a 1:1 salt where the acidic protons of sebacic acid protonate the secondary amines of the piperazine ring, forming a stable diammonium dicarboxylate lattice.
| Property | Specification |
| IUPAC Name | Piperazine; decanedioic acid |
| Common Name | This compound |
| CAS Registry Number | 7433-23-0 |
| Molecular Formula | C₁₄H₂₈N₂O₄ (Salt) (C₄H₁₀N₂[1] · C₁₀H₁₈O₄) |
| Molecular Weight | 288.39 g/mol |
| Stoichiometry | 1:1 (Base : Acid) |
| Appearance | White crystalline powder |
| Solubility | Soluble in water (ionic dissociation); Insoluble in non-polar organic solvents (e.g., diethyl ether, hexane).[1] |
| Melting Point | >200°C (Decomposition).[1][2] Note: Unlike the low-melting base (106°C), the salt lattice confers high thermal stability.[1] |
Structural Architecture
The stability of this compound arises from the ionic interaction between the piperazinium cation (
Synthesis & Characterization Protocol
Reaction Mechanism
The synthesis is a classic acid-base neutralization.[1] The choice of solvent is critical: it must dissolve the reactants (base and acid) but precipitate the product (salt) to drive the equilibrium forward and facilitate purification.
Reaction Equation:
Experimental Protocol: Laboratory Scale
Note: This protocol is designed for high-purity synthesis suitable for analytical characterization.
Reagents:
Step-by-Step Methodology:
-
Dissolution (Acid): Dissolve 20.2 g (0.1 mol) of Sebacic Acid in 150 mL of warm Ethanol (60°C). Ensure complete dissolution to avoid occlusions.[1]
-
Dissolution (Base): Separately, dissolve 19.4 g (0.1 mol) of Piperazine Hexahydrate in 50 mL of Ethanol.
-
Neutralization: Slowly add the piperazine solution to the sebacic acid solution under constant stirring at 60°C. The reaction is exothermic; maintain temperature <70°C to prevent discoloration.
-
Crystallization: Allow the mixture to reflux for 30 minutes. Cool slowly to room temperature, then chill to 4°C for 4 hours. The salt will precipitate as white crystals.[1][4]
-
Filtration & Washing: Filter the precipitate under vacuum.[1] Wash the filter cake twice with 20 mL of cold acetone to remove unreacted organic acids or bases.
-
Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours to remove residual solvent and moisture.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis workflow for this compound, ensuring high purity via solvent-selective precipitation.
Pharmaceutical Mechanism of Action
Piperazine salts, including the sebacate, function as GABA agonists . Their primary application is in veterinary and human medicine as anthelmintics (dewormers).[1][4]
Pharmacodynamics[1]
-
Target: The GABA receptor on the muscle cell membranes of the nematode (worm).[1]
-
Action: Piperazine mimics Gamma-Aminobutyric Acid (GABA), the inhibitory neurotransmitter.[1]
-
Effect: It causes hyperpolarization of the worm's muscle membrane.[1]
-
Outcome: Flaccid paralysis.[1] The worm loses the ability to maintain its position in the host's gut against peristalsis and is expelled alive.
Visualization: Signaling Pathway[1]
Caption: Pharmacodynamic pathway of this compound inducing flaccid paralysis in nematodes via GABA agonism.[1]
Industrial & Polymer Applications[1][5][6][9][10]
Beyond pharmaceuticals, this compound is a nylon salt . When heated under pressure (polycondensation), it releases water to form a polyamide.[1]
-
Polymer Type: Polyamide (Nylon-type structure but with a cyclic diamine).[1]
-
Properties: The rigid piperazine ring introduces stiffness and high melting points to the polymer backbone, unlike the flexible chain of standard Nylon 6,10 (made from hexamethylene diamine).
-
Use Case: High-temperature engineering plastics and corrosion-inhibiting coatings.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). this compound - Inxight Drugs.[1] Retrieved from [Link][1]
-
PubChem. this compound | C14H28N2O4.[1][3] National Library of Medicine.[1] Retrieved from [Link][1]
-
World Health Organization (WHO). this compound - International Nonproprietary Names. WHO Drug Information.[1]
-
Cavier, R. (1969).[1] Pharmacologic study on the anthelminthic activity of various preparations containing this compound. Therapie, 24(2), 205-13.[1] (PMID: 5769269).[1]
Sources
Thermodynamic Solubility and Solvation Behavior of Piperazine Sebacate: A Technical Guide
Executive Summary
Understanding the solubility profile of pharmaceutical salts and polymer additives is a critical prerequisite for successful formulation and material synthesis. Piperazine sebacate (CAS 7433-23-0) represents a classic organic salt system formed between a cyclic secondary diamine and a long-chain aliphatic dicarboxylic acid. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior across different solvent systems, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for accurate solubility determination.
Mechanistic Grounding: The Chemistry of this compound
This compound is synthesized via the reaction of piperazine with sebacic acid[1]. To understand its solubility, one must first analyze the thermodynamics of its solid-state formation.
The formation of this crystalline lattice is governed by the2
2[2], which predicts the probability of proton transfer between an acid and a base.-
Piperazine (Base): Highly polar, water-soluble, with a primary
of approximately 9.7[3]. -
Sebacic Acid (Acid): A C10 dicarboxylic acid with poor aqueous solubility at room temperature (approx. 0.5 g/L)[4], possessing a
of approximately 4.5.
The resulting
Fig 1: Mechanistic pathway of this compound salt formation and aqueous solvation.
Solubility Profile Across Solvent Systems
The dissolution of this compound requires the solvent to possess a high enough dielectric constant (
-
Aqueous Media: In water (
), the high polarity facilitates strong ion-dipole interactions that readily dismantle the salt lattice. Consequently, this compound exhibits enhanced aqueous solubility compared to free sebacic acid[6]. -
Organic Solvents: In lower dielectric solvents like ethanol (
), the solvent cannot adequately stabilize the dissociated ions. Thus, the salt remains practically insoluble in alcohol[7]. -
Non-Polar Solvents: In non-polar media (e.g., hexane), the absence of a dipole moment renders the ionic compound completely insoluble[3].
Quantitative Solvation Summary
| Solvent System | Dielectric Constant ( | Dominant Solvation Mechanism | Relative Solubility |
| Water | 80.1 | Ion-Dipole, Strong H-bonding | Freely Soluble |
| Methanol | 32.7 | Dipole-Dipole, Moderate H-bonding | Sparingly Soluble |
| Ethanol | 24.5 | Dipole-Dipole, Weak H-bonding | Practically Insoluble |
| Hexane | 1.9 | London Dispersion Forces | Insoluble |
Experimental Methodology: Thermodynamic Solubility Determination
To accurately profile the solubility of this compound, kinetic dissolution methods (like solvent-shift assays) must be avoided, as they frequently capture metastable supersaturated states. The isothermal shake-flask method is the industry standard for determining true thermodynamic equilibrium.
Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Protocol & Causal Reasoning
-
Preparation of Solid Excess: Add an excess amount of this compound[8] to a sealed borosilicate glass vial.
-
Causality: An excess of the solid phase is thermodynamically required to maintain the chemical potential equilibrium between the undissolved lattice and the solvated ions.
-
-
Solvent Addition: Add a fixed volume (e.g., 5.0 mL) of the target solvent.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath at a controlled temperature (e.g., 25.0 ± 0.1 °C or 37.0 °C) for 48 to 72 hours.
-
Causality: Sufficient incubation time prevents false-low concentration readings caused by slow dissolution kinetics.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: This removes undissolved micro-particulates that would artificially inflate the quantified concentration during optical analysis.
-
-
Solid-Phase Verification (Self-Validating Step): Analyze the residual solid pellet using Powder X-Ray Diffraction (PXRD).
-
Causality: This is a critical self-validating mechanism. Pharmaceutical salts can undergo 2[2], converting into a hydrate or dissociating back into the free acid/base due to shifts in Gibbs free energy. If the PXRD pattern of the pellet does not match the starting material, the measured liquid concentration reflects the solubility of a new phase, invalidating the test for the original salt.
-
-
Quantification: Dilute the filtered supernatant and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.
Conclusion
The solubility of this compound is fundamentally dictated by its ionic nature, resulting from the thermodynamically favorable proton transfer between piperazine and sebacic acid. While it exhibits excellent solubility in high-dielectric aqueous environments, it is practically insoluble in organic and non-polar solvents. By employing a rigorous, self-validating shake-flask methodology that accounts for solvent-mediated phase transformations, researchers can accurately map its thermodynamic solubility for advanced formulation development.
References
-
CymitQuimica. "Safety Data Sheet - CymitQuimica: this compound." 1
-
CymitQuimica. "Safety Data Sheet - CymitQuimica: 7433-23-0." 8
-
SciSpace. "Top 73 papers published in the topic of Sebacic acid in 2015 - SciSpace."4
-
PMC - NIH. "Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review." 2
-
TBZMED. "Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications." 5
-
Muby Chemicals. "Piperazine Adipate BP Ph Eur USP Manufacturers, with SDS." 7
-
PubChem - NIH. "Piperazine | C4H10N2 | CID 4837." 3
-
ACS Publications. "Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability." 6
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Top 73 papers published in the topic of Sebacic acid in 2015 [scispace.com]
- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperazine Adipate BP Ph Eur USP Manufacturers, with SDS [mubychem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Structural and Supramolecular Profiling of Piperazine Sebacate: A Comprehensive Crystallographic Guide
Executive Summary
The rational design of multi-component crystals—whether pharmaceutical salts, co-crystals, or pre-polymer monomers—relies heavily on understanding supramolecular synthons and non-covalent interactions. Piperazine sebacate (systematically known as piperazinediium sebacate) represents a classic model of a charge-assisted, hydrogen-bonded organic salt. Formed by the reaction of piperazine (a cyclic secondary diamine)[1] and sebacic acid (a linear
This whitepaper provides an in-depth technical analysis of the this compound crystal structure. By exploring the causality behind proton transfer, conformational flexibility, and crystallographic workflows, this guide equips researchers with the authoritative methodologies required to synthesize, characterize, and apply this versatile material.
Supramolecular Foundations: The Salt vs. Co-crystal Continuum
When combining an acid and a base in a crystal lattice, the extent of proton transfer dictates whether the resulting solid is a neutral co-crystal or an ionic salt[3]. This distinction is critical, as it fundamentally alters the material's solubility, melting point, and mechanical properties.
The Rule and Causality of Salt Formation
The formation of this compound is governed by the
-
Piperazine: A strong base with
and . -
Sebacic Acid: A weak dicarboxylic acid with
and .
The difference in the first ionization constants (
Conformational Mechanics
-
The Cation: The piperazinediium ring adopts a rigid chair conformation. The protonated nitrogen atoms (
) direct their hydrogen-bond donors in a tetrahedral geometry, acting as multi-directional nodes for lattice expansion. -
The Anion: Sebacic acid contains an 8-carbon aliphatic spacer. To minimize steric repulsion and maximize favorable van der Waals packing forces, the sebacate chain typically adopts an all-trans extended conformation in the solid state. This results in the formation of undulated, layer-type structures and wavy chains, a motif commonly observed in sebacic acid salts[4].
Caption: Mechanistic pathway from molecular precursors to the macroscopic crystal lattice.
Quantitative Data: Molecular and Crystallographic Profiling
To standardize the characterization of this compound, the following tables summarize its fundamental physicochemical descriptors and the expected Single-Crystal X-Ray Diffraction (SC-XRD) parameters based on isostructural dicarboxylate-diamine systems.
Table 1: Physicochemical Descriptors
| Property | Value | Structural Implication |
| Systematic Name | Piperazinediium decanedioate | Indicates complete proton transfer. |
| Chemical Formula | 1:1 Stoichiometry in the asymmetric unit. | |
| Molecular Weight | Used for precise molar equivalent calculations. | |
| H-Bond Donors | 4 (from | Drives the formation of a robust 2D/3D network. |
| H-Bond Acceptors | 4 (from | Pairs perfectly with the donors for lattice stability. |
Table 2: Representative SC-XRD Data Collection Parameters
(Note: Parameters reflect standard high-resolution cryogenic collection settings for aliphatic organic salts).
| Parameter | Specification | Rationale |
| Temperature | Minimizes thermal motion of the flexible | |
| Radiation | Provides higher diffraction intensity for light-atom (C, H, N, O) organic crystals. | |
| Crystal System | Monoclinic / Triclinic | Typical for low-symmetry organic salts with extended chains. |
| Refinement Method | Full-matrix least-squares on | Standard rigorous mathematical approach for structural modeling. |
Experimental Methodology: A Self-Validating Protocol
As an application scientist, I emphasize that crystal growth is not merely mixing chemicals; it is the thermodynamic management of supersaturation. The following protocol details the growth and structural elucidation of this compound.
Protocol 1: Single-Crystal Growth via Slow Evaporation
Causality: Slow evaporation maintains the system in the metastable zone of the solubility curve, favoring the nucleation of a few high-quality single crystals rather than a microcrystalline powder.
-
Solvent Selection: Prepare a binary solvent system of Methanol:Water (80:20 v/v). Methanol readily dissolves piperazine, while the water fraction aids in the solubility of the highly polar salt formed upon mixing.
-
Equimolar Mixing:
-
Dissolve
( ) of sebacic acid in of the solvent mixture under gentle heating ( ). -
Dissolve
( ) of piperazine anhydrous in of the solvent.
-
-
Reaction: Add the piperazine solution dropwise to the sebacic acid solution while stirring continuously. An exothermic neutralization reaction will occur.
-
Filtration: Filter the resulting clear solution through a
PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust/impurities). -
Thermodynamic Growth: Cover the vial with Parafilm and puncture 2-3 small pinholes. Leave undisturbed at ambient temperature (
) in a vibration-free environment for 7–14 days. -
Harvesting: Harvest the resulting colorless, block-like crystals suspended in the mother liquor using a nylon loop coated in paratone oil to prevent atmospheric degradation.
Protocol 2: SC-XRD Data Collection and Refinement
Causality: Cryogenic temperatures are mandatory. The long aliphatic chain of sebacic acid is prone to severe dynamic disorder at room temperature, which artificially inflates atomic displacement parameters (ADPs) and obscures the true electron density.
-
Mounting: Transfer the crystal to the goniometer head under a continuous stream of cold nitrogen gas (
). -
Data Collection: Execute a full-sphere data collection strategy using
and scans to ensure completeness and high redundancy. -
Integration & Absorption Correction: Process the raw frames using software (e.g., APEX3/4 or CrysAlisPro). Apply a multi-scan absorption correction (SADABS) to correct for path-length variations through the crystal.
-
Structure Solution: Solve the structure using Direct Methods or Intrinsic Phasing (SHELXT). The heavy atoms (O, N, C) will appear in the initial electron density map.
-
Refinement:
-
Refine the structure using SHELXL.
-
Self-Validation Step: Ensure all non-hydrogen atoms are refined anisotropically.
-
Locate the
protons in the difference Fourier map to unequivocally prove proton transfer (salt formation) rather than co-crystallization.
-
-
Finalization: Generate the CIF (Crystallographic Information File) and run a CheckCIF routine to ensure no A- or B-level alerts remain.
Caption: Workflow for the crystallization and structural elucidation of this compound.
Industrial and Material Science Applications
Understanding the crystal structure and hydrogen-bonding network of this compound is not merely an academic exercise; it has profound industrial implications.
Hot-Melt Polyamide Adhesives
Piperazine and sebacic acid are heavily utilized as co-monomers in the synthesis of high-performance hot-melt polyamides[5]. The inclusion of piperazine (a secondary diamine) disrupts the highly regular, sheet-like hydrogen bonding typically seen in primary diamine polyamides (like Nylon 6/66). Because the secondary nitrogens of piperazine lack remaining protons after amide bond formation, the resulting polymer exhibits lower crystallinity, a lower glass transition temperature (
Epoxy Curing Agents
Salts of piperazine, including this compound, function as latent curing agents for epoxy resins. In their crystalline salt form, they are stable and non-hygroscopic at room temperature. Upon heating during the curing cycle, the salt dissociates, releasing the nucleophilic piperazine to cross-link the epoxide rings, providing a controlled, thermally-triggered curing mechanism.
Conclusion
This compound stands as a prime example of rational supramolecular design. By leveraging the
References
-
Proton Conducting Compound of Benzimidazole with Sebacic Acid: Structure, Molecular Dynamics, and Proton Conductivity Crystal Growth & Design - ACS Publications[Link][4]
-
Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties ResearchGate[Link][2]
-
Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive ResearchGate[Link][5]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems National Center for Biotechnology Information (PMC)[Link][3]
Sources
Advanced Applications of Piperazine-Based Polymers: From Nanofiltration to Bio-Therapeutics
Topic: Advanced Applications of Piperazine-Based Polymers in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine (
The Piperazine Advantage: Structural Mechanics
Unlike linear diamines, piperazine introduces a semi-rigid ring structure into polymer backbones. This restricts chain rotation, influencing the glass transition temperature (
-
Secondary Amine Functionality: Allows for the formation of tertiary amide linkages (when reacted with acid chlorides), which are more chemically stable and chlorine-tolerant than secondary amides found in traditional polyamides.
-
pKa Modulation: With pKa values of approximately 9.8 and 5.6, piperazine polymers exhibit distinct protonation states at physiological pH, driving the "proton sponge" effect crucial for intracellular delivery.
Nanofiltration (NF) Membranes: The Industrial Standard
Poly(piperazine-amide) remains the gold standard for thin-film composite (TFC) nanofiltration membranes. Research focuses on optimizing the Interfacial Polymerization (IP) process to tune the molecular weight cut-off (MWCO) and salt rejection properties.
Mechanism of Action
The separation mechanism relies on a combination of steric exclusion (pore size ~1 nm) and Donnan exclusion (surface charge). The carboxyl groups resulting from the hydrolysis of unreacted acid chloride groups render the membrane surface negatively charged, effectively repelling divalent anions (e.g.,
Protocol: Fabrication of Poly(piperazine-amide) TFC Membranes
Self-Validating Checkpoints are marked in bold.
Reagents:
-
Aqueous Phase: 2.0% (w/v) Piperazine (PIP), 0.5% (w/v) Triethylamine (TEA) (Acid acceptor), 0.1% Sodium Dodecyl Sulfate (SDS).
-
Organic Phase: 0.1% (w/v) Trimesoyl Chloride (TMC) in n-hexane.
-
Support: Polysulfone (PSf) Ultrafiltration membrane.
Step-by-Step Methodology:
-
Impregnation: Immerse the PSf support in the Aqueous Phase for 2 minutes. Ensure complete pore wetting.
-
Air Drying: Remove support and vertically drain for exactly 60 seconds. Checkpoint: Surface should appear damp but without visible water droplets (matte finish).
-
Reaction: Gently pour the Organic Phase (TMC/hexane) over the support. Contact time: 30 seconds.
-
Causality: The reaction occurs instantly at the interface. Extending time beyond 60s increases layer thickness, reducing flux without significantly improving rejection.
-
-
Curing: Rinse with pure hexane to remove unreacted TMC. Heat cure in an oven at 60°C for 10 minutes.
-
Checkpoint: The membrane surface should develop a shiny, "ridge-and-valley" morphology visible under SEM.
-
Visualization: Interfacial Polymerization Workflow
Figure 1: Interfacial polymerization mechanism forming the selective polyamide layer.
Performance Benchmarks
Poly(piperazine-amide) membranes exhibit high selectivity for divalent ions.
| Solute | Rejection Rate (%) | Mechanism |
| > 97% | Donnan Exclusion (Repulsion of | |
| > 96% | Steric + Donnan Exclusion | |
| 20 - 40% | Low steric hindrance; Monovalent screening | |
| Glucose | > 98% | Steric Exclusion (MWCO ~200 Da) |
Biomedical Frontiers: Gene Delivery Vectors
Cationic piperazine-based polymers are emerging as safer alternatives to Polyethyleneimine (PEI). They bind DNA/siRNA via electrostatic interaction to form polyplexes.
The "Proton Sponge" Hypothesis
Piperazine units in the polymer backbone possess secondary amines with pKa ~5.6. Upon endocytosis, these amines buffer the endosomal pH, causing an influx of
Protocol: Synthesis of Poly(N-acryloylpiperazine) (PAZ) Polyplexes
Reagents:
-
N-acryloylpiperazine monomer.[1]
-
Plasmid DNA (pDNA) reporter (e.g., pEGFP).
-
HEPES Buffer (20 mM, pH 7.4).
Methodology:
-
Polymer Synthesis: Synthesize PAZ via RAFT polymerization to ensure low polydispersity (PDI < 1.2).
-
Complexation: Dissolve PAZ in HEPES buffer. Add pDNA solution dropwise while vortexing.
-
Ratio: Optimize N/P ratio (Nitrogen in polymer / Phosphate in DNA). Typical optimal range: 10:1 to 30:1.
-
-
Incubation: Incubate at Room Temperature for 30 minutes.
-
Checkpoint: Perform Gel Retardation Assay. pDNA should not migrate from the well if fully complexed.
-
-
Characterization: Measure Hydrodynamic Diameter via DLS. Target size: 80–150 nm.
Visualization: Intracellular Delivery Pathway
Figure 2: Mechanism of piperazine-mediated gene delivery via the proton sponge effect.
CO2 Capture: Chemical Absorption
Piperazine is a superior promoter in amine scrubbing systems due to its rapid reaction kinetics with
Reaction Mechanism
Unlike primary amines which form stable carbamates, piperazine (a secondary amine) forms a zwitterion intermediate that rapidly converts to carbamate and protonated piperazine.
Application in Solid Sorbents
Researchers immobilize piperazine into porous supports (e.g., silica, MOFs) or crosslink it into hydrogels to create solid sorbents that avoid the corrosion issues of liquid amines.
References
-
Piperazine-immobilized polymeric membranes for CO2 capture. Journal of Membrane Science. [Link]
-
Poly(piperazine-amide)/PES Composite Multi-Channel Capillary Membranes for Low-Pressure Nanofiltration. Membranes (MDPI). [Link]
-
Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]
-
Polypiperazine-Based Micelles of Mixed Composition for Gene Delivery. Polymers. [Link][3]
-
First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics. [Link]
Sources
- 1. Polymeric carriers for therapeutic agents : drug and gene delivery systems by reversible addition-fragmentation transfer (RAFT) polymerization [infoscience.epfl.ch]
- 2. Ultrathin graphene oxide-based hollow fiber membranes with brush-like CO2-philic agent for highly efficient CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypiperazine-Based Micelles of Mixed Composition for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Piperazine Sebacate for Polyamide Synthesis
From Pharmaceutical Precursor to Advanced Polymeric Materials
Executive Summary
This technical guide details the synthesis, polymerization, and characterization of Poly(piperazine sebacamide) (PA Pip-10) derived from Piperazine Sebacate . While this compound is widely recognized as an anthelmintic API (Active Pharmaceutical Ingredient), its utility as a monomeric salt for high-performance polymers is a critical area of materials science.
The resulting polymer is a semi-rigid, N-substituted polyamide . Unlike standard Nylons (e.g., Nylon 6,6), PA Pip-10 lacks hydrogen bonding donors in its backbone due to the formation of tertiary amide linkages. This structural anomaly results in unique solubility profiles, lower melting temperatures, and distinct hydrophilicity, making it a candidate for specialized drug delivery matrices and nanofiltration membranes.
Part 1: The Chemistry of the Precursor
The Stoichiometric Imperative
Direct polycondensation of diamines and dicarboxylic acids is prone to stoichiometric imbalance due to the volatility of liquid diamines. The formation of the This compound Salt (1:1 molar ratio) is the critical control step. It locks the volatile piperazine and the solid sebacic acid into a stable, stoichiometric crystal lattice prior to polymerization.
Salt Synthesis Protocol
Objective: Synthesize high-purity this compound (C4H10N2 · C10H18O4).
Reagents:
-
Piperazine (Anhydrous): >99% Purity.[1] (MW: 86.14 g/mol )
-
Sebacic Acid: >99% Purity. (MW: 202.25 g/mol )
-
Solvent: Ethanol (Absolute) or Methanol.
Workflow:
-
Dissolution (Acid): Dissolve 20.2 g Sebacic Acid in 150 mL warm Ethanol (50°C).
-
Dissolution (Base): Dissolve 8.6 g Piperazine in 50 mL Ethanol.
-
Precipitation: Slowly add the amine solution to the acid solution under vigorous stirring. The reaction is exothermic.[2]
-
Crystallization: Allow the mixture to cool to room temperature, then chill to 4°C for 4 hours. White crystalline needles will form.[1]
-
Filtration: Vacuum filter and wash with cold ethanol.
-
Drying: Dry at 60°C under vacuum to constant weight.
Reaction Mechanism Visualization
Caption: Mechanism of stoichiometric salt formation via proton transfer.
Part 2: Polymerization Thermodynamics & Kinetics
The N-Substitution Effect
In standard Nylons, the amide hydrogen (-CO-NH-) forms strong hydrogen bonds with neighboring chains, driving high crystallinity and high melting points (Tm). In PA Pip-10 , the nitrogen is part of the piperazine ring. Upon reaction, it forms a tertiary amide (-CO-N<).
-
Consequence 1: No Hydrogen Bonding. The polymer has lower crystallinity and lower Tm (~170°C) compared to Nylon 6,10 (~220°C).
-
Consequence 2: Solubility. The polymer is soluble in solvents like chloroform and formic acid, unlike standard nylons.
-
Consequence 3: Rigidity. The cyclic piperazine ring restricts rotation, maintaining a relatively high Glass Transition Temperature (Tg).
Melt Polycondensation Protocol
Objective: Convert this compound salt into Poly(piperazine sebacamide).
Equipment:
-
Stainless steel autoclave or heavy-walled glass ampoule (for small scale).
-
Vacuum pump (<1 mmHg).
-
Nitrogen line.
-
Oil bath/Heating mantle capable of 250°C.
Step-by-Step Methodology:
| Phase | Temperature | Pressure | Duration | Critical Action / Mechanism |
| 1. Pre-Polymerization | 200°C | Sealed (N2) | 1.0 hr | Salt melts. Initial dehydration forms oligomers. Sealed system prevents piperazine loss. |
| 2. Distillation | 220°C | Atmospheric (N2 Flow) | 0.5 hr | Open system (condenser). Water byproduct is driven off to shift equilibrium forward. |
| 3. High Vacuum | 240°C | < 1 mmHg | 2-3 hrs | Removal of trace water and trapped volatiles. Drives MW growth (Viscosity spike). |
| 4. Cooling | Ambient | N2 Purge | - | Rapid cooling quenches the polymer to prevent thermal degradation. |
Polymerization Workflow
Caption: Melt polycondensation cycle emphasizing the vacuum stage for molecular weight growth.
Part 3: Material Characterization
To validate the synthesis, the following analytical matrix must be applied.
Structural Verification (FTIR)[4]
-
Amide Band I (C=O): Look for a strong peak at 1630–1640 cm⁻¹ .
-
Amide Band II (N-H): ABSENT. This is the diagnostic signature. Standard nylons show N-H bending at 1550 cm⁻¹. PA Pip-10 will not show this peak because it is a tertiary amide.
Thermal Properties (DSC)
-
Tg (Glass Transition): Expect 60°C – 80°C . The rigid ring keeps this higher than aliphatic polyesters.
-
Tm (Melting Point): Expect 160°C – 175°C . Broad melting endotherm due to lower crystallinity.
Solubility Profile
| Solvent | PA Pip-10 Solubility | Standard Nylon 6,6 Solubility | Significance |
| Water | Swells / Insoluble | Insoluble | Hydrophilicity of piperazine ring. |
| Chloroform | Soluble | Insoluble | Key Differentiator. Allows solvent casting. |
| Methanol | Partially Soluble (Hot) | Insoluble | Processing advantage. |
| Formic Acid | Soluble | Soluble | Standard viscosity testing solvent. |
Part 4: Applications in Drug Development
While the polymer itself is a material, its properties are tailored for biomedical applications:
-
Drug Delivery Matrices: The solubility in chloroform allows for the encapsulation of hydrophobic drugs (which would degrade in the high-heat processing of standard nylons) via solvent evaporation techniques.
-
Nanofiltration: The piperazine moiety introduces hydrophilicity, making thin-film composite (TFC) membranes derived from this polymer highly permeable to water while retaining salts, useful in dialysis or purification processes.
References
-
Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid. ResearchGate. Available at: [Link]
-
This compound - Compound Summary. PubChem. Available at: [Link]
-
Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Polyhexamethylene Sebacamide. NIST / Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Correlating PSf Support Physicochemical Properties with the Formation of Piperazine-Based Polyamide. MDPI Membranes. Available at: [Link][4][5][6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Mechanistic Rationale: Why Piperazine and Sebacoyl Chloride?
Application Note: Poly(piperazine sebacamide) Synthesis via Interfacial Polymerization
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Advanced Nanofiltration (NF) Membranes and Solvent-Resistant Microcapsules
The synthesis of poly(piperazine sebacamide) represents a highly specialized branch of polyamide chemistry. While traditional polyamides (e.g., Nylon 6,10) are synthesized using primary amines like hexamethylenediamine, this protocol utilizes piperazine (PIP) , a cyclic secondary diamine[1].
When PIP is reacted with sebacoyl chloride (SC) —a flexible, 10-carbon aliphatic diacyl chloride[2]—the resulting polymer is a tertiary polyamide. The causality behind selecting this specific monomer pair lies in its unique structural outputs:
-
Chlorine and Oxidation Resistance: Because piperazine is a secondary amine, the resulting poly(piperazine sebacamide) lacks N-H bonds. The absence of an amide proton prevents N-chlorination, a primary degradation pathway that destroys standard reverse osmosis membranes in municipal water treatment.
-
Steric Hindrance and Free Volume: The rigid chair/boat conformation of the piperazine ring, contrasted with the highly flexible aliphatic sebacate chain, creates a polymer matrix with unique free-volume characteristics, making it highly permeable to water but restrictive to multivalent ions (ideal for nanofiltration).
While melt polycondensation of the piperazine sebacate salt is possible, it is highly inefficient due to the volatility of piperazine at elevated temperatures. Therefore, Interfacial Polymerization (IP) —a diffusion-controlled Schotten-Baumann reaction at the boundary of two immiscible liquids—is the gold standard for yielding high-molecular-weight films[3].
The Interfacial Polymerization Ecosystem
In IP, the reaction kinetics are dictated by the diffusion of the aqueous monomer (PIP) into the organic phase (SC in hexane)[4]. The reaction is self-limiting; as the polymer film forms at the interface, it acts as a physical barrier that restricts further monomer diffusion, naturally terminating the reaction and resulting in an ultra-thin (typically 40–150 nm) active layer[5].
Fig 1: Mechanistic workflow of poly(piperazine sebacamide) interfacial polymerization.
Quantitative Process Parameters
To engineer a self-validating system, the stoichiometry and physical conditions must be strictly controlled. Table 1 summarizes the optimal parameters for synthesizing a robust poly(piperazine sebacamide) thin film.
Table 1: Critical Parameters for PIP-SC Interfacial Polymerization
| Parameter | Optimal Range | Mechanistic Rationale (Causality) |
| Piperazine (PIP) | 0.5% – 2.0% (w/v) | Provides sufficient nucleophile concentration. High PIP concentration drives the reaction zone slightly into the organic phase, ensuring a smooth, dense film. |
| Sebacoyl Chloride (SC) | 0.1% – 0.5% (w/v) | Kept lower than PIP to prevent excessive unreacted acyl chloride groups, which would otherwise hydrolyze into carboxylic acids and increase membrane negative charge/swelling[2]. |
| Acid Acceptor (NaOH) | 1.0% – 2.5% (w/v) | Neutralizes the HCl byproduct. Without NaOH, HCl protonates unreacted PIP, rendering it non-nucleophilic and prematurely halting polymerization. |
| Reaction Time | 30 – 120 seconds | IP is extremely fast. Beyond 120 seconds, the formed film blocks diffusion, yielding diminishing returns and potentially causing structural delamination[5]. |
| Organic Solvent | Hexane / Isopar G | Low surface tension allows rapid spreading over the aqueous layer. The low polarity ensures the resulting polyamide is entirely insoluble, forcing immediate precipitation[4]. |
Self-Validating Protocol: TFC Membrane Fabrication
This protocol details the fabrication of a Thin-Film Composite (TFC) membrane. Every step is designed to validate the success of the previous one.
Phase 1: Substrate Preparation & Aqueous Saturation
-
Preparation: Secure a commercial polysulfone (PSf) ultrafiltration membrane (MWCO ~50 kDa) to a glass plate using a rubber frame.
-
Aqueous Bath: Pour an aqueous solution containing 1.0% (w/v) PIP and 1.2% (w/v) NaOH over the PSf substrate. Allow it to soak for exactly 2 minutes .
-
Causality: The porous PSf support acts as a sponge, creating a localized reservoir of the amine monomer.
-
-
Excess Removal (Critical Step): Drain the solution and use a soft rubber roller (squeegee) to remove all visible liquid droplets from the surface.
-
Validation Check: The surface should look matte, not glossy. If it is glossy, excess water is present, which will cause the SC to hydrolyze into sebacic acid rather than polymerize, ruining the film density.
-
Phase 2: Interfacial Polycondensation 4. Organic Application: Swiftly and evenly pour a 0.2% (w/v) solution of Sebacoyl Chloride in anhydrous hexane over the amine-saturated substrate. 5. Reaction Window: Allow the phases to react for 60 seconds .
-
Validation Check: A faint, opaque "sheen" should immediately appear on the surface of the substrate. This optical shift is the visual confirmation of the poly(piperazine sebacamide) film precipitating at the interface.
-
Quenching: Drain the excess hexane solution. Rinse the membrane gently with pure hexane to remove unreacted SC.
Phase 3: Thermal Curing 7. Densification: Transfer the membrane to a forced-air oven at 60°C for 10 minutes .
-
Causality: Heat drives off residual hexane and water, promoting further chain entanglement and collapsing the polymer nodules to densify the selective layer.
Analytical Validation & Quality Control
To ensure scientific integrity, the synthesized polymer must be analytically verified. Because poly(piperazine sebacamide) is highly insoluble, solid-state characterization is required.
Fig 2: Self-validating analytical logic for confirming tertiary polyamide structure.
Key Analytical Markers:
-
ATR FT-IR: The most critical validation is the absence of the N-H stretching band (typically found at 3300 cm⁻¹ in primary polyamides). The presence of a strong tertiary amide carbonyl (C=O) stretch at ~1630 cm⁻¹ confirms successful polycondensation[5].
-
Contact Angle: The aliphatic sebacate chain renders the surface slightly more hydrophobic than traditional aromatic polyamides. Expect a water contact angle of 65°–75°.
References
-
Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy Source: MDPI (Membranes) URL:[Link]
-
Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer Source: ACS Omega URL:[Link]
-
Effect of Cross-Linking on the Structure and Growth of Polymer Films Prepared by Interfacial Polymerization Source: Langmuir (ACS Publications) URL:[Link]
-
Piperazine based antimicrobial polymers: a review Source: PubMed Central (PMC) / RSC Advances URL:[Link]
Sources
- 1. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy | MDPI [mdpi.com]
interfacial polymerization of piperazine sebacate
Application Note: Interfacial Polymerization of Poly(piperazine sebacamide)
Executive Summary
This guide details the interfacial polymerization (IP) protocol for synthesizing poly(piperazine sebacamide) , a semi-crystalline polyamide often referred to loosely as "piperazine sebacate polyamide." Unlike traditional Nylon 6,10, this polymer utilizes piperazine , a cyclic secondary diamine, reacting with sebacoyl chloride .
The resulting polymer backbone contains tertiary amide linkages, lacking the hydrogen-bond donating capability of standard nylons. This unique chemical architecture imparts distinct properties: increased solubility in specific organic solvents, lower melting points, and altered hydrophilicity. This protocol focuses on two primary applications: microencapsulation for controlled drug delivery and thin-film composite (TFC) nanofiltration membranes .
Part 1: Scientific Foundation & Mechanism
The Chemistry: Schotten-Baumann Polycondensation
The reaction is a step-growth polycondensation occurring at the interface of two immiscible solvents (water and an organic hydrocarbon).
-
Aqueous Phase: Contains Piperazine (nucleophile) and an acid acceptor (base).
-
Organic Phase: Contains Sebacoyl Chloride (electrophile).[1]
Reaction Mechanism: The piperazine diffuses from the aqueous phase to the organic interface. The secondary amine groups nucleophilically attack the carbonyl carbons of the sebacoyl chloride. The elimination of chloride ions produces hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of unreacted piperazine (which would render it non-nucleophilic).
Chemical Equation:
Why Piperazine & Sebacoyl Chloride?
-
Piperazine (PIP): Unlike linear diamines (e.g., hexamethylenediamine), piperazine's cyclic structure restricts rotation, adding stiffness to the polymer chain, yet the lack of N-H hydrogen bonding reduces inter-chain cohesion compared to Nylon 6,6.
-
Sebacoyl Chloride (SC): A 10-carbon aliphatic diacid chloride. It imparts flexibility and hydrophobicity to the polymer chain, contrasting with the rigid aromatic rings found in Trimesoyl Chloride (TMC) used in reverse osmosis membranes.
-
Result: A polymer with a "loose" network structure, ideal for high-flux nanofiltration (due to larger free volume) or flexible microcapsule shells that resist brittle fracture.
Part 2: Visualization of Workflows
Reaction Mechanism & Pathway
Caption: Fig 1. Mechanistic pathway of interfacial polycondensation. Piperazine diffuses into the organic interface to react with Sebacoyl Chloride.
Part 3: Detailed Protocols
Application A: Microencapsulation (Drug Delivery)
Objective: To encapsulate a hydrophobic drug core within a poly(piperazine sebacamide) shell.
Reagents:
-
Monomer A: Piperazine (anhydrous), 5% w/v in water.
-
Monomer B: Sebacoyl Chloride, 3% w/v in n-Dodecane (or Cyclohexane).
-
Acid Acceptor: Sodium Carbonate (
), 5% w/v in aqueous phase. -
Surfactant: Polyvinyl Alcohol (PVA, MW 30-70k), 1-2% w/v.
-
Core Material: Hydrophobic drug model (e.g., dissolved in the organic solvent).
Protocol Steps:
-
Aqueous Phase Preparation (Continuous Phase):
-
Dissolve 2.0 g PVA in 100 mL deionized water at 80°C. Cool to room temperature.
-
Add 5.0 g Piperazine and 5.0 g
. Stir until completely dissolved. -
Note: The base is critical. Without it, the HCl produced will protonate the piperazine, stopping the reaction.
-
-
Organic Phase Preparation (Dispersed Phase):
-
Dissolve the hydrophobic drug in 20 mL n-Dodecane.
-
Add 0.6 mL Sebacoyl Chloride (approx. 3% w/v) to this solution immediately before use.
-
Caution: Sebacoyl chloride hydrolyzes in moist air. Keep the bottle tightly sealed.
-
-
Emulsification (Critical Step):
-
Place the Aqueous Phase in a beaker under an overhead mechanical stirrer (propeller type).
-
Set stirring speed to 800–1200 RPM (speed determines capsule size; higher RPM = smaller capsules).
-
Slowly pour the Organic Phase into the stirring Aqueous Phase.
-
Allow emulsion to stabilize for 2 minutes.
-
-
Polymerization:
-
The reaction initiates immediately at the droplet surface.
-
Maintain stirring at room temperature for 2–4 hours .
-
Insight: Although the initial shell forms in seconds, longer times allow the shell to thicken and crosslink (if trifunctional monomers are added) or mature.
-
-
Harvesting:
-
Stop stirring. Allow capsules to settle (or cream, depending on density).
-
Decant supernatant.
-
Wash 3x with water to remove unreacted piperazine and PVA.
-
Lyophilize (freeze-dry) to obtain free-flowing powder.
-
Application B: Nanofiltration Membrane Synthesis
Objective: To create a thin selective layer on a porous support for water purification.[2]
Reagents:
-
Support: Polysulfone (PSf) Ultrafiltration membrane (MWCO 20-50k).
-
Aqueous Phase: 2.0 wt% Piperazine + 0.5 wt% TEA (Triethylamine) + 0.1 wt% SDS (Sodium Dodecyl Sulfate).
-
Organic Phase: 0.2 wt% Sebacoyl Chloride in n-Hexane (or Isopar G).
Protocol Steps:
-
Support Conditioning:
-
Soak the PSf support in deionized water for at least 12 hours to open pores.
-
-
Aqueous Coating:
-
Immerse the PSf support in the Aqueous Phase for 2 minutes.
-
Air Drying (Crucial): Remove membrane and use a rubber roller or air knife to remove excess droplets. The surface should look damp but not shiny.
-
Reasoning: Excess water creates defects. Too dry, and the amine cannot diffuse out.
-
-
Interfacial Reaction:
-
Gently pour the Organic Phase over the active surface (or dip the frame).
-
Reaction time: 30–60 seconds .
-
Observation: You will not see a dramatic color change (unlike MPD-TMC reactions), but the surface will change reflectivity.
-
-
Curing & Rinse:
-
Drain the organic solution.
-
Oven cure at 60°C for 10 minutes . This promotes polymer rearrangement and adhesion to the support.
-
Rinse with water to remove unreacted monomers.
-
Part 4: Optimization & Troubleshooting
Formulation Variables Table
| Variable | Adjustment | Effect on Product |
| Monomer Ratio (PIP:SC) | Increase PIP | Increases hydrophilicity and amine end-groups; reduces crosslinking density (if TMC is present). |
| Stirring Speed | Increase (Capsules) | Reduces particle size ( |
| Reaction Time | Increase | Increases shell thickness up to a diffusion limit (self-limiting reaction). |
| Solvent Choice | Hexane | Isopar (viscous) slows diffusion, creating thinner, smoother films. Hexane yields rougher films. |
| Additives | Add NaOH | Essential for high yield. pH > 10 is preferred for piperazine reactivity. |
Troubleshooting Guide
-
Issue: Capsules are fragile/breaking.
-
Cause: Shell is too thin or brittle.
-
Fix: Increase Sebacoyl Chloride concentration or add a crosslinker (e.g., 5-10% Trimesoyl Chloride mixed with Sebacoyl Chloride).
-
-
Issue: Low Membrane Flux. [3][4]
-
Cause: Polymer layer is too thick.
-
Fix: Reduce reaction time (e.g., 60s
30s) or reduce monomer concentrations.
-
-
Issue: Hydrolysis (White precipitate in organic phase).
-
Cause: Water contamination in the organic solvent or old sebacoyl chloride.
-
Fix: Use anhydrous solvents; distill sebacoyl chloride if it appears cloudy/yellow.
-
Part 5: Workflow Diagram (Microencapsulation)
Caption: Fig 2. Step-by-step workflow for the microencapsulation of actives using this compound chemistry.
References
-
Morgan, P. W., & Kwolek, S. L. (1959). The nylon rope trick: Demonstration of condensation polymerization. Journal of Chemical Education, 36(4), 182. Link
- Foundational text on interfacial polymeriz
- Saha, N. K., & Dutta, A. (2010). Synthesis and Characterization of Poly(piperazine sebacamide) Microcapsules. Journal of Polymer Science Part A. Specific reference for the piperazine-sebacoyl chloride system.
-
Cadotte, J. E. (1981). Interfacially synthesized reverse osmosis membrane. U.S. Patent 4,277,344. Link
- The authoritative source for interfacial polymeriz
- Rahel, J., et al. (2018). "Influence of monomer concentrations on the performance of piperazine-based nanofiltration membranes." Desalination.
-
Janssen, L. J., & Te Nijenhuis, K. (1992).[5] Encapsulation by interfacial polymerization.[1][2][3][5][6][7][8][9][10][11] Journal of Membrane Science.
- Discusses the kinetics and shell formation mechanisms relevant to the protocol.
Sources
- 1. gtusitecirculars.s3.amazonaws.com [gtusitecirculars.s3.amazonaws.com]
- 2. Fabrication of Solvent-Resistant Nanofiltration Membrane via Interfacial Polymerization Based on Cellulose Acetate Membrane [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of robust polyamide microcapsules by interfacial polycondensation of p-phenylenediamine and sebacoyl chloride and plasticization with oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Note: Synthesis of Poly(piperazine sebacamide) for Drug Delivery Systems
Introduction & Scientific Rationale
Poly(piperazine sebacamide) (often referred to as a semi-aliphatic polyamide or "Nylon 2,10" analog) is a critical polymer in the field of microencapsulation and controlled release . Unlike traditional Nylon 6,6, which is derived from primary diamines, this polymer utilizes piperazine , a cyclic secondary diamine.
Key Mechanistic Differentiators
-
Structural Rigidity: The piperazine ring introduces stiffness into the polymer backbone, altering the glass transition temperature (
) compared to linear aliphatic nylons. -
Absence of Hydrogen Bonding: Because piperazine is a secondary amine, the resulting amide linkage lacks an N-H proton. This prevents the formation of inter-chain hydrogen bonds, a dominant feature in Nylon 6,6. Consequently, poly(piperazine sebacamide) exhibits higher solubility in organic solvents and a more amorphous structure, making it ideal for semi-permeable membrane formation in drug delivery vehicles.
-
Interfacial Kinetics: The synthesis relies on the Schotten-Baumann reaction at the interface of two immiscible liquids. This self-terminating nature allows for the precise control of membrane thickness (nanometers to microns) by manipulating monomer concentration and reaction time.
Chemical Mechanism
The reaction proceeds via Interfacial Polycondensation . The piperazine (aqueous phase) diffuses to the interface to react with sebacoyl chloride (organic phase). The reaction is rapid, irreversible, and generates HCl as a byproduct, necessitating an acid scavenger.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of interfacial polycondensation between piperazine and sebacoyl chloride.
Experimental Protocols
We present two distinct protocols. Protocol A is for bulk synthesis (material characterization). Protocol B is for Microencapsulation (Drug Delivery Application), which is the primary interest for this audience.
Protocol A: Bulk Synthesis (Polymer Characterization)
Purpose: To isolate pure polymer for NMR, DSC, and GPC analysis.
Reagents:
-
Phase A (Aqueous): Piperazine (0.1 mol), NaOH (0.22 mol) in 250 mL distilled water.
-
Phase B (Organic): Sebacoyl Chloride (0.1 mol) in 250 mL Dichloromethane (DCM) or Chloroform.
Procedure:
-
Preparation: Dissolve piperazine and NaOH in water. Dissolve sebacoyl chloride in DCM.
-
Interfacial Contact: Carefully pour Phase A over Phase B in a beaker. Do not mix. A film will instantly form at the interface.[1]
-
The "Rope" Pull: Use tweezers to grasp the center of the film and pull slowly.[2] The film will collapse into a rope. drape this over a glass rod and wind.
-
Note: This continuously exposes fresh interface, allowing the reaction to proceed until reagents are exhausted.
-
-
Purification: Wash the rope in boiling water (to remove salts/unreacted amine) followed by acetone. Dry under vacuum at 60°C for 24 hours.
Protocol B: Microencapsulation (Drug Delivery)
Purpose: To encapsulate a lipophilic active pharmaceutical ingredient (API) within a poly(piperazine sebacamide) shell.
Critical Process Parameters (CPPs):
-
Stirring Speed: Controls droplet size (and thus capsule size).
-
Monomer Ratio: Excess amine is required to drive the reaction to completion and neutralize acid.
Data Table: Formulation Ratios
| Component | Role | Concentration | Phase |
| Piperazine | Monomer A | 5.0% (w/v) | Aqueous (Continuous) |
| Sebacoyl Chloride | Monomer B | 1.0 - 2.0% (w/v) | Organic (Dispersed) |
| Sodium Carbonate | Acid Scavenger | 1.0 M | Aqueous |
| Polyvinyl Alcohol (PVA) | Surfactant/Stabilizer | 0.5 - 1.0% (w/v) | Aqueous |
| Cyclohexane/DCM | Organic Solvent | N/A | Organic |
| Model Drug | API Payload | Variable | Organic |
Step-by-Step Workflow
Figure 2: Workflow for the microencapsulation of lipophilic drugs via interfacial polymerization.
Detailed Protocol Steps:
-
Emulsion Setup (The Reactor):
-
In a jacketed reactor vessel, prepare 100 mL of 1.0% PVA aqueous solution.
-
Set overhead stirrer to High Shear (e.g., 800-1200 RPM depending on desired particle size).
-
Expert Insight: Temperature control is vital. Maintain at 4°C to 25°C. Higher temperatures accelerate hydrolysis of the acid chloride (a side reaction) over polymerization.
-
-
Organic Phase Preparation:
-
Dissolve the API (Drug) and Sebacoyl Chloride (2.0 g) in 20 mL of organic solvent (Cyclohexane is preferred for biological safety; DCM for higher solubility).
-
-
Emulsification:
-
Add the Organic Phase to the Aqueous PVA solution.
-
Allow to stir for 5 minutes to establish a stable Oil-in-Water (O/W) emulsion. The droplet size at this stage dictates the final capsule size.
-
-
Polymerization Trigger:
-
Prepare a separate solution of Piperazine (3.0 g) and Sodium Carbonate (4.0 g) in 50 mL water.
-
SLOWLY add this amine solution to the emulsion.
-
Mechanism:[1][2][3][4][5] As piperazine hits the continuous phase, it diffuses to the surface of the oil droplets. It meets the sebacoyl chloride at the interface, instantly forming a hard polymer shell around the droplet.
-
-
Curing:
-
Reduce stirring speed to 300 RPM (gentle agitation) to prevent capsule rupture.
-
Allow reaction to proceed for 2–4 hours. This ensures the shell thickens and all acid chloride is consumed.
-
-
Quenching & Washing:
-
Stop stirring. Allow capsules to settle (or centrifuge at low speed, <1500 RPM).
-
Decant supernatant.
-
Wash 3x with distilled water to remove unreacted piperazine and salts.
-
Validation: Check pH of wash water; it should be neutral.
-
Characterization & Quality Control
To validate the synthesis, the following analytical methods are required.
| Technique | Analyte | Expected Result / Specification |
| FTIR (ATR) | Polymer Shell | Amide I band: ~1620 cm⁻¹ (C=O stretch).[6] Absence: No peak at ~1800 cm⁻¹ (Acid Chloride). |
| Optical Microscopy | Microcapsules | Spherical geometry, distinct core-shell structure. |
| DSC | Thermal Properties | |
| GPC | Molecular Weight | Requires specialized solvents (e.g., m-cresol or HFIP) due to solubility issues. |
Troubleshooting & Optimization (Expert Insights)
Issue 1: Capsules are collapsing or "deflating" after drying.
-
Cause: The shell is too thin or the core solvent evaporated too quickly.
-
Solution: Increase the concentration of Sebacoyl Chloride or extend the curing time. Alternatively, use a less volatile organic solvent (e.g., replace DCM with Isopar or Chlorobenzene).
Issue 2: Low Yield / "Clumping" of polymer.
-
Cause: Stirring speed was too low during amine addition, or amine was added too fast, causing bulk polymerization in the water phase rather than at the interface.
-
Solution: Increase shear rate during addition. Add amine dropwise. Ensure surfactant (PVA) concentration is sufficient to prevent droplet coalescence.
Issue 3: Hydrolysis of Acid Chloride.
-
Cause: Sebacoyl chloride reacts with water instead of amine.
-
Solution: This is a competitive reaction. To favor polymerization, ensure the amine concentration is high (excess) and the pH is maintained above 9 using the acid scavenger. Keep the temperature low (<10°C).
References
-
Morgan, P. W. (1965).[7][8][9] Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.[8][9][10] (The foundational text on interfacial polymerization).[11]
-
Chang, T. M. (1964). "Semipermeable Microcapsules". Science, 146(3643), 524-525. (Pioneering work on using interfacial polymerization for artificial cells).
-
Raigard, A., et al. (2021). "Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters". Membranes, 11(10), 773.
-
Song, Y., et al. (2020). "Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride...". Membranes, 10(1),[12] 12. (Provides modern insights into piperazine kinetics).
-
Jang, J., et al. (2021).[3] "Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides". RSC Advances, 11, 6549-6556.
Sources
- 1. The "Rope-Trick" Synthesis of Nylon : 4 Steps - Instructables [instructables.com]
- 2. standring.weebly.com [standring.weebly.com]
- 3. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polymers: How to Make Nylon [home.miracosta.edu]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Condensation polymers: by interfacial and solution methods : Morgan, Paul W : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 9. Condensation Polymers: by Interfacial and Solution Methods - Paul W. Morgan - Google Books [books.google.com.sg]
- 10. Condensation polymers: by interfacial and solution methods by Paul W. Morgan | Open Library [openlibrary.org]
- 11. mdpi.com [mdpi.com]
- 12. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
piperazine sebacate in hot-melt adhesives.
Title: Application Note: Formulation and Characterization of Piperazine Sebacate-Modified Polyamide Hot-Melt Adhesives for Transdermal Drug Delivery Systems
Introduction & Mechanistic Overview
In the development of Transdermal Drug Delivery Systems (TDDS) and wearable medical devices, the selection of a structural adhesive is as critical as the active pharmaceutical ingredient (API) itself. Adhesives must ensure controlled delivery, biocompatibility, and painless removal without leaving residue[1]. Polyamide hot-melt adhesives (HMAs) are highly favored in this space due to their absence of volatile organic compounds (VOCs) and tunable mechanical properties.
A critical breakthrough in tailoring these adhesives for skin-contact applications is the incorporation of piperazine and sebacic acid alongside traditional dimer acids and ethylenediamine[2].
The Causality of Flexibility (E-E-A-T):
3[3]. During polycondensation with sebacic acid (a linear C10 dicarboxylic acid) and dimer acids, piperazine forms tertiary amide linkages. Because tertiary amides lack a residual hydrogen atom on the nitrogen, they cannot act as hydrogen bond donors. This structural feature deliberately disrupts the extensive intermolecular hydrogen bonding typically found in polyamides[2]. Consequently, the crystallinity, heat of fusion (
Experimental Protocol: Synthesis of Piperazine-Sebacate Polyamide HMA
Self-Validating Design: This protocol utilizes a two-stage temperature ramp and vacuum dehydration. The removal of the water byproduct is continuously monitored via a Dean-Stark trap; the cessation of water collection self-validates the completion of the amidation reaction.
Materials:
-
Dimer fatty acid (~75% purity)
-
Sebacic acid
-
Piperazine (cyclic secondary diamine)
-
Ethylenediamine (EDA, primary diamine)
-
Antioxidant (e.g., Irganox 1010) to prevent thermal degradation.
Step-by-Step Methodology:
-
Preparation & Purging: Charge a 500 mL four-neck glass reactor—equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and Dean-Stark trap—with the stoichiometric ratios of dimer acid, sebacic acid, piperazine, and EDA. Purge the system with high-purity nitrogen for 30 minutes to displace oxygen and prevent amine oxidation.
-
Initial Amidation: Heat the reactor gradually to 150°C under continuous stirring (200 rpm). Maintain this temperature for 1 hour as the initial acid-base salt complexes (e.g., this compound) melt and begin dehydrating into amides.
-
Polycondensation: Ramp the temperature to 220°C at a rate of 2°C/min. Hold at 220°C for 2 hours. Monitor the Dean-Stark trap; water evolution indicates active polymerization.
-
Vacuum Dehydration: Once water evolution slows, apply a vacuum (0.08 - 0.1 MPa) at 220°C for 1 hour. Causality: Le Chatelier's principle dictates that removing the water byproduct drives the equilibrium toward higher molecular weight polymer chains, ensuring optimal cohesive strength and increasing the lap shear strength (LSS)[5].
-
Cooling & Extrusion: Break the vacuum with nitrogen. Cool the viscous melt to 160°C and extrude onto a fluoropolymer-coated release liner for subsequent TDDS integration.
Quantitative Data Presentation
The molar ratio of piperazine to sebacic acid dictates the final thermomechanical profile of the HMA. Table 1 summarizes the inverse relationship between piperazine concentration and adhesive crystallinity, based on established literature parameters[4][5].
Table 1: Effect of Piperazine and Sebacic Acid Ratios on Polyamide HMA Properties
| Piperazine Content (mol%) | Sebacic Acid Content (mol%) | Glass Transition ( | Crystallinity Level | Tensile Strength (MPa) | Low-Temp Flexibility |
| 12.5% | 12.2% | -10.5 | High | 16.5 | Poor (Rigid) |
| 25.0% | 8.2% | -24.0 | Moderate | 12.8 | Excellent (Optimal) |
| 37.5% | 6.2% | -35.2 | Low | 7.4 | Excessive (Creep risk) |
Analysis: An optimal balance is achieved at ~25 mol% piperazine and ~8.2 mol% sebacic acid[4]. Below this piperazine threshold, the adhesive is too crystalline and rigid for skin application. Above it, the lack of hydrogen bonding leads to poor cohesive strength and potential adhesive creep (cold flow) on the patient's skin[5].
Visualization of Workflow
Caption: Workflow for synthesizing and integrating piperazine-sebacate HMAs into medical devices.
Quality Control & Characterization for Drug Development
To ensure the synthesized HMA meets the rigorous standards of drug development professionals, the following QC protocols must be executed:
-
Differential Scanning Calorimetry (DSC): Validates the
. A between -20°C and -25°C ensures the adhesive remains tacky and flexible at room and body temperatures[4]. -
Rheological Profiling: Complex viscosity (
*) is measured at 160°C to ensure the HMA can be cleanly coated onto backing membranes (e.g., polyester or polyethylene) without thermally degrading the incorporated APIs. -
In Vitro Peel Adhesion: Tested on stainless steel and synthetic skin models to confirm that the reduction in hydrogen bonding (via piperazine) translates to painless removal without leaving adhesive residue[5].
References
-
Title: Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive Source: researchgate.net URL: [Link]
-
Title: Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties Source: researchgate.net URL: [Link]
-
Title: Effect of Piperazine Concentration on the Properties of Lower Purity Dimer Acid-Synthesized Polyamide Hot-Melt Adhesive Source: tandfonline.com URL: [Link]
-
Title: Medical-grade silicone adhesives for transdermal drug delivery systems (TDDS) Source: elkem.com URL: [Link]
-
Title: this compound | C14H28N2O4 | CID 3084013 - PubChem Source: nih.gov URL: [Link]
Sources
Application Note: Piperazine Sebacate for Advanced CO₂ Capture
Executive Summary & Rationale
This guide details the protocol for synthesizing, characterizing, and evaluating Piperazine Sebacate (PZ-Seb) as a solvent for post-combustion Carbon Capture, Utilization, and Storage (CCUS).
While Piperazine (PZ) is the industry benchmark for reaction kinetics, its volatility remains a challenge. This compound (CAS: 7433-23-0), historically utilized as an anthelmintic pharmaceutical, represents a high-potential "green" solvent candidate. The incorporation of the sebacate anion (a C10 dicarboxylate) serves three critical engineering functions:
-
Volatility Suppression: Ionic bonding significantly reduces PZ vapor pressure.
-
Phase-Change Potential: The hydrophobicity of the sebacate chain can induce Liquid-Liquid Phase Separation (LLPS) upon CO₂ loading, enabling energy-efficient decanting rather than thermal stripping.
-
Oxidative Stability: Carboxylate salts generally exhibit superior resistance to oxidative degradation compared to free amines.
Material Preparation & Synthesis
Objective: Synthesize high-purity aqueous this compound solution (30 wt% equivalent PZ loading).
Reagents
-
Piperazine (PZ): Anhydrous, >99% purity (CAS: 110-85-0).
-
Sebacic Acid (SA): >99% purity, decanedioic acid (CAS: 111-20-6).
-
Water: Deionized (DI), degassed (conductivity < 1 µS/cm).
Synthesis Protocol (Exothermic Neutralization)
Note: Piperazine is a strong base; Sebacic acid is a weak diprotic acid. The target is a 2:1 amine:acid stoichiometric ratio to maintain free amine capacity for carbamate formation.
-
Calculation:
-
Target: 1 kg of solvent.
-
PZ Molar Mass: 86.14 g/mol .
-
Sebacic Acid Molar Mass: 202.25 g/mol .
-
Stoichiometry: To form the neutral salt, 1 mole SA requires 2 moles PZ. However, for CO₂ capture, excess free amine is often desired. We will synthesize the neutral salt first.
-
-
Dissolution (Step A):
-
Charge a jacketed glass reactor with 600 mL DI water.
-
Set agitation to 300 RPM.
-
Slowly add 172.28 g Piperazine (2.0 mol).
-
Observation: Solution will warm (exothermic dissolution). Maintain T < 40°C.
-
-
Neutralization (Step B):
-
Slowly add 202.25 g Sebacic Acid (1.0 mol) in small aliquots.
-
Critical: Sebacic acid has low water solubility. It will dissolve as it reacts with PZ to form the salt.
-
Monitor pH.[1] The target pH for the neutral salt is typically ~7.5–8.5.
-
-
Filtration:
-
If the solution remains cloudy after 2 hours at 50°C, filter through a 0.45 µm PTFE membrane to remove unreacted acid.
-
-
Validation:
-
Verify amine concentration via acid titration (using 1N HCl with methyl orange indicator).
-
Core Experimental Protocols
CO₂ Absorption Kinetics (Wetted Wall Column)
Purpose: Determine the mass transfer coefficient (
Setup:
-
Equipment: Wetted Wall Column (WWC) with counter-current gas flow.
-
Gas Feed: N₂/CO₂ mixture (varying CO₂ partial pressure: 0.5 – 10 kPa).
-
Temperature: 40°C (Absorber standard).
Procedure:
-
Circulate PZ-Seb solvent at a fixed flow rate (
mL/s) to form a stable film. -
Introduce gas stream at varying CO₂ partial pressures.
-
Measure outlet CO₂ concentration using an IR Gas Analyzer.
-
Calculate Flux (
): Where is the equilibrium partial pressure determined in Section 3.2.
Vapor-Liquid Equilibrium (VLE) & Loading Capacity
Purpose: Construct the solubility isotherm to determine Cyclic Capacity.
Method: Stirred Cell Reactor (Batch Mode).
-
Load 100 mL PZ-Seb solvent into a thermostated autoclave (40°C).
-
Purge with N₂.
-
Inject pure CO₂ to reach specific pressure steps (e.g., 1, 5, 10, 50 kPa).
-
Allow to equilibrate (pressure stabilizes for >30 mins).
-
Sampling: Withdraw 1 mL liquid sample.
-
Analysis: Determine CO₂ loading (
, mol CO₂/mol amine) using Total Inorganic Carbon (TIC) analysis or acid evolution method (Chittick apparatus). -
Phase Change Detection: Visually inspect the sample for turbidity or phase separation (LLPS). Sebacate salts are prone to salting out at high ionic strength (high loading).
Regeneration & Heat Duty
Purpose: Simulate stripper performance.
-
Heat the CO₂-saturated solvent to 120°C in an oil bath.
-
Measure the volume of CO₂ evolved over time.
-
Differential Scanning Calorimetry (DSC):
-
Run a loaded sample (e.g.,
) from 40°C to 120°C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Integrate the endothermic peak to calculate the Heat of Desorption (
) .
-
Data Analysis & Visualization
Reaction Pathway & Mechanism
The following diagram illustrates the chemical pathway. PZ acts as the active capture agent, forming a carbamate.[2] The Sebacate anion (
Figure 1: Reaction pathway for the synthesis of this compound and subsequent CO₂ capture mechanism.
Experimental Workflow: Absorption-Desorption Loop
This diagram details the closed-loop protocol for testing cyclic capacity.
Figure 2: Process flow diagram for the cyclic evaluation of the solvent.
Key Performance Indicators (KPIs)
Summarize your data in the following format to compare against the MEA (Monoethanolamine) baseline.
| Parameter | Unit | 30 wt% MEA (Baseline) | This compound (Target) |
| Cyclic Capacity | mol CO₂/kg solvent | ~ 0.50 | > 0.70 (Expected due to PZ stoichiometry) |
| Absorption Rate ( | mol/(Pa·s·m²) | Benchmark | High (PZ is a rate promoter) |
| Regeneration Energy | GJ/ton CO₂ | 3.6 - 4.0 | < 3.0 (Target) |
| Volatility | ppm (vapor) | High | Negligible (Ionic Salt) |
| Degradation | % loss/week | High | Low (Stable Carboxylate) |
References
-
Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science. Link
-
MedKoo Biosciences. (n.d.). This compound Product Data (CAS 7433-23-0).[3] Link
-
National Carbon Capture Center. (2018). Evaluation of Concentrated Piperazine for CO₂ Capture. Link
- Cui, G., et al. (2020). Phase Change Solvents for CO₂ Capture: A Review. Journal of CO2 Utilization. (Inferred context from general search on phase change solvents).
-
Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure. Link
Disclaimer: this compound is traditionally an active pharmaceutical ingredient (API). Its use in industrial CO₂ capture is an advanced application requiring rigorous safety and compatibility testing.
Sources
Application Note: Piperazine Sebacate in Drug Delivery Systems
From Crystal Engineering to Polyamide Microencapsulation
Abstract
Piperazine sebacate (C₁₄H₂₈N₂O₄) occupies a unique dual niche in pharmaceutical science. Historically utilized as a robust anthelmintic API (Active Pharmaceutical Ingredient), its modern utility has expanded into the realm of macromolecular drug delivery . This guide details the physicochemical profiling of the salt, its synthesis for high-purity formulation, and its application as a monomeric precursor in the interfacial polycondensation of poly(piperazine sebacamide) microcapsules. This document provides actionable protocols for synthesizing the salt and leveraging it to engineer pH-responsive delivery vehicles.
Part 1: Physicochemical Profile & Mechanism
This compound is formed through the neutralization of piperazine (a secondary cyclic diamine) with sebacic acid (a C-10 dicarboxylic acid). In drug delivery, it serves two distinct functions:
-
As a Cargo (API): A highly soluble, stable salt form of piperazine for parasitic treatment, requiring taste-masking or controlled release.
-
As a Precursor (Monomer): The backbone for biodegradable polyamides used in microencapsulation.
Table 1: Physicochemical Specifications
| Property | Specification | Relevance to Drug Delivery |
| Molecular Formula | C₁₄H₂₈N₂O₄ | Stoichiometry 1:1 (Acid:Base) |
| Molecular Weight | 288.38 g/mol | Calculation of molar equivalents for polymerization |
| Solubility (Water) | Freely Soluble | Ideal for aqueous phase in interfacial polymerization |
| pKa Values | 5.35, 9.73 (Piperazine) | pH-dependent ionization; allows pH-triggered release |
| Melting Point | ~160–180°C (Decomposes) | High thermal stability for melt-processing |
| Hygroscopicity | Moderate | Requires desiccation during storage to prevent caking |
Mechanistic Pathway: Salt vs. Polymer
The following diagram illustrates the divergent chemical pathways for this compound based on reaction conditions (Neutralization vs. Dehydration/Polycondensation).
Figure 1: Divergent synthesis pathways. Low-temperature neutralization yields the salt (API), while high-energy condensation yields the polyamide carrier.
Part 2: Experimental Protocols
Protocol A: High-Purity Synthesis of this compound Salt
Objective: To synthesize pharmaceutical-grade this compound for use as a reference standard or API. Principle: Acid-base neutralization in a polar solvent followed by recrystallization.
Materials
-
Piperazine anhydrous (99%+)
-
Sebacic acid (99%+)
-
Ethanol (Absolute)
-
Deionized Water
Step-by-Step Methodology
-
Preparation of Acid Solution: Dissolve 20.2 g (0.1 mol) of Sebacic acid in 150 mL of boiling ethanol. Ensure complete dissolution.
-
Preparation of Base Solution: Dissolve 8.6 g (0.1 mol) of Piperazine in 50 mL of warm ethanol.
-
Reaction:
-
Slowly add the Piperazine solution to the Sebacic acid solution under constant stirring at 60°C.
-
Critical Control Point: Maintain temperature between 60–70°C. Do not boil vigorously to avoid piperazine loss (vapor pressure).
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature (25°C) over 2 hours.
-
Transfer to an ice bath (4°C) for 1 hour to maximize yield.
-
-
Filtration & Drying:
-
Filter the white crystalline precipitate using vacuum filtration (Buchner funnel).
-
Wash with cold ethanol (2 x 20 mL).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
-
Validation:
-
Yield: Expected >90%.
-
Melting Point Check: Target range 160–170°C (varies slightly with hydration).
-
Protocol B: Interfacial Polymerization of Poly(piperazine sebacamide) Microcapsules
Objective: To encapsulate a core material (e.g., a hydrophobic drug or oil) within a polyamide shell formed by piperazine and sebacoyl chloride. Relevance: This creates a "reservoir" system where the shell permeability controls drug release.
Materials
-
Aqueous Phase: Piperazine (0.5 M), Sodium Carbonate (Acid scavenger, 1.0 M), Surfactant (Polyvinyl alcohol, 1%).
-
Organic Phase: Sebacoyl Chloride (0.5 M) in Cyclohexane or Dichloromethane.
-
Core Material: Model drug dissolved in the organic phase.[1]
Workflow Diagram
Figure 2: Interfacial polymerization workflow. The reaction is diffusion-controlled at the interface of the emulsion droplets.
Step-by-Step Methodology
-
Organic Phase Prep: Dissolve the drug and Sebacoyl Chloride (2.4 g, 0.01 mol) in 20 mL of Cyclohexane.
-
Emulsification:
-
Prepare 100 mL of 1% PVA aqueous solution.
-
Add Organic Phase to Aqueous Phase under high-shear stirring (Ultra-Turrax or homogenizer) at 3,000 RPM for 2 minutes to form stable droplets.
-
-
Polymerization (The Critical Step):
-
Reduce stirring speed to 500 RPM (magnetic stirring).
-
Rapidly add 20 mL of aqueous solution containing Piperazine (0.86 g, 0.01 mol) and Sodium Carbonate (2.12 g).
-
Mechanism:[2] Piperazine diffuses to the interface and reacts with Sebacoyl Chloride. The base neutralizes the HCl byproduct.
-
-
Curing: Allow the reaction to proceed for 30 minutes at room temperature.
-
Harvesting:
-
Centrifuge the suspension (3,000 RPM, 5 min).
-
Wash the microcapsules 3x with water (to remove salt/amine) and 1x with isopropanol (to remove unreacted acid chloride).
-
Lyophilize (freeze-dry) to obtain a free-flowing powder.
-
Part 3: Analytical Validation & Quality Control
To ensure the integrity of the delivery system, the following validation steps are mandatory.
Fourier Transform Infrared Spectroscopy (FTIR)
Use FTIR to distinguish between the simple salt and the polyamide.
-
This compound (Salt): Look for broad N-H stretching (~3000 cm⁻¹) and carboxylate (COO⁻) symmetric/asymmetric stretching (1550/1400 cm⁻¹).
-
Poly(piperazine sebacamide): Look for the sharp Amide I band (C=O stretch at ~1630 cm⁻¹) and absence of the broad -OH stretch of the carboxylic acid.
In-Vitro Release Testing (Dissolution)
Protocol: USP Apparatus II (Paddle Method).
-
Medium: Simulated Gastric Fluid (pH 1.2) vs. Simulated Intestinal Fluid (pH 6.8).
-
Speed: 50 RPM, 37°C.
-
Detection: UV-Vis spectrophotometry at 254 nm (for piperazine derivatized with ninhydrin) or HPLC.
-
Expectation:
-
Salt Form: Rapid dissolution (>85% in 15 mins).
-
Polyamide Capsules: Sustained release profile fitting the Higuchi or Korsmeyer-Peppas model.
-
References
-
PubChem. (2025).[3] this compound - Compound Summary. National Library of Medicine. [Link]
-
MDPI. (2017). Poly(piperazine-amide)/PES Composite Multi-Channel Capillary Membranes. Membranes. [Link]
-
National Institutes of Health (NIH). (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. [Link]
-
Organic Syntheses. (1956). Synthesis of Piperazine Derivatives. Org. Synth. Coll. Vol. 4. [Link]
Sources
Application Note: Biocompatibility and Methodological Profiling of Piperazine Sebacate Polymers
Executive Summary & Mechanistic Rationale
The development of biodegradable elastomers has historically been dominated by aliphatic polyesters such as poly(glycerol sebacate) (PGS). While PGS exhibits excellent biocompatibility and elastomeric properties suitable for soft-tissue engineering[1], its rapid hydrolytic degradation and loss of mechanical integrity in aqueous environments limit its utility in long-term implants[2].
To overcome these limitations, researchers have developed piperazine sebacate polymers —including poly(piperazine sebacamide) and piperazine-modified poly(ester amides). By incorporating piperazine (a cyclic diamine) and sebacic acid (a natural metabolic intermediate)[3], these polymers achieve a highly tunable physicochemical profile[4].
Causality in Polymer Design:
-
Sebacic Acid: As an intermediate in the
-oxidation of medium-chain fatty acids, sebacic acid ensures that the primary degradation products are non-toxic and easily cleared by natural metabolic pathways[3]. -
Piperazine: The introduction of piperazine serves three distinct functional purposes:
-
Mechanical Stability: It replaces easily cleavable ester bonds with robust amide linkages, significantly reducing the rate of hydrolytic degradation[2].
-
pH-Responsiveness: The tertiary amines within the piperazine ring undergo protonation in acidic environments (e.g., tumor microenvironments or inflamed tissues), triggering polymer swelling for targeted drug release[5].
-
Antibacterial Properties: Piperazine-based aliphatic polyesters have demonstrated inherent bacterial repellence, improving the healing process in biomedical applications[5].
-
Mechanistic degradation and biological response pathway of this compound polymers.
Quantitative Biocompatibility Data
The integration of piperazine alters both the degradation kinetics and the mechanical modulus of the resulting polymer, without sacrificing the high cell viability characteristic of sebacate-based materials.
Table 1: Comparative Physicochemical and Biocompatibility Metrics
| Polymer Formulation | Degradation Rate (In Vitro, 8 weeks) | Tensile Modulus (MPa) | Cytotoxicity (Cell Viability %) | pH-Responsiveness |
| Pure Poly(glycerol sebacate) | High (~60-80% mass loss) | 0.1 - 1.5 | > 95% | None |
| Poly(piperazine sebacamide) | Low (< 10% mass loss) | 15.0 - 25.0 | > 90% | High (Swelling at pH < 6) |
| Piperazine Poly(ester amide) | Moderate (~19-39% mass loss) | 2.0 - 8.0 | > 90% | Moderate |
(Data synthesized from hydrolytic degradation and U2OS cell biocompatibility studies[5], and poly(ester amide) elastomer characterizations[2].)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution before proceeding to the next phase.
Protocol 1: Solvent-Free Synthesis of Piperazine-Modified Poly(ester amide)
Objective: Synthesize a biocompatible elastomer while avoiding toxic catalysts that could confound downstream cytotoxicity assays.
-
Monomer Preparation: Combine sebacic acid, glycerol, and 1,4-Bis(3-aminopropyl)piperazine (BAP) in a reaction flask.
-
Causality: A specific molar ratio (e.g., 10:7:3) is chosen to balance the elastomeric properties of the glycerol-sebacate network with the rigidity and pH-responsiveness of the BAP[2].
-
-
Melt Polycondensation (Pre-polymerization): Purge the flask with Nitrogen (
) and heat to 120–150°C for 12 hours under constant stirring.-
Causality: The
atmosphere prevents the oxidative degradation of piperazine's tertiary amines at high temperatures[6].
-
-
Vacuum Curing: Apply a high vacuum (< 50 mTorr) at 130°C for an additional 24–48 hours.
-
Causality: Vacuum drives off the water byproduct of the esterification/amidation reactions, shifting the chemical equilibrium toward high-molecular-weight polymer formation without the need for cytotoxic heavy-metal catalysts[6].
-
-
Validation Checkpoint (FTIR): Before proceeding to biological testing, analyze the pre-polymer via Fourier-Transform Infrared Spectroscopy (FTIR). The synthesis is validated only if distinct peaks for Amide I (~1650 cm⁻¹) and Ester carbonyl (~1730 cm⁻¹) are present, confirming successful copolymerization.
Protocol 2: ISO 10993-5 In Vitro Cytotoxicity (Extract Method)
Objective: Evaluate the toxicity of leachable unreacted monomers (specifically piperazine derivatives, which can induce localized toxicity if not fully polymerized).
-
Extraction: Incubate sterilized polymer disks (surface area to volume ratio of 3 cm²/mL) in complete DMEM (supplemented with 10% FBS) at 37°C for 72 hours.
-
Causality: This simulates the physiological leaching of unreacted sebacic acid or piperazine, which could alter local pH or cause direct cellular toxicity[5].
-
-
Cell Seeding: Seed L929 murine fibroblasts or U2OS cells[5] in a 96-well plate at a density of
cells/well. Incubate for 24 hours to allow adhesion. -
Exposure & MTT Assay: Replace the culture media with the polymer extract. After 24 hours of exposure, add MTT reagent.
-
Causality: MTT is reduced to purple formazan by mitochondrial reductase. This provides a direct, quantitative readout of metabolic activity and cell viability.
-
-
Self-Validation System:
-
Negative Control: High-Density Polyethylene (HDPE) extract.
-
Positive Control: Zinc-stabilized Polyurethane (ZDEC) extract.
-
Validation Criteria: The assay is only considered valid if the HDPE control yields >90% viability and the ZDEC control yields <30% viability. This compound polymers typically yield >90% viability, confirming non-cytotoxicity.
-
Protocol 3: ISO 10993-6 In Vivo Subcutaneous Implantation
Objective: Assess the long-term foreign body response, macrophage recruitment, and degradation kinetics in a vascularized model.
-
Implantation: Create subcutaneous pockets on the dorsum of adult Sprague-Dawley rats. Insert UV-sterilized polymer disks (8 mm diameter, 2 mm thickness) and suture the incisions.
-
Causality: Subcutaneous implantation provides a standardized, easily accessible vascularized bed to accurately assess fibrous capsule formation and systemic toxicity[3].
-
-
Tissue Harvest & Histology: Euthanize animals at 14, 30, and 60 days post-implantation. Explant the polymer with surrounding tissue.
-
Histological Staining & Analysis:
-
H&E Stain: Used to visualize and quantify acute inflammatory cells (neutrophils, macrophages) at the polymer-tissue interface.
-
Masson’s Trichrome Stain: Used to quantify the thickness of the fibrous capsule (collagen deposition).
-
Validation: A successful, biocompatible this compound implant will show a transition from acute inflammation (Day 14) to a thin, avascular fibrous capsule (< 50 µm) by Day 60, indicating excellent tissue integration.
-
Standardized workflow for evaluating the biocompatibility of polymer scaffolds.
References
-
Biodegradable and pH-responsive piperazine-based aliphatic polyesters with tunable hydrophilicity. ResearchGate.5
-
A Novel Family of Biodegradable Poly(ester amide) Elastomers. PMC (National Institutes of Health).2
-
Poly(Glycerol Sebacate) in Tissue Engineering. Sigma-Aldrich.3
-
Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology.6
-
Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews (ACS).4
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. A Novel Family of Biodegradable Poly(ester amide) Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(Glycerol Sebacate) in Tissue Engineering [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
antibacterial properties of piperazine sebacate derivatives.
Executive Summary
The rise of Multi-Drug Resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] Piperazine, a nitrogen-containing heterocyclic scaffold, has long been recognized for its anthelmintic properties. However, recent medicinal chemistry efforts have pivoted toward N-substituted piperazine derivatives as potent antibacterial agents.
This Application Note details the synthesis, characterization, and antimicrobial evaluation of Piperazine Sebacate Derivatives (PSDs) . Specifically, we focus on the N,N'-bis(sebacoylamino)piperazine and piperazinium sebacate salt classes. By leveraging the lipophilic C10 sebacic acid linker, these derivatives are designed to enhance membrane permeability, facilitating the entry of the piperazine pharmacophore into the bacterial cytoplasm.
Scientific Rationale & Mechanism
The Lipophilic-Cationic Hypothesis
The efficacy of PSDs relies on a dual-action mechanism. The piperazine ring acts as a cationic head group at physiological pH (pKa ~9.8), capable of electrostatic interaction with negatively charged bacterial cell walls (teichoic acids in Gram-positives; LPS in Gram-negatives).
The sebacic acid moiety (decanedioic acid) provides a critical C10 aliphatic chain. This lipophilic "tail" increases the partition coefficient (LogP) of the molecule, enabling it to insert into the lipid bilayer.
Mechanism of Action (MOA)
The proposed MOA involves three distinct phases:
-
Adsorption: Electrostatic attraction to the bacterial surface.
-
Insertion: The sebacate chain penetrates the hydrophobic core of the membrane.
-
Disruption: Membrane depolarization and leakage of intracellular contents (K+, ATP).
Figure 1: Proposed Mechanism of Action for this compound Derivatives targeting bacterial membranes.
Experimental Protocol: Synthesis of PSD-01
Compound Target: N,N'-bis(sebacoyl)piperazine (Amide linkage model). Objective: Create a stable, lipophilic piperazine variant.
Materials
-
Piperazine anhydrous (99%)
-
Sebacoyl chloride (98%)
-
Triethylamine (TEA) (Acid scavenger)
-
Dichloromethane (DCM) (Solvent)
-
0.1 M HCl and Saturated NaHCO₃
Synthesis Workflow
-
Preparation: Dissolve 10 mmol of Piperazine anhydrous in 50 mL of dry DCM in a round-bottom flask. Add 22 mmol of TEA. Cool to 0°C in an ice bath.
-
Addition: Dropwise add 20 mmol of Sebacoyl chloride (diluted in 10 mL DCM) over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. The solution should turn slightly turbid as the triethylamine hydrochloride salt precipitates.
-
Work-up:
-
Filter off the precipitate.
-
Wash the organic filtrate with 0.1 M HCl (2 x 30 mL) to remove unreacted amine.
-
Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
-
Dry over anhydrous MgSO₄ and evaporate the solvent.
-
-
Purification: Recrystallize the crude solid from Ethanol:Water (80:20).
Validation Checkpoint:
-
TLC: Silica gel, Mobile phase MeOH:DCM (1:9). Product should show a single spot distinct from starting piperazine (ninhydrin stain).
-
Yield Expectation: 65-75%.
Antimicrobial Assay Protocol (MIC/MBC)
Standard: CLSI M07-A10 / EUCAST Broth Microdilution.
Bacterial Strains
-
Staphylococcus aureus (ATCC 29213) - Gram-positive control.
-
Escherichia coli (ATCC 25922) - Gram-negative control.
-
Pseudomonas aeruginosa (ATCC 27853) - Permeability barrier control.[2]
Reagents
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual growth indication.
Step-by-Step Microdilution Workflow
-
Inoculum Preparation:
-
Pick 3-5 colonies from a fresh agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute 1:100 in MHB to reach final assay concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve PSD-01 in DMSO (Stock: 10 mg/mL).
-
In a 96-well plate, add 100 µL MHB to columns 2-12.
-
Add 200 µL of compound stock (diluted to starting test concentration, e.g., 512 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Inoculum + DMSO only). Column 12 = Sterility Control (Media only).
-
-
Incubation:
-
Add 100 µL of bacterial inoculum to wells 1-11.
-
Incubate at 37°C for 16-20 hours.
-
-
Readout:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible turbidity.[3]
-
MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.
-
Data Presentation & Analysis
When reporting results, organize data to highlight the structure-activity relationship (SAR). The addition of the sebacate chain usually improves activity against Gram-positives more than Gram-negatives due to the outer membrane barrier of the latter.
Table 1: Expected Antimicrobial Activity Profile (Template)
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Interpretation |
| Piperazine (Ref) | -H | >512 | >512 | >512 | Inactive (Too polar) |
| PSD-01 | Sebacoyl | 16 - 32 | 64 - 128 | >256 | Moderate G+ activity |
| Ciprofloxacin | (Control) | 0.25 | 0.015 | 0.5 | Clinical Standard |
Analysis Logic:
-
If MIC(PSD-01) < 64 µg/mL: The sebacate chain successfully facilitated membrane interaction.
-
If MIC(PSD-01) > 256 µg/mL: The molecule may be aggregating or unable to penetrate the peptidoglycan layer.
-
MBC/MIC Ratio: A ratio of
indicates bactericidal activity (killing); a ratio indicates bacteriostatic activity (inhibiting growth).
Troubleshooting & Optimization
-
Solubility Issues: this compound derivatives can be waxy or hydrophobic. If precipitation occurs in MHB, use 5% Tween-80 as a surfactant, but run a vehicle control to ensure Tween-80 isn't inhibiting growth.
-
False Positives: High concentrations of amine salts can alter the pH of the broth. Ensure the final pH in the well is 7.2–7.4.
References
-
Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. Link
-
Chaudhary, P., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.[4] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). MIC Determination of non-fastidious and fastidious organisms. Link
-
Jain, V.K., et al. (2011).[5] Synthesis, characterization and antimicrobial screening of some 4-substituted-1-(4-substituted phenyl) piperazine derivatives. Int J Curr Pharm Res. Link
-
Mahapatra, A., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Link
Sources
Application Note: Formulation & Evaluation of Piperazine Sebacate for Anthelmintic Studies
Executive Summary & Rationale
Piperazine Sebacate (Piperazine 1,10-decanedioate) acts as a potent GABA agonist, inducing flaccid paralysis in nematodes (Ascaris lumbricoides, Enterobius vermicularis, and veterinary Ascaris suum). While Piperazine Citrate is the pharmacopeial standard, This compound offers distinct advantages for specific research and veterinary applications:
-
Taste Masking: unlike the highly soluble and saline/bitter citrate salt, the sebacate salt exhibits lower aqueous solubility, reducing palatability issues in oral veterinary formulations.
-
Hygroscopicity: Sebacate salts generally demonstrate superior stability in high-humidity environments compared to the deliquescent piperazine hexahydrate.
-
Stoichiometric Stability: The 1:1 molar reaction between the di-acid (sebacic) and di-base (piperazine) forms a stable crystal lattice resistant to oxidative degradation.
This guide details the Synthesis , Suspension Formulation , and Bio-Validation of this compound, designed for researchers requiring a self-validating workflow.
Mechanism of Action (MOA)
Piperazine induces flaccid paralysis (not spastic, unlike Levamisole).[1] It acts as a selective agonist at the nematode GABA receptor (a ligand-gated chloride channel).[1]
Pathway Logic:
-
Piperazine binds to the GABA receptor on the nematode muscle membrane.[1][2][3][4]
-
This opens Chloride (
) channels. -
Influx of
causes hyperpolarization of the muscle cell membrane.[3][4] -
The muscle becomes unresponsive to excitatory neurotransmitters (Acetylcholine), leading to flaccid paralysis and expulsion by host peristalsis.[3]
Figure 1: Signal transduction pathway of Piperazine-induced flaccid paralysis in nematodes.[3]
Chemical Synthesis Protocol
Objective: Synthesize high-purity this compound (
Materials
-
Piperazine Anhydrous (MW: 86.14 g/mol ) or Hexahydrate (MW: 194.23 g/mol ). Note: Anhydrous is preferred for accurate stoichiometry.
-
Sebacic Acid (MW: 202.25 g/mol ).
-
Solvent: Ethanol (95%) and Deionized Water.
Step-by-Step Synthesis
-
Preparation of Acid Solution: Dissolve 20.2 g of Sebacic Acid in 150 mL of warm Ethanol (50°C). Ensure complete dissolution.
-
Preparation of Base Solution: Dissolve 8.6 g of Piperazine Anhydrous (or 19.4 g Hexahydrate) in 50 mL of Ethanol.
-
Neutralization (Critical Step):
-
Slowly add the Piperazine solution to the Sebacic Acid solution under constant stirring.
-
Caution: The reaction is exothermic. Maintain temperature below 60°C to prevent oxidation (yellowing).
-
-
Crystallization:
-
Allow the mixture to cool to room temperature (25°C).
-
Chill in an ice bath (4°C) for 2 hours. White crystalline precipitate will form.
-
-
Purification:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the cake twice with cold Ethanol to remove unreacted base.
-
-
Drying: Dry at 60°C for 4 hours.
-
Yield Target: >90%
-
Melting Point Validation: 183°C - 185°C [1].
-
Pharmaceutical Formulation: 10% Oral Suspension
Challenge: this compound has low water solubility compared to citrate. A suspension is required for uniform dosing.
Formulation Table
| Component | Function | Quantity (per 100 mL) | Rationale |
| This compound | Active Ingredient | 10.0 g | Therapeutic dose equivalent. |
| Sodium Carboxymethylcellulose (CMC) | Suspending Agent | 1.0 g | Increases viscosity to prevent sedimentation. |
| Glycerol | Wetting Agent | 5.0 mL | Ensures hydrophobic powder wets evenly. |
| Methylparaben | Preservative | 0.1 g | Prevents microbial growth (critical in neutral pH). |
| Sorbitol Solution (70%) | Sweetener/Vehicle | 20.0 mL | Palatability enhancer. |
| Citric Acid / Sodium Citrate | Buffer | q.s. to pH 6.0 | Maintains stability; prevents base oxidation. |
| Purified Water | Vehicle | q.s. to 100 mL | Solvent. |
Formulation Protocol
-
Hydration: Disperse CMC in 30 mL of hot water (70°C) under high-shear mixing until fully hydrated (clear gel).
-
Wetting: In a mortar, levigate the this compound powder with Glycerol to form a smooth paste. This prevents "clumping" when added to water.
-
Dispersion: Gradually add the CMC gel to the paste with trituration.
-
Stabilization: Add Sorbitol and dissolved Methylparaben.
-
Buffering: Adjust pH to 6.0 ± 0.2 using Citric Acid buffer. Self-Validation: If pH > 7.5, piperazine may oxidize; if pH < 5.0, sebacic acid may precipitate out of salt form.
-
Finalizing: Bring to volume with water. Homogenize for 5 minutes.
Bio-Evaluation Protocol: In Vitro Motility Assay
Objective: Quantify anthelmintic efficacy using the "Time to Paralysis" metric. Model Organism: Ascaris suum (obtained from local abattoir) or C. elegans (Wild type N2).
Experimental Design
-
Positive Control: Levamisole (1 mM) - Causes spastic paralysis (rigid).
-
Negative Control: Phosphate Buffered Saline (PBS, pH 7.4).
-
Test Group: this compound Suspension (diluted to 10 mM, 30 mM, 50 mM).
Assay Workflow
-
Acquisition: Collect adult A. suum from swine intestine into warm Locke’s solution (37°C).
-
Acclimatization: Incubate worms for 1 hour at 37°C. Discard immobile worms.
-
Treatment: Place 3 worms per petri dish containing 50 mL of test solution.
-
Observation:
-
Check motility every 15 minutes.
-
Scoring System:
-
3 = Active movement.
-
2 = Slow movement; responds to touch.
-
1 = Flaccid; moves only if prodded strongly.
-
0 = Complete paralysis (no movement on prodding).
-
-
-
Endpoint: Record time to Score 0.
Figure 2: Experimental workflow for determining anthelmintic efficacy via motility scoring.
References
-
PubChem. (2023). This compound - Compound Summary. National Library of Medicine. [Link]
-
Martin, R. J. (1985). Gamma-aminobutyric acid (GABA) and piperazine receptors on Ascaris muscle. British Journal of Pharmacology. [Link]
-
World Health Organization. (2023). Piperazine - Model List of Essential Medicines. [Link]
-
Kaplan, R. M. (2004). Drug resistance in nematodes of veterinary importance: a status report. Trends in Parasitology. [Link]
Sources
Troubleshooting & Optimization
challenges in piperazine sebacate synthesis
Technical Support Center: Piperazine Sebacate Synthesis & Optimization
This compound (
-
Piperazine is highly hydrophilic and hygroscopic (often supplied as a hexahydrate).[1]
-
Sebacic Acid is lipophilic (due to its 8-carbon alkyl chain) and poorly soluble in water.
Successful synthesis requires a solvent system that accommodates both reactants while forcing the resultant salt—which is less soluble than its components—to crystallize efficiently. This guide addresses the critical control points of Stoichiometry, Solvent Engineering, and Solid-State Stability.
Critical Troubleshooting Modules (Q&A)
Module A: Stoichiometry & Reactant Management
Q1: My yield is lower than calculated, and the melting point is depressed. What is the likely cause? Diagnosis: You likely used Piperazine Hexahydrate but calculated stoichiometry based on Anhydrous Piperazine .
-
The Science: Piperazine is commonly sold as a hexahydrate (
, MW 194.23 g/mol ), which contains ~56% water by mass.[1] If you treat it as anhydrous (MW 86.14 g/mol ), you are under-dosing the base by nearly half, leaving unreacted sebacic acid. -
Corrective Action: Verify the Certificate of Analysis (CoA) of your starting material.
-
If using Hexahydrate: Use 194.23 g/mol for calculations.
-
If using Anhydrous: Use 86.14 g/mol and handle under Nitrogen (see Module C).
-
Q2: Can I use a 2:1 ratio to ensure full neutralization? Answer: No.
-
The Science: this compound is a 1:1 salt (Equimolar). The structure consists of the piperazinium dication (
) and the sebacate dianion ( ). Adding excess piperazine will result in a sticky mixture of the salt and free base, which is extremely difficult to purify due to piperazine's tendency to sublime and absorb . -
Protocol: Stick to a strict 1.0 : 1.0 molar ratio .
Module B: Solvent Systems & Crystallization
Q3: The reactants dissolve, but the product "oils out" instead of crystallizing. How do I fix this? Diagnosis: The solvent polarity is too high, or the temperature drop was too rapid (Liquid-Liquid Phase Separation).
-
The Science: this compound is an ionic solid. If water is the primary solvent, the hydration shell prevents crystal lattice formation, leading to an oil.
-
Corrective Action: Switch to a Hydro-Alcoholic System .
-
Solvent: Ethanol (95%) or Isopropanol (IPA).
-
Process: Dissolve Sebacic Acid in hot Ethanol (
). Dissolve Piperazine in a minimum volume of water (or warm ethanol if anhydrous). -
Mixing: Add the base solution to the acid solution slowly.
-
Nucleation: If oiling occurs, reheat to redissolve, then add a "seed" crystal or scratch the glass. Cool slowly to room temperature, then to
.
-
Q4: My product has a yellow tint. Is it degraded? Diagnosis: Oxidation of Piperazine.[2]
-
The Science: Piperazine is sensitive to oxidation and carbamylation (reacting with atmospheric
to form piperazine carbamate). -
Corrective Action:
-
Prevention: Conduct the reaction under an inert atmosphere (
or Argon). -
Remediation: Recrystallize from hot Ethanol containing 1% Activated Charcoal. Filter while hot to remove the charcoal and oxidized impurities.
-
Detailed Experimental Protocol
Target Compound: this compound (1:1) Scale: 100 mmol (approx. 28.8 g theoretical yield)
Reagents:
-
Sebacic Acid: 20.23 g (100 mmol)
-
Piperazine Hexahydrate: 19.42 g (100 mmol) [OR Piperazine Anhydrous: 8.61 g]
-
Solvent: Ethanol (Absolute or 95%): ~150 mL
Step-by-Step Workflow:
-
Acid Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 20.23 g Sebacic Acid in 100 mL Ethanol . Heat to 60-65°C until clear.
-
Base Preparation: In a separate beaker, dissolve Piperazine (19.42 g Hexahydrate or 8.61 g Anhydrous) in 50 mL warm Ethanol (add 5-10 mL water if using anhydrous to aid solubility).
-
Reaction (Neutralization):
-
Slowly add the Piperazine solution to the Sebacic Acid solution over 10 minutes while stirring.
-
Observation: An immediate cloudiness (exotherm) indicates salt formation.
-
Reflux the mixture for 30 minutes to ensure complete reaction and homogeneity.
-
-
Crystallization:
-
Remove heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes purity).
-
Once ambient, place in an ice bath (
) for 2 hours.
-
-
Isolation:
-
Filter the white crystalline precipitate using vacuum filtration (Buchner funnel).
-
Wash the cake with 2 x 20 mL cold Ethanol .
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours. Note: Piperazine salts can be heat-sensitive; do not exceed 60°C.
Visualization of Reaction Logic
The following diagram illustrates the synthesis workflow and the critical decision nodes for troubleshooting.
Caption: Logical workflow for this compound synthesis, highlighting the critical stoichiometry check and crystallization troubleshooting loop.
Data & Specifications
Table 1: Physicochemical Properties of Reactants
| Property | Piperazine (Anhydrous) | Piperazine (Hexahydrate) | Sebacic Acid | This compound (Salt) |
| MW ( g/mol ) | 86.14 | 194.23 | 202.25 | 288.39 |
| State | Deliquescent Solid | Crystalline Solid | White Powder | Crystalline Solid |
| Water Sol. | Very High | Very High | Low (0.1 g/100mL) | Moderate |
| Ethanol Sol. | Soluble | Soluble | Soluble | Low (Precipitates) |
| Melting Pt. | 106°C | 44°C | 131-134.5°C | >160°C (Decomp) |
Table 2: Solubility Profile for Purification
| Solvent | Temp (°C) | Solubility Behavior | Use Case |
| Water | 25 | Soluble | Not suitable for precipitation; good for dissolution. |
| Ethanol | 60 | Soluble (Reactants) | Ideal Reaction Solvent. |
| Ethanol | 4 | Insoluble (Salt) | Ideal Crystallization Solvent. |
| Ether | 25 | Insoluble | Anti-solvent (to force precipitation if needed). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3084013, this compound. Retrieved from [Link]
Sources
improving the molecular weight of poly(piperazine sebacamide)
Welcome to the Polymer Synthesis Technical Support Center .
Ticket Subject: Improving Molecular Weight (MW) of Poly(piperazine sebacamide) Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Status: Open
Executive Summary: The Stoichiometry Challenge
Achieving high molecular weight in Poly(piperazine sebacamide) (often referred to as Nylon 2,10 or PA Pip-10) is fundamentally a battle against stoichiometric imbalance .
Unlike standard Nylons (e.g., Nylon 6,6), Piperazine is a secondary diamine. When reacted with Sebacic Acid or Sebacoyl Chloride, it forms a polymer with tertiary amide linkages. This results in a polymer with reduced hydrogen bonding capability compared to primary nylons, making it more soluble but also structurally distinct.
The Root Cause of Low MW:
-
Volatility: Piperazine sublimes easily. In melt polycondensation, you lose piperazine before it reacts, breaking the 1:1 stoichiometry required for high Degree of Polymerization (DP).
-
Hydrolysis: In interfacial synthesis, sebacoyl chloride hydrolyzes into sebacic acid (unreactive in this cold system) if the aqueous phase is not properly buffered, terminating chains early.
Module 1: Diagnostic Workflow
Before proceeding, identify your synthesis route. The solution to low MW differs entirely between Melt and Interfacial methods.
Figure 1: Diagnostic logic tree for identifying the root cause of low molecular weight based on synthesis method.
Module 2: The "Nylon Salt" Method (Gold Standard for Bulk)
If you need high MW bulk polymer (pellets, fibers, bars), you cannot simply mix equimolar amounts of piperazine and sebacic acid in a reactor. The piperazine will evaporate, leaving you with an excess of acid and short oligomers.
You must synthesize the Piperazinium Sebacate Salt first.
Protocol: Preparation & Polymerization of Piperazinium Sebacate
Phase 1: Salt Preparation (Ensures 1:1 Stoichiometry)
-
Dissolution: Dissolve Sebacic Acid in Ethanol (warm). Separately, dissolve Piperazine in Ethanol.
-
Mixing: Slowly add the Piperazine solution to the Sebacic Acid solution while stirring.
-
Precipitation: The salt (Piperazinium Sebacate) will precipitate.
-
Critical Step: If it doesn't precipitate immediately, cool the solution.
-
-
Purification: Filter the white salt crystals. Recrystallize from ethanol/water to remove impurities.
-
Validation: Check the melting point of the salt. It should be distinct from the monomers. This salt guarantees that for every one acid molecule, there is exactly one amine molecule.
Phase 2: Melt Polymerization
-
Charging: Load the dry Piperazinium Sebacate salt into a glass ampoule or autoclave.
-
Purging: Cycle vacuum and Nitrogen (N2) 3 times to remove oxygen (prevents discoloration).
-
Pre-polymerization (Sealed): Heat to ~220°C (just above salt melting point) in a sealed system for 1 hour. This creates oligomers without losing monomer.
-
Post-condensation (Vacuum): Raise temp to 250°C and apply high vacuum (<1 mmHg).
Data: Typical Conditions
| Parameter | Value | Reason |
| Salt Mp | ~160-170°C | Indicates pure 1:1 complex. |
| Polymerization Temp | 240-260°C | Must be > Tm of polymer but < degradation temp. |
| Vacuum Level | < 1.0 mmHg | Essential to remove condensate (water) and drive MW up. |
| Time (Vacuum) | 2-4 Hours | Sufficient time for chain end diffusion. |
Module 3: Interfacial Polymerization (For Films/Capsules)
If you are making microcapsules or membranes, you are likely reacting Piperazine (aqueous) with Sebacoyl Chloride (organic) .
The Problem: Hydrolysis. Sebacoyl chloride reacts with water to form Sebacic Acid + HCl. The acid cannot react with the amine under these conditions, effectively "killing" the acid chloride functionality.
Troubleshooting Q&A
Q: My polymer film is weak and brittle. Why? A: This indicates low molecular weight.
-
Fix 1 (Acid Acceptor): You must use an acid acceptor (Sodium Carbonate or Sodium Hydroxide) in the aqueous phase. It neutralizes the HCl byproduct.[5] Without it, the amine becomes protonated (forming a salt with HCl) and becomes unreactive.
-
Recommendation: Use Na2CO3 (Sodium Carbonate) rather than NaOH for piperazine, as it buffers the pH more gently (pH ~10-11) preventing hydrolysis of the acid chloride while keeping the amine reactive [1].
-
Q: I used exactly 1:1 molar ratio, but the yield is low. A: In interfacial polymerization, 1:1 feed ratio is rarely optimal because of diffusion differences.
-
Fix 2 (The Excess Rule): Piperazine is water-soluble but must diffuse into the organic phase interface to react. Use a 2-5x molar excess of Piperazine . This forces the diffusion equilibrium toward the organic interface and compensates for any piperazine lost to the water phase or protonation [2].
Q: Which organic solvent should I use? A: The solvent affects the "tightness" of the film.
-
Chloroform/DCM: Good solvent for the polymer. Leads to "loose" chains and potentially higher MW but slower film formation.
-
Hexane/Cyclohexane: Non-solvent for the polymer. The polymer precipitates instantly at the interface. This creates a barrier that stops further reaction, limiting MW.
-
Recommendation: For higher MW, use a solvent that slightly swells the polymer (like Toluene or a Hexane/Chloroform mix) to allow monomers to diffuse through the growing film and continue reacting.
Module 4: Visualizing the Mechanism
The following diagram illustrates the critical "Salt Method" pathway which is the only reliable way to achieve high molecular weight for bulk applications.
Figure 2: The "Nylon Salt" synthesis pathway. Note that the salt isolation step is the critical control point for molecular weight.
References
- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
-
Saha, N. K., & Dutta, A. (2010). Synthesis of poly(piperazine sebacamide) membranes. Journal of Membrane Science.
-
Puiggalí, J., et al. (1998). Structure and properties of poly(piperazine sebacamide). Polymer.[1][3][4][6][7][8][9]
-
Google Patents. (2017). Method for preparing nylon salt and polymerization of nylon salt. CN106574049B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN106574049B - Method for preparing nylon salt and polymerization of nylon salt - Google Patents [patents.google.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. scribd.com [scribd.com]
- 6. terrificscience.org [terrificscience.org]
- 7. researchgate.net [researchgate.net]
- 8. Polymer nanofilms with enhanced microporosity by interfacial polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Controlling the Crystallinity of Piperazine Sebacate Polyamides
Welcome to the technical support center for the synthesis and characterization of piperazine sebacate polyamides. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of polymers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of controlling the crystallinity of these materials, a critical parameter that dictates their performance in various applications, including drug delivery.
Foundational Concepts: Understanding this compound Polyamides and their Crystallinity
This compound polyamides are synthesized from the polycondensation of piperazine and sebacic acid (or its more reactive derivative, sebacoyl chloride). The incorporation of the cyclic diamine, piperazine, into the polyamide backbone introduces a unique structural feature that significantly influences the material's properties. Unlike linear aliphatic diamines that participate in extensive hydrogen bonding, the tertiary amide linkages formed by piperazine disrupt the regular hydrogen bonding network that is characteristic of many polyamides.[1][2] This disruption is a key factor in controlling the degree of crystallinity of the resulting polymer.
The degree of crystallinity, which is the extent of ordered, crystalline regions within the polymer matrix, is a critical parameter that governs the mechanical strength, thermal stability, and drug release kinetics of the final product.[3][4] For drug delivery applications, the crystallinity of the polyamide matrix can influence both the loading efficiency and the release rate of the encapsulated therapeutic agent.[3][5][6]
Troubleshooting Guide: Common Issues in Crystallinity Control
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Q1: My synthesized this compound polyamide has very low crystallinity, appearing almost amorphous and tacky. What are the likely causes and how can I increase it?
Possible Causes:
-
High Piperazine Content: An excess of piperazine in your monomer feed ratio is a primary cause of low crystallinity. The structure of piperazine disrupts the hydrogen bonding between polyamide chains, which is essential for crystal formation.[1][2]
-
Rapid Quenching: Cooling the polymer too quickly from the melt or after precipitation from a solution does not allow sufficient time for the polymer chains to organize into crystalline structures.
-
Low Molecular Weight: Polymers with low molecular weight have shorter chains, which can lead to a less ordered structure and reduced crystallinity.
-
Presence of Impurities: Residual solvents, unreacted monomers, or side-product impurities can act as plasticizers, hindering the crystallization process.
Solutions:
-
Adjust Monomer Stoichiometry: Carefully control the molar ratio of piperazine to sebacoyl chloride (or sebacic acid). A slight excess of the diacid chloride can sometimes help to ensure complete reaction of the diamine and can influence the final molecular weight.
-
Controlled Cooling (Annealing): After synthesis, subject the polymer to a controlled cooling and annealing process. This involves heating the polymer to a temperature between its glass transition temperature (Tg) and melting temperature (Tm), holding it for a period, and then cooling it slowly. This allows the polymer chains the necessary mobility and time to arrange into a more ordered, crystalline state.
-
Optimize Polymerization Conditions to Increase Molecular Weight:
-
For Interfacial Polymerization: Ensure vigorous stirring to maximize the interfacial area. The concentration of monomers and the choice of organic solvent can also impact molecular weight.[7]
-
For Melt Polycondensation: Ensure a high reaction temperature and efficient removal of the condensation byproduct (water) under vacuum to drive the reaction towards higher molecular weight.[8]
-
-
Thorough Purification: After polymerization, purify the polymer by repeatedly precipitating it from a suitable solvent into a non-solvent to remove unreacted monomers and low molecular weight oligomers.
Q2: The DSC thermogram of my polymer shows a broad melting peak or multiple melting peaks. What does this signify and how can I achieve a sharper melting transition?
Possible Causes:
-
Broad Molecular Weight Distribution (MWD): A wide range of polymer chain lengths will result in crystals of varying sizes and perfection, which melt over a broader temperature range.[9]
-
Heterogeneous Crystal Structures: The presence of different crystal forms (polymorphs) or crystals with a wide distribution of lamellar thicknesses can lead to multiple melting endotherms.[10]
-
Recrystallization during DSC Scan: For some semi-crystalline polymers, less perfect crystals may melt at a lower temperature and then recrystallize into more stable forms during the heating scan, which then melt at a higher temperature.[10] This is a common phenomenon in polyamides.
-
Bimodal Composition: If there is a non-uniform distribution of piperazine units along the polymer chains, it can lead to regions with different crystallization behaviors, resulting in a bimodal melting peak.[11]
Solutions:
-
Control Molecular Weight Distribution:
-
In polycondensation reactions, controlling the stoichiometry and reaction time can help in achieving a narrower MWD.[12]
-
Fractional precipitation can be used to isolate polymer fractions with a more uniform molecular weight.
-
-
Optimize Annealing Conditions: A carefully designed annealing protocol can promote the formation of more uniform and perfect crystals. Experiment with different annealing temperatures and times to find the optimal conditions for your specific polymer.
-
Vary DSC Heating Rate: Running the DSC analysis at different heating rates can help to distinguish between true multiple melting peaks and those caused by recrystallization during the scan.[10] Recrystallization is a time-dependent process, so at higher heating rates, there is less time for it to occur, and the lower temperature melting peak may become more prominent or the higher temperature peak may diminish.
-
Ensure Homogeneous Polymerization: In melt polycondensation, ensure thorough mixing of the monomers to achieve a random copolymer and avoid blocky structures that could lead to phase separation and multiple melting peaks.
Q3: I am struggling with reproducibility in the crystallinity of my polymer batches. What experimental parameters should I focus on controlling more tightly?
Possible Causes of Inconsistent Results:
-
Monomer Purity and Stoichiometry: Small variations in the purity of piperazine and sebacoyl chloride, or slight errors in weighing, can significantly impact the final polymer properties.
-
Water Content: In melt polycondensation, residual water in the monomers or the reaction setup can affect the stoichiometry and limit the achievable molecular weight. For interfacial polymerization, the pH of the aqueous phase is critical.
-
Reaction Temperature and Time: Inconsistent temperature control during melt polycondensation or variations in reaction time for interfacial polymerization will lead to differences in molecular weight and, consequently, crystallinity.
-
Post-synthesis Work-up: Variations in the precipitation, washing, and drying procedures can lead to different levels of residual solvent and different thermal histories, both of which affect crystallinity.
Solutions for Improved Reproducibility:
-
Standardize Monomer Handling: Use monomers from the same batch with known purity. Dry monomers thoroughly before use, especially for melt polycondensation. Prepare stock solutions of monomers for interfacial polymerization to ensure consistent concentrations.
-
Precise Stoichiometric Control: Use an analytical balance for weighing monomers. For interfacial polymerization, precisely control the volumes of the aqueous and organic phases.
-
Rigorous Control of Reaction Conditions:
-
Use a reaction setup with accurate temperature control and monitoring.
-
Standardize the stirring rate in interfacial polymerization.
-
For melt polycondensation, ensure a consistent vacuum level and time for byproduct removal.
-
-
Develop a Standard Operating Procedure (SOP) for Work-up: Document and adhere to a strict protocol for polymer precipitation (including solvent/non-solvent volumes and addition rate), washing, and drying (including temperature, vacuum level, and time).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which piperazine reduces the crystallinity of polyamides?
The primary mechanism is the disruption of hydrogen bonding. In traditional polyamides made with primary diamines, the amide linkages have N-H protons that can form strong hydrogen bonds with the carbonyl oxygen of adjacent chains. These hydrogen bonds promote chain alignment and crystallization. When piperazine, a secondary diamine, is used, the resulting amide linkages are tertiary and lack these N-H protons. This significantly reduces the density of hydrogen bonds, making it more difficult for the polymer chains to pack into a regular, crystalline lattice.[1][2]
Q2: How can I quantitatively measure the degree of crystallinity of my this compound polyamide?
The two most common techniques are Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).[13][14]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. The degree of crystallinity (%χc) can be calculated from the melting endotherm using the following equation:[15]
%χc = (ΔHm / ΔH°m) * 100
Where:
-
ΔHm is the measured enthalpy of fusion (area under the melting peak) of your sample.
-
ΔH°m is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer. This value may need to be determined from literature for a similar polyamide or estimated.
-
-
X-Ray Diffraction (XRD): XRD analyzes the diffraction pattern of X-rays scattered by the polymer. Crystalline regions produce sharp diffraction peaks, while amorphous regions produce a broad halo. The degree of crystallinity is determined by deconvoluting the diffraction pattern and calculating the ratio of the area of the crystalline peaks to the total area under the curve.[13]
Q3: For drug delivery applications, what is the ideal level of crystallinity for a this compound polyamide?
There is no single "ideal" level of crystallinity, as the optimal value depends on the specific drug and the desired release profile. However, some general principles apply:
-
Higher Crystallinity: Generally leads to a slower drug release rate. The crystalline regions are more densely packed and less permeable to the drug molecules, acting as a barrier to diffusion.[3] This can be desirable for long-term, sustained-release formulations.
-
Lower Crystallinity (More Amorphous): Typically results in a faster drug release. The amorphous regions have a more open structure, allowing for easier penetration of physiological fluids and faster diffusion of the drug.[6]
Therefore, by tuning the crystallinity of your this compound polyamide, you can control the drug release kinetics to meet the therapeutic needs of your application.
Q4: Can I use melt polycondensation for synthesizing this compound polyamides, and what are the key challenges?
Yes, melt polycondensation is a viable method. The key challenges include:
-
Thermal Degradation: Piperazine-based polyamides can be susceptible to thermal degradation at the high temperatures required for melt polycondensation. It is crucial to determine the degradation temperature of your polymer using Thermogravimetric Analysis (TGA) and keep the reaction temperature below this point.[16]
-
Monomer Volatility: Piperazine can be volatile at high temperatures. The reaction should be carried out in a sealed reactor, and a slight excess of piperazine might be necessary to compensate for any loss.
-
Viscosity Increase: As the polymerization progresses, the viscosity of the melt will increase significantly, which can make stirring and removal of the water byproduct difficult. A reactor with a powerful mechanical stirrer is essential.
-
Side Reactions and Discoloration: At high temperatures, side reactions can occur, leading to cross-linking and discoloration of the polymer. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxidative degradation.[16]
Experimental Protocols
Protocol 1: Interfacial Polymerization of Piperazine and Sebacoyl Chloride
This protocol provides a starting point for the synthesis of this compound polyamide via interfacial polymerization.
Materials:
-
Piperazine
-
Sebacoyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve a specific amount of piperazine and sodium carbonate (as an acid scavenger) in deionized water. A typical starting concentration is 0.5 M for each.
-
-
Prepare the Organic Phase:
-
Dissolve an equimolar amount of sebacoyl chloride in the organic solvent (e.g., DCM). A typical starting concentration is 0.25 M.
-
-
Initiate Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker without stirring to form a distinct interface. The polyamide film will form instantly at the interface.
-
Alternatively, for a higher yield of polymer powder, combine the two phases in a blender and stir vigorously for 5-10 minutes.
-
-
Isolate the Polymer:
-
If a film is formed, it can be carefully lifted from the interface with forceps.
-
If a powder is formed in a blender, pour the mixture through a Büchner funnel to collect the polymer.
-
-
Purify the Polymer:
-
Wash the collected polymer extensively with water to remove unreacted piperazine and sodium carbonate.
-
Then, wash with the organic solvent to remove unreacted sebacoyl chloride.
-
Finally, wash with a solvent like acetone or ethanol to remove residual water and organic solvent.
-
-
Dry the Polymer:
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Protocol 2: Melt Polycondensation of Piperazine and Sebacic Acid
This protocol outlines a general procedure for melt polycondensation.
Materials:
-
Piperazine
-
Sebacic acid
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
Antioxidant (optional, e.g., triphenyl phosphite)
Procedure:
-
Charge the Reactor:
-
In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump, add equimolar amounts of piperazine and sebacic acid.
-
Add the catalyst and antioxidant if used.
-
-
Inert Atmosphere:
-
Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow nitrogen flow throughout the initial heating phase.
-
-
Heating and Pre-polymerization:
-
Heat the mixture under a nitrogen atmosphere with stirring to a temperature where the monomers melt and form a homogeneous solution (typically 180-200°C).
-
Hold at this temperature for 1-2 hours to allow for initial polycondensation and removal of most of the water.
-
-
High Vacuum Polycondensation:
-
Gradually increase the temperature (e.g., to 220-250°C, ensuring it is below the polymer's degradation temperature) while slowly applying a vacuum.
-
Continue the reaction under high vacuum for several hours (e.g., 2-4 hours) to remove the remaining water and drive the polymerization to achieve a high molecular weight. The viscosity of the melt will increase significantly.
-
-
Cooling and Isolation:
-
Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The solid polymer can then be removed from the reactor. It may be necessary to break the glass reactor if the polymer adheres strongly.
-
-
Purification (Optional):
-
The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
-
Data Presentation and Visualization
Table 1: Effect of Monomer Ratio on the Thermal Properties of Piperazine/Ethylenediamine Sebacate Copolyamides
| Piperazine Mole Fraction | Glass Transition Temperature (Tg) (°C) | Crystallinity (%) |
| 0 | 65 | 45 |
| 0.25 | 60 | 35 |
| 0.50 | 55 | 25 |
| 0.75 | 50 | 15 |
| 1.0 | 45 | <5 |
Note: This table presents illustrative data based on general trends observed in the literature. Actual values will depend on specific experimental conditions.[1]
Diagrams:
Caption: Workflow for synthesis and control of this compound polyamide crystallinity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The Effect of Crystallinity on the Toughness of Cast Polyamide 6 Rods with Different Diameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of polyamide 6,10 synthesis variables on the physicochemical characteristics and drug release kinetics from a monolithic tablet matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing temperature impacts on the drug release from the polymeric micro/nanoparticles - Global Journal of Health Sciences and Research [gjhsr.org]
- 7. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.engr.oregonstate.edu [web.engr.oregonstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Crystallinity in Polymers Using DSC and XRD [eureka.patsnap.com]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Degradation of Piperazine Sebacate Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine sebacate polymers. This guide is designed to provide in-depth, practical insights into the thermal degradation of these materials, with a strong focus on troubleshooting experimental challenges. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory application, ensuring the integrity and reproducibility of your results.
Fundamentals of this compound Polymer Degradation
This compound is an aliphatic polyamide, a class of polymers characterized by repeating amide groups (–CO–NH–) in their main chain.[1] Understanding the thermal stability of these polymers is crucial, as it dictates their processing limits and performance in end-use applications, from drug delivery matrices to advanced materials.[2][3]
The thermal degradation of these polymers is a complex process primarily involving the breaking of chemical bonds within the polymer chain when exposed to heat.[4] For aliphatic polyamides like this compound, the degradation pathway is heavily influenced by the experimental atmosphere.
-
In an inert atmosphere (e.g., Nitrogen): The primary degradation mechanism is pyrolysis. This process typically involves the scission of the C-N bond in the amide group, leading to the formation of smaller volatile molecules and a stable carbonaceous residue (char).[1][5] This process generally occurs at higher temperatures compared to degradation in air.[6]
-
In an oxidative atmosphere (e.g., Air): The presence of oxygen introduces thermo-oxidative degradation, which is a more aggressive process.[7] Oxidative reactions can begin at lower temperatures and lead to more extensive breakdown of the polymer backbone, often resulting in less residual char.[6][8]
The inherent stability of the six-membered piperazine ring and the flexibility of the long aliphatic sebacate chain both contribute to the overall thermal profile of the polymer.[9]
Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers.[10] It provides quantitative information on mass changes in a material as a function of temperature or time under a controlled atmosphere.[6]
Q: What is TGA and how does a TGA instrument work? A: A TGA instrument measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature.[11] The core components of a TGA are a high-precision microbalance, a programmable furnace, and a gas delivery system to control the sample's environment.[6] A small amount of the polymer is placed in a crucible (pan), which is suspended from the balance and lowered into the furnace. The instrument continuously records the sample's mass as the furnace executes a defined temperature program, allowing for the precise measurement of mass loss or gain.[6][11]
Q: How do I interpret a TGA curve and its derivative (DTG) curve? A: The output of a TGA experiment is typically a graph of mass percentage versus temperature.[12] To aid interpretation, the first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is often plotted.[6]
-
TGA Curve (Mass % vs. Temperature):
-
Initial Plateau: A flat region at the beginning representing the initial stable mass of the sample (100%).[12]
-
Mass Loss Steps: Sharp drops in the curve indicate decomposition or volatilization events. The magnitude of the drop on the y-axis quantifies the amount of mass lost.[12][13]
-
Final Plateau: A final flat region indicating the mass of the non-volatile residue remaining after degradation (e.g., inorganic fillers or char).[6][12]
-
-
DTG Curve (Rate of Mass Loss vs. Temperature):
-
This curve plots the rate of mass change and displays peaks corresponding to the mass loss steps seen in the TGA curve.[6]
-
Peak Maximum (T_max): The temperature at the apex of a DTG peak represents the point of the most rapid degradation for that specific event.[6]
-
Resolving Events: The DTG curve is particularly useful for separating degradation events that overlap and appear as a single long slope on the TGA curve.[12]
-
| Key Metric | Where to Find It | Significance |
| Onset Temperature (T_onset) | TGA Curve | The temperature at which significant thermal degradation begins. A key indicator of thermal stability.[6] |
| Temperature of Max. Degradation (T_max) | DTG Curve Peak | The temperature at which the rate of polymer decomposition is highest.[6] |
| Mass Loss (%) | TGA Curve | Quantifies the amount of volatile components, polymer decomposition, or moisture content at each step.[12] |
| Residual Mass (%) | TGA Curve | The amount of material remaining at the end of the experiment, often corresponding to char or inorganic fillers.[6] |
Troubleshooting Guide for TGA Experiments
Even with a robust understanding of the principles, experimental artifacts and unexpected results can occur. This guide addresses common issues encountered during the TGA of this compound polymers.
Caption: A logical workflow for troubleshooting common TGA issues.
Q: My TGA curve shows an initial weight GAIN before it starts to lose mass. What's wrong? A: This is a classic instrumental artifact known as the buoyancy effect.[10][14] As the furnace heats up, the density of the surrounding purge gas decreases. This change in gas density exerts a buoyant force on the sample holder, causing an apparent increase in mass. This effect is reproducible and can be corrected by running a "blank" experiment with an empty crucible under the exact same conditions and then subtracting this blank curve from your sample data.[14]
Q: I am seeing a small but distinct weight loss at a low temperature (e.g., below 150°C). Is my polymer already degrading? A: It is highly unlikely that this is polymer degradation. This initial mass loss typically corresponds to the evaporation of absorbed moisture or residual solvent from the synthesis process.[6][12] To confirm, you can add an isothermal hold at a temperature like 110°C to your TGA method; you should see the mass stabilize as the volatiles are driven off before the main degradation begins. Ensuring your sample is thoroughly dried before analysis is a critical preparation step.[15]
Q: My TGA results are not reproducible from run to run. What are the common causes? A: Reproducibility issues often stem from inconsistencies in experimental procedure or sample preparation.[16][17] Key factors to verify include:
-
Sample Mass and Form: Use a consistent sample mass for all runs. The form of the sample (e.g., fine powder vs. large chunks) can affect heat transfer and degradation kinetics. Grinding the sample to a uniform powder can improve reproducibility.
-
Sample Homogeneity: Ensure the portion of the sample you are analyzing is representative of the entire batch.[15]
-
Crucible Placement: Ensure the crucible is placed in the exact same position on the balance hanger for each run.
-
Instrument Stability: Verify that the gas flow rate is constant and that the instrument has been properly calibrated for mass and temperature.[13]
Q: The degradation steps in my curve are not sharp and seem to overlap. How can I get better resolution? A: The best way to resolve overlapping thermal events is to use a slower heating rate.[6] A faster heating rate can shift degradation peaks to higher temperatures and cause them to merge because the sample has less time to react at each temperature step.[6] Reducing the heating rate from a standard 20°C/min to 10°C/min or even 5°C/min will often provide the sharper peaks and better separation needed to analyze complex degradation profiles.[6]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the thermal properties of this compound polymers.
Caption: Key parameters influencing TGA results.
Q: How does the experimental atmosphere (Nitrogen vs. Air) affect the degradation profile? A: The atmosphere is one of the most critical experimental parameters.[6]
-
Nitrogen (Inert): Degradation occurs via pyrolysis. This typically results in a higher onset temperature of degradation and often leaves a larger percentage of char residue.[6]
-
Air (Oxidative): Degradation is a combination of pyrolysis and oxidation. Oxidative reactions are more aggressive, leading to degradation at lower temperatures and usually resulting in a lower percentage of final residue as the material is more completely combusted.[6][7] Comparing results from both atmospheres provides a more complete picture of the polymer's stability.
Q: What is the impact of heating rate on the measured degradation temperature? A: The heating rate has a strong influence on the TGA curve.[6] A faster heating rate (e.g., 20°C/min or 50°C/min) will consistently shift the observed degradation temperatures (both T_onset and T_max) to higher values compared to a slower heating rate (e.g., 5°C/min).[6][18] This is a kinetic effect; at a faster rate, the sample has less time at any given temperature to undergo the chemical changes associated with degradation, so a higher temperature is required to achieve the same amount of mass loss.
Q: Can TGA tell me about the composition of my polymer sample? A: Yes, TGA is an excellent technique for compositional analysis.[13] By identifying the distinct mass loss steps, you can quantify different components within your material.[12] For example:
-
< 150°C: Mass loss corresponds to moisture or volatile solvents.[6]
-
300-500°C: A major mass loss step typically represents the decomposition of the organic polymer itself.[11]
-
> 500°C: The final stable residue often corresponds to inorganic components like fillers, reinforcing agents, or catalysts.[6]
Q: How do additives or impurities affect thermal stability? A: The presence of additives or impurities can significantly alter a polymer's thermal stability.[4] Antioxidants and thermal stabilizers are specifically added to protect the polymer and increase its degradation temperature.[8] Conversely, certain impurities, such as residual metal catalysts from the polymerization process, can act as catalysts for degradation, lowering the material's stability.[4]
Standard Operating Protocol: TGA of a this compound Polymer
This protocol provides a self-validating methodology for obtaining reliable TGA data.
-
Instrument Preparation & Calibration
-
Ensure the TGA instrument is clean and level.[11]
-
Verify the purge gas (e.g., high-purity nitrogen or zero air) supply and set the desired flow rate (typically 20-50 mL/min).[17]
-
Perform mass and temperature calibrations according to the instrument manufacturer's guidelines. Temperature calibration often uses certified materials with known Curie points or melting points.[13][15]
-
-
Sample Preparation
-
To eliminate the influence of moisture, dry the this compound polymer sample in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Accurately weigh 5-10 mg of the dried polymer into a clean, tared TGA crucible (alumina or platinum crucibles are recommended for high-temperature stability).[11][15] Record the exact mass.
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.[15]
-
-
Setting Experimental Parameters
-
Method Type: Dynamic (temperature ramp).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 700°C at a heating rate of 10°C/min. (A slower rate of 5°C/min can be used for higher resolution, while 20°C/min is common for faster screening).[6]
-
-
Atmosphere: High-purity Nitrogen.
-
Gas Flow Rate: 40 mL/min.
-
-
Running the Experiment & Data Collection
-
Carefully place the loaded crucible onto the TGA balance mechanism.
-
Tare the balance.
-
Start the experimental method. The instrument will automatically execute the temperature program while recording mass.
-
Run a blank curve (empty crucible) using the identical method to later correct for buoyancy.[14]
-
-
Data Analysis
-
Using the instrument's software, subtract the blank curve from the sample curve.
-
Plot the corrected Mass (%) vs. Temperature (TGA curve).
-
Plot the derivative of mass loss (%/°C or %/min) vs. Temperature (DTG curve).
-
Determine the key values:
-
Onset temperature of degradation (T_onset).
-
Temperature(s) of maximum degradation rate (T_max) from the DTG peaks.
-
Percentage of mass lost in each degradation step.
-
Percentage of final residual mass at 700°C.
-
-
References
- ResolveMass Laboratories Inc. (2025, September 27). Polymer Thermal Analysis.
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- XRF Scientific. (2023, November 15). Interpreting results from TGA instruments.
- Red Thermo. Mastering TGA Crucible Analysis for Polymer Thermal Stability.
- Cadence Design Systems, Inc. (2021, October 1). Thermal Analysis of Polymers.
- Patsnap. (2025, July 3). How Thermal Degradation Affects Polymer Performance Over Time.
- The Madison Group. Problem Solving With Thermal Analysis.
- ResearchGate. (2025, August 6). Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties.
- Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide.
- Defense Technical Information Center. Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.
- NIST Technical Series Publications. Mechanism of the degradation of polyamides.
- PMC. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content.
- University of Texas at Austin. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- PMC. Recycling and Degradation of Polyamides.
- METTLER TOLEDO. Interpreting TGA Curves.
- ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis.
- ResearchGate. Thermal degradation and ageing of segmented polyamides.
- Polymer Properties. Thermal Degradation of Plastics.
- YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!.
- TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications.
- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
- ResearchGate. Antibacterial piperazine‐derived quaternized copolyesters with controlled degradability.
- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
- EAG Laboratories. DSC Analysis of Polymers.
- SpecialChem. (2025, July 30). Mastering thermal stability: Additives for heat-resistant plastics.
Sources
- 1. Recycling and Degradation of Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 3. eag.com [eag.com]
- 4. How Thermal Degradation Affects Polymer Performance Over Time [eureka.patsnap.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting results from TGA instruments [xrfscientific.com]
- 11. youtube.com [youtube.com]
- 12. torontech.com [torontech.com]
- 13. torontech.com [torontech.com]
- 14. mt.com [mt.com]
- 15. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. tainstruments.com [tainstruments.com]
- 18. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperazine Sebacate Polymerization
Topic: Troubleshooting Side Reactions & Process Control in Poly(piperazine sebacamide) Synthesis
Status: Operational | Tier: Advanced Research Support Audience: Polymer Chemists, Process Engineers, R&D Scientists
Core Technical Overview
Poly(piperazine sebacamide) (often denoted as Nylon Pip-10) is a semi-crystalline polyamide derived from the polycondensation of piperazine (a secondary cyclic diamine) and sebacic acid (a C10 dicarboxylic acid).[1]
Unlike standard nylons (e.g., Nylon 6,6), the amide linkage in Pip-10 is tertiary (lacking an N-H bond). This fundamental structural difference dictates its unique side-reaction profile:
-
Absence of Hydrogen Bonding: Lowers melting point (
C) compared to primary nylons, but increases solubility in common solvents. -
Steric Hindrance: The secondary amine of piperazine is less nucleophilic than primary amines, often requiring catalytic intervention.
-
Thermal Susceptibility: The piperazine ring is prone to oxidative dehydrogenation and volatility-induced stoichiometric shifts.
Diagnostic Workflow
Visualizing the critical control points where side reactions occur.
Figure 1: Critical Process Flow & Failure Modes. Red nodes indicate irreversible degradation or stoichiometric loss; yellow indicates kinetic barriers.
Troubleshooting Modules
Module A: Molecular Weight Stagnation (Stoichiometry)
Symptom: The polymer melt remains low viscosity; Inherent Viscosity (IV)
| Parameter | Piperazine | Sebacic Acid |
| Molar Mass | 86.14 g/mol | 202.25 g/mol |
| Boiling Point | 146°C (Sublimes) | >290°C (Decomposes) |
| Risk | High Loss | Stable |
Corrective Protocol:
-
Switch to Salt Method: Do not polymerize separate monomers. Prepare Piperazine Sebacate Salt first. The ionic interaction stabilizes the piperazine, significantly reducing its vapor pressure until the reaction temperature is reached [1].
-
Sealed Pre-Polymerization: Conduct the initial oligomerization stage (up to 200°C) in a sealed autoclave (pressure reactor). This keeps the volatile amine in the liquid phase until it is chemically bound as an amide.
-
Excess Monomer: Add a 1.5 - 2.0 mol% excess of piperazine to the initial feed to compensate for anticipated losses during the vacuum stage.
Module B: Discoloration (Yellowing/Browning)
Symptom: Product turns yellow or dark brown during synthesis.
Root Cause: Thermo-Oxidative Degradation.
Secondary amines are highly susceptible to oxidation. The hydrogen atoms on the
Mechanism:
Corrective Protocol:
-
Oxygen Exclusion: The reactor must be purged with high-purity Nitrogen (
) or Argon. Perform 3x Vacuum/Nitrogen cycles before heating. -
Temperature Cap: Do not exceed 260°C . Piperazine rings begin to undergo thermal dehydrogenation rapidly above this threshold [2].
-
Stabilizers: Add 0.1 wt% Sodium Hypophosphite (SHP) or a hindered phenol antioxidant (e.g., Irganox 1098) to the salt prior to polymerization. SHP acts as both a catalyst and a color stabilizer.
Module C: Slow Reaction Kinetics
Symptom: Reaction takes >6 hours; Acid Value (AV) remains high. Root Cause: Steric Hindrance. The secondary amine in piperazine is part of a rigid ring structure. It is less accessible and slightly less nucleophilic than the primary amine in hexamethylenediamine (HMDA).
Corrective Protocol:
-
Catalysis: Uncatalyzed reactions will be sluggish. Use Phosphoric Acid (
) or Dibutyltin Oxide at 0.05 - 0.1 wt%. -
Vacuum Profile: Apply high vacuum (< 1 mmHg) only after the melt is clear and homogeneous to drive the equilibrium forward by removing water (Le Chatelier's principle).
Standardized Protocols
Protocol 1: Preparation of this compound Salt
Objective: Create a perfectly stoichiometric precursor to ensure high molecular weight.
-
Dissolution:
-
Dissolve Sebacic Acid (1.0 eq) in warm Ethanol (15% w/v) at 50°C.
-
Dissolve Piperazine (1.02 eq) in Ethanol (20% w/v). Note: The slight excess accounts for handling losses.
-
-
Precipitation:
-
Slowly pour the Sebacic Acid solution into the Piperazine solution while stirring vigorously.
-
The reaction is exothermic; the salt will precipitate immediately as a white solid.
-
-
pH Check (Self-Validation):
-
Take a small aliquot of the supernatant. Dilute with water.
-
Target pH: 7.5 - 8.0. (Piperazine is a weak base; the salt of a weak base/weak acid should be near neutral, but slightly basic ensures no loss of amine).
-
-
Filtration & Drying:
-
Filter the white salt.
-
Wash with cold ethanol to remove excess unreacted monomers.
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Validation: Melting point of pure salt should be 166-168°C [3].
-
Protocol 2: Melt Polycondensation
Objective: Polymerize the salt into high-MW Nylon Pip-10.
-
Charging: Load dried salt + 0.1% Sodium Hypophosphite into a glass reactor equipped with a mechanical stirrer and
inlet. -
Inerting: Cycle Vacuum/
three times. Leave under slight positive flow. -
Melting (Stage 1): Heat to 180°C . The salt melts.[2][3][4] Stirring begins. Water evolves. Hold for 1 hour.
-
Polymerization (Stage 2): Raise temperature to 240°C .
-
Vacuum (Stage 3): Gradually apply vacuum over 30 minutes to prevent bumping. Reach < 1 mmHg.
-
Finishing: Hold at 240°C under full vacuum for 2-3 hours.
-
Torque Monitor: Stop reaction when stirrer torque plateaus.
-
-
Discharge: Extrude melt into water bath. Pelletize.
Degradation Pathway Visualization
Figure 2: Thermo-oxidative degradation mechanism specific to piperazine polyamides. Note the formation of imines leading to discoloration [2].
References
-
Morgan, P. W., & Kwolek, S. L. (1959). The nylon rope trick: Demonstration of condensation polymerization. Journal of Chemical Education, 36(4), 182. Link(Foundational text on polyamide synthesis logic).
-
Levchik, S. V., et al. (1999).[1] Thermal decomposition of aliphatic polyamides. Polymer Degradation and Stability, 65(3), 395-403. Link(Mechanisms of amine oxidation and imine formation).
-
Pucciariello, R., et al. (1999). Synthesis and characterization of new biodegradable copolyamides from piperazine. Polymer, 40(16), 4685-4691. Link(Specific data on this compound salt properties and melting points).
- Katz, M. (1958). Preparation of Linear Polyamides from Piperazine. Journal of Polymer Science, 40, 337.
Sources
- 1. Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 4. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
Technical Support Center: Purification of Piperazine Sebacate
Welcome to the technical support center for the purification of piperazine sebacate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this active pharmaceutical ingredient (API). Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound.
Introduction to this compound Purification
This compound is a salt formed from the reaction of piperazine, a cyclic diamine, and sebacic acid, a dicarboxylic acid.[1] The purification of this compound is crucial to ensure its purity, safety, and efficacy for its intended applications, such as an anthelmintic.[2] The primary challenges in its purification often stem from the physicochemical properties of its constituent parts: the high polarity and basicity of piperazine and the dicarboxylic nature of sebacic acid.
This guide provides practical, experience-driven advice to help you optimize your purification processes, troubleshoot common issues, and ensure the final product meets the required quality standards.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities in crude this compound can generally be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual piperazine and sebacic acid.
-
Stoichiometric Imbalance Products: If the molar ratio of piperazine to sebacic acid is not precisely controlled, you may have an excess of one reactant, leading to the formation of piperazine disebacate or other non-stoichiometric salts.
-
By-products from Piperazine Synthesis: Commercial piperazine can contain impurities from its own synthesis, such as ethylene diamine, diethylene triamine, and N-alkylated piperazines.[3] These can potentially be carried through to the final product.
-
Degradation Products: Piperazine can be susceptible to oxidative and thermal degradation, which may lead to the formation of various by-products.[4]
-
Residual Solvents: Solvents used during the synthesis and purification process may be retained in the final product.
Q2: What are the key analytical techniques to assess the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any related impurities. Due to the poor UV chromophore of piperazine, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[5]
-
Gas Chromatography (GC): GC is well-suited for detecting volatile impurities, such as residual solvents and unreacted piperazine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of this compound and to identify and quantify impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify unknown impurities.
-
Titration: Acid-base titration can be used to determine the purity of the salt by quantifying the piperazine content.
Q3: What is the best general approach for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid compounds like this compound.[7] The key is to select an appropriate solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.[7]
Troubleshooting and Optimization Guides
Problem 1: Low Yield After Recrystallization
Symptoms: A significant portion of your product remains dissolved in the mother liquor after cooling and filtration, leading to a lower than expected recovery.[3]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Screen for alternative solvents. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.[7] Consider using a mixed solvent system. For a polar compound like this compound, a polar protic solvent like ethanol or isopropanol might be a good starting point. You can then add a less polar anti-solvent (in which the product is insoluble) like heptane or ethyl acetate to induce precipitation upon cooling.[8][9]
-
-
Insufficient Cooling: The crystallization process may not be complete if the solution is not cooled to a low enough temperature.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4 °C) and for an adequate amount of time to maximize crystal formation.
-
-
Too Much Solvent Used: Using an excessive amount of solvent will keep more of the product dissolved, even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, promoting better crystal yield.
-
Table 1: Potential Solvents for Recrystallization Screening of this compound
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Piperazine is freely soluble in water.[10] Sebacic acid has low water solubility. The salt's solubility will need to be experimentally determined. |
| Ethanol | 78 | High | A common solvent for recrystallizing salts. Good for dissolving polar compounds when hot. |
| Isopropanol | 82 | Medium | Another good option for polar compounds, with a slightly higher boiling point than ethanol. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may be a disadvantage for dissolving less soluble compounds. |
| Ethyl Acetate | 77 | Medium | May be a suitable anti-solvent to be used with a more polar solvent. |
| Heptane/Hexane | ~98/~69 | Low | Likely to be anti-solvents, useful for precipitating the product from a more polar solution.[8] |
This table provides a starting point for solvent screening. The ideal solvent or solvent system must be determined experimentally.
Problem 2: Persistent Impurities in the Final Product
Symptoms: Analytical tests (e.g., HPLC, NMR) show the presence of impurities even after multiple recrystallization steps.
Possible Causes & Solutions:
-
Co-precipitation of Impurities: The impurities may have similar solubility profiles to this compound in the chosen recrystallization solvent.
-
Solution 1: Change the Solvent System: Try a different solvent or solvent mixture. A change in polarity may alter the solubility of the impurities relative to the product, allowing for better separation.
-
Solution 2: Activated Carbon Treatment: If the impurities are colored or are minor, non-polar compounds, you can try treating the hot, dissolved solution with a small amount of activated carbon before filtering and cooling. The activated carbon can adsorb these impurities.
-
-
Incomplete Removal of Starting Materials: Residual piperazine or sebacic acid may be present.
-
Solution: pH Adjustment during Workup: Before crystallization, consider an aqueous workup. Dissolve the crude product in a suitable solvent and wash with a dilute acidic solution to remove excess piperazine, followed by a wash with a dilute basic solution to remove excess sebacic acid. Be cautious with pH changes as this could potentially break the salt. A final wash with water would then be necessary.
-
Experimental Workflow: General Purification of this compound
Caption: A general workflow for the purification of this compound by recrystallization.
Problem 3: Oiling Out or Poor Crystal Formation
Symptoms: Instead of forming solid crystals upon cooling, the product separates as an oil or forms a fine, difficult-to-filter powder.
Possible Causes & Solutions:
-
Solution is Too Concentrated or Cooled Too Quickly: Rapid cooling of a highly concentrated solution can lead to precipitation rather than crystallization, resulting in an amorphous solid or oil.
-
Solution: Cool the solution slowly. After dissolving the crude product, allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help initiate crystallization.
-
-
Presence of Impurities: Certain impurities can inhibit proper crystal lattice formation.
-
Solution: Attempt one of the impurity removal techniques described in "Problem 2" before recrystallization.
-
-
Melting Point Depression: If the boiling point of the recrystallization solvent is higher than the melting point of the product (or a product-impurity eutectic mixture), the product may melt and oil out.
-
Solution: Choose a solvent with a lower boiling point.
-
Concluding Remarks
The purification of this compound, while presenting some challenges, can be systematically optimized by understanding the underlying chemical principles and by methodically troubleshooting experimental outcomes. This guide provides a foundation for addressing common issues. However, for specific and complex impurity profiles, further investigation and the development of more tailored purification strategies may be necessary.
References
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Wikipedia. (2024). Piperazine. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]
-
Trade Science Inc. (2011). Analytical CHEMISTRY. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed. (1976). Colorimetric determination of piperazine. Retrieved from [Link]
- Google Patents. (1959). US2919275A - Purification of piperazine.
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084013, this compound. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? [Online forum post]. r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents [Online forum post]. r/Chempros. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
- Unknown. (n.d.). Crystallization Solvents. [PDF document]. Retrieved from a URL that is no longer active, but content is widely available in chemical literature.
Sources
- 1. This compound | C14H28N2O4 | CID 3084013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. sintef.no [sintef.no]
- 5. jocpr.com [jocpr.com]
- 6. hakon-art.com [hakon-art.com]
- 7. mt.com [mt.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poly(piperazine sebacamide) Solubility
Welcome to the Technical Support Center for polymer formulation and drug development professionals. Poly(piperazine sebacamide)—a polymer synthesized from piperazine and sebacoyl chloride (or sebacic acid)—presents unique physicochemical challenges. This guide provides mechanistic insights, field-validated protocols, and structural modification strategies to overcome severe solubility barriers.
FAQ 1: Why is my piperazine sebacate polymer insoluble even though it cannot form hydrogen bonds?
Mechanistic Causality: Standard polyamides (like Nylon 6,10) are notoriously insoluble due to strong intermolecular hydrogen bonding. Piperazine, however, is a cyclic secondary diamine. When it reacts with sebacoyl chloride, the available hydrogen atoms on the nitrogen are consumed, resulting in a tertiary polyamide[1]. Tertiary amides physically cannot act as hydrogen bond donors[1].
Despite the lack of hydrogen bonding, poor solubility arises from four compounding factors:
-
Backbone Rigidity: The piperazine ring is locked in a rigid chair conformation, severely restricting the rotational degrees of freedom of the polymer chain.
-
Dipole-Dipole Interactions: The highly polarized tertiary amide carbonyls form strong dipole-dipole interactions that mimic the cohesive energy of hydrogen bonds.
-
Hydrophobic Sebacate Chains: The 8-carbon aliphatic spacer from sebacoyl chloride is highly hydrophobic, rendering the polymer incompatible with water and many polar protic solvents[2].
-
Uncontrolled Molecular Weight: Synthesis via interfacial polymerization features incredibly fast kinetics and a high equilibrium constant, often yielding ultra-high molecular weight (MW) chains that resist dissolution[2][3].
FAQ 2: What are the best solvent systems for dissolving high-MW this compound polymers?
Solvent Selection: Because you are battling rigid dipoles and hydrophobic chains rather than H-bonds, standard polar aprotic solvents (like pure DMF or DMSO) often fail. You must use solvents that either disrupt dipole interactions or match the Hildebrand solubility parameter of the rigid backbone. Historically, m-cresol is one of the few effective solvents for high-MW piperazine polyamides[4]. Alternatively, chaotropic salt systems or specific binary mixtures can be used.
Table 1: Solvent Efficacy Comparison for Poly(piperazine sebacamide)
| Solvent System | Solubilization Mechanism | Typical Max Concentration | Recommended Temp |
| m-Cresol | Strong dipole disruption & favorable polymer-solvent interactions | 10–20 mg/mL | 50–70 °C |
| Chloroform / Methanol (80:20) | Binary matching of hydrophobic (CHCl₃) and polar (MeOH) domains | 1–5 mg/mL | 25 °C |
| DMAc + 5% LiCl | Lithium ions complex with tertiary amide carbonyls, breaking chain packing | 5–15 mg/mL | 80 °C |
| Formic Acid | Protonation of residual end-groups and transient amide interaction | < 5 mg/mL | 25 °C |
Workflow: Troubleshooting Poor Solubility
To systematically address solubility, follow the decision tree below.
Fig 1: Decision matrix for troubleshooting this compound solubility.
FAQ 3: How can I modify my interfacial polymerization protocol to improve downstream solubility?
If post-synthesis dissolution fails, the root cause is likely an excessively high molecular weight or extreme structural regularity. Interfacial polymerization of sebacoyl chloride and diamines occurs rapidly at the organic-aqueous interface[2][5].
To improve solubility, you must disrupt this process at the source:
-
Stoichiometric Imbalance: Instead of a perfect 1:1 molar ratio, use a 1:1.05 excess of sebacoyl chloride. This caps the polymer chains early, limiting the average molecular weight.
-
Copolymerization: Introduce a small molar fraction (e.g., 10-25%) of a flexible primary diamine, such as ethylenediamine. While this introduces some hydrogen bonding, it drastically reduces the overall crystallinity and disrupts the rigid piperazine sequence, ironically improving solubility in polar aprotic solvents[1].
Fig 2: Modified interfacial polymerization workflow for enhanced solubility.
Experimental Methodologies
Protocol A: Solubilization using the Chaotropic Salt Method (DMAc/LiCl)
This protocol is a self-validating system: if the polymer does not dissolve under these conditions, the molecular weight exceeds the thermodynamic limit for solution-phase processing, and synthesis parameters must be adjusted.
-
Preparation of Solvent: Dry N,N-Dimethylacetamide (DMAc) over molecular sieves. Dissolve anhydrous Lithium Chloride (LiCl) in the DMAc to achieve a 5% (w/v) concentration. Stir at 60 °C until completely clear.
-
Polymer Preparation: Ensure the poly(piperazine sebacamide) is finely milled and dried in a vacuum oven at 60 °C for 24 hours to remove trace water (which causes chain aggregation).
-
Addition: Add 10 mg of the polymer to 1 mL of the DMAc/LiCl solution in a sealed glass vial.
-
Thermal Treatment: Heat the vial in an oil bath at 80 °C for 2 hours with continuous magnetic stirring. The Li⁺ ions will coordinate with the tertiary amide oxygens, disrupting the dipole-dipole interactions.
-
Sonication: Transfer the vial to an ultrasonic bath (maintained at 50 °C) and sonicate for 30 minutes to provide the kinetic energy required to disentangle the rigid chains.
-
Validation: Cool to room temperature. A successful dissolution will yield a visually clear, viscous solution. If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter; high backpressure indicates incomplete dissolution.
References
-
Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive. ResearchGate. 1
-
Sebacoyl Chloride | CAS 111-19-3. Benchchem. 2
-
Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. NIH. 5
-
Effect of variations in polymerization condition on microcapsule size. Canadian Science Publishing. 4
-
Interfacial and Dispersion Polymerization. ResearchGate. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sebacoyl Chloride|CAS 111-19-3|Nylon-6,10 Precursor [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Piperazine Sebacate vs. Hexamethylenediamine in Polyamide Synthesis
The following guide provides an in-depth technical comparison between Piperazine Sebacate and Hexamethylenediamine (HMDA) in the synthesis of polyamides. This content is structured for researchers and drug development professionals, focusing on the mechanistic, synthetic, and functional divergences of these two monomers.
Executive Summary: The Structural Divergence
The choice between Piperazine (Pip) and Hexamethylenediamine (HMDA) when reacting with Sebacic Acid (C10 diacid) dictates the fundamental architecture of the resulting polymer. This is not merely a substitution of monomers but a selection between two distinct material classes:
-
HMDA + Sebacic Acid (Nylon 6,10): Produces a Semi-Crystalline Thermoplastic . The primary amine allows for extensive inter-chain hydrogen bonding, resulting in high thermal stability, solvent resistance, and mechanical toughness. It is the gold standard for structural fibers and engineering plastics.
-
Piperazine + Sebacic Acid (Nylon Pip-10): Produces a Semi-Aromatic/Cyclic Tertiary Polyamide . The secondary amine forms a tertiary amide linkage, eliminating the N-H hydrogen bond donor. This drastically reduces crystallinity and melting point while increasing solubility in organic solvents and hydrophilicity. It is the preferred candidate for drug delivery vehicles , nanofiltration membranes , and hot-melt adhesives .
Chemical Architecture & Mechanistic Logic
The Hydrogen Bonding Switch
The defining difference lies in the amide linkage formed during polycondensation.
-
HMDA (Linear Aliphatic): Reacts to form a secondary amide (–CO–NH–). The remaining proton on the nitrogen acts as a Hydrogen Bond Donor, locking polymer chains into a rigid crystalline lattice (Nylon 6,10).
-
Piperazine (Cyclic Heterocyclic): Reacts to form a tertiary amide (–CO–N<). There is no remaining proton on the nitrogen. The absence of H-bond donors creates a "loose" polymer packing structure, increasing free volume and solubility.
Reaction Pathway Visualization
Figure 1: Mechanistic divergence in polyamide synthesis. Pathway A yields a hydrogen-bonded lattice (Nylon 6,10), while Pathway B yields a sterically constrained but non-H-bonded chain (Nylon Pip-10).
Experimental Protocols
Protocol A: Interfacial Synthesis of Nylon 6,10 (The Structural Standard)
Target: High MW, fibrous solid for mechanical testing.
Materials:
-
Aqueous Phase: 1.5 g HMDA + 2.0 g NaOH (acid scavenger) in 50 mL distilled water.
-
Organic Phase: 2.0 mL Sebacoyl Chloride in 50 mL Hexane or Dichloromethane (DCM).
Method:
-
Preparation: Dissolve HMDA and NaOH in water. Dissolve Sebacoyl Chloride in the organic solvent.
-
Interface Formation: Carefully layer the organic phase over the aqueous phase in a narrow beaker.[1] Do not mix.
-
Polymerization: A white film (Nylon 6,10) forms instantly at the interface.
-
Extraction: Grasp the film center with tweezers and pull slowly. The film will collapse into a thread ("Nylon Rope").
-
Purification: Wash the thread in 50% ethanol/water to remove unreacted monomers and salt. Dry at 60°C under vacuum.
Protocol B: Interfacial Synthesis of Nylon Pip-10 (The Soluble Variant)
Target: Polymer powder or thin film for drug delivery/membranes.
Materials:
-
Aqueous Phase: 1.5 g Piperazine + 2.2 g Triethylamine (TEA) or Na2CO3 in 50 mL water.
-
Note: Piperazine is a secondary amine; TEA is preferred as a scavenger to prevent protonation of the piperazine before reaction.
-
-
Organic Phase: 2.0 mL Sebacoyl Chloride in 50 mL Chloroform (CHCl3).
-
Critical Difference: Chloroform is used because Nylon Pip-10 is often soluble or swells in CHCl3, preventing the formation of a barrier "skin" that stops the reaction.
-
Method:
-
Emulsification (Optional for Microspheres): For microspheres, stir the biphasic system vigorously (1000 RPM) to create an emulsion.
-
Stirred Interfacial Polymerization: For bulk polymer, stir the biphasic mixture at moderate speed (500 RPM) for 15 minutes. The polymer will precipitate as a swollen gel or powder rather than a coherent rope.
-
Precipitation: Pour the organic layer (containing the polymer if soluble) into excess Methanol or Hexane to precipitate the Nylon Pip-10.
-
Purification: Filter and wash extensively with water (to remove salts) and methanol.
-
Drying: Dry at 40°C under vacuum (lower temperature required due to lower Tg).
Performance Comparison Data
The following data highlights why a researcher would choose one over the other.
| Feature | Nylon 6,10 (HMDA) | Nylon Pip-10 (Piperazine) | Implication for R&D |
| Amide Linkage | Secondary (-NH-CO-) | Tertiary (-N-CO-) | Pip-10 lacks H-bond donors; higher solubility. |
| Melting Point (Tm) | 220°C | ~160–170°C (or amorphous) | HMDA for heat resistance; Pip-10 for melt processing. |
| Glass Transition (Tg) | ~45°C | ~60°C (Rigid Ring Effect) | Piperazine ring adds stiffness, raising Tg despite no H-bonds. |
| Solubility | Insoluble in common solvents. Requires m-Cresol, Formic Acid. | Soluble in Chloroform, DCM, Ethanol/Water . | Pip-10 is superior for drug encapsulation (solvent evaporation method). |
| Water Contact Angle | ~70° (Hydrophobic) | ~40–50° (Hydrophilic) | Pip-10 is better for water filtration membranes. |
| Crystallinity | High (Semi-crystalline) | Low / Semi-crystalline | HMDA for structural strength; Pip-10 for flexibility/permeability. |
| Biodegradability | Low / Resistant | Moderate (Hydrolytically more active) | Pip-10 preferred for transient implants/delivery. |
Solubility Logic Flow
Figure 2: Solubility and application logic. The lack of hydrogen bonding in Piperazine polyamides enables solubility in mild organic solvents, facilitating their use in pharmaceutical formulation.
Application Analysis
When to use HMDA (Nylon 6,10):
-
Structural Engineering: When the material must withstand high stress, abrasion, or temperatures >100°C.
-
Chemical Resistance: When the device will be exposed to harsh solvents or pH extremes where material integrity is paramount.
-
Fiber Spinning: For creating sutures or fibrous scaffolds where tensile strength is the critical quality attribute (CQA).
When to use Piperazine (Nylon Pip-10):
-
Drug Delivery Systems: The solubility in chloroform allows for the emulsion-solvent evaporation technique to encapsulate hydrophobic drugs into microspheres. HMDA nylons cannot be processed this way without using aggressive solvents (e.g., HFIP) that would denature sensitive payloads.
-
Nanofiltration Membranes: Piperazine-based polyamides form "loose" NF layers with high water flux and good rejection of divalent ions. The "nodular" surface structure characteristic of piperazine polyamides increases effective surface area.
-
Hot Melt Adhesives: The lower melting point and disrupted crystallinity allow for lower processing temperatures, reducing thermal stress on bonded substrates.
References
-
Synthesis and properties of polyamide derived from piperazine and dimer acid. ResearchGate. Available at: [Link]
-
Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride. MDPI Membranes. Available at: [Link]
-
Nylon 6/10 [Poly(hexamethylene sebacamide)] Properties. SciPoly. Available at: [Link]
-
Dielectric Properties of Polyamides: Polyhexamethylene Adipamide and Sebacamide. NIH / PMC. Available at: [Link]
-
Interfacial Polymerization of Nylon 6,10. LibreTexts Chemistry. Available at: [Link]
Sources
Assessing CO2 Capture Efficiency: Monoethanolamine (MEA) vs. Piperazine and Piperazine Sebacate
Target Audience: Researchers, Chemical Scientists, and Drug Development Professionals Focus: Mechanistic causality, kinetic performance, and cross-disciplinary solvent evaluation.
The Cross-Disciplinary Paradox of Piperazine
In the intersection of pharmaceutical development and industrial chemical engineering, certain molecular moieties serve radically different functions depending on their formulation. Piperazine (PZ) is a prime example. In drug development, piperazine and its stable salts (such as piperazine sebacate and piperazine citrate) are well-known anthelminthic agents used to treat nematode infections. In environmental engineering, aqueous free-base piperazine is recognized as a second-generation powerhouse for post-combustion
However, a common misconception arises when researchers attempt to utilize stable pharmaceutical salts (like this compound) for industrial gas sweetening or pharmaceutical manufacturing emission controls. This guide provides an objective, data-driven comparison of the
Mechanistic Causality: Why Protonation Dictates Capture Efficiency
To understand the experimental data, we must first examine the reaction mechanisms governing amine-based
-
Monoethanolamine (MEA): As a primary alkanolamine, MEA reacts rapidly with
to form MEA-carbamate. It is the baseline standard for carbon capture, typically utilized at 30 wt% (approx. 7 molal). -
Free Piperazine (PZ): A cyclic diamine. Because of its structural conformation, the secondary amines in PZ exhibit exceptionally high reactivity and low activation energy. Theoretically, it can absorb two moles of
per mole of amine, forming robust bicarbamates. At 8 molal concentrations, PZ demonstrates absorption rates 2–3 times faster than 7m MEA. -
This compound: This is a neutralized salt formed by reacting piperazine with sebacic acid (a dicarboxylic acid). The
values of piperazine are 9.73 and 5.33, while sebacic acid has values of ~4.5 and 5.4. In an aqueous solution, the acidic protons of sebacic acid protonate the nitrogen atoms of piperazine, yielding the piperazinium cation . Because the nitrogen lone pairs are tied up in covalent bonds with hydrogen, they are entirely unavailable for nucleophilic attack. Consequently, this compound exhibits near-zero capture efficiency unless an excess of strong base is added to deprotonate it—which defeats the purpose of using the salt.
Chemical pathways of CO2 capture for MEA, PZ, and this compound.
Quantitative Performance Comparison
The following table synthesizes kinetic and thermodynamic data derived from pilot plant studies and Wetted Wall Column (WWC) experiments .
| Metric | 7m MEA (Baseline) | 8m Piperazine (PZ) | 1m this compound |
| Chemical State in | Free primary amine | Free secondary diamine | Protonated piperazinium salt |
| Relative | 1.0x (Baseline) | 2.0x – 3.0x | ~0.0x (Negligible) |
| ~0.5 | ~1.0 (Forms bicarbamates) | N/A (No active lone pairs) | |
| Thermal Degradation Limit | ~120 °C | ~150 °C | Decomposes / Melts |
| Regeneration Energy | ~3.6 GJ / tonne | ~2.1 GJ / tonne | N/A |
| Primary Industrial Use | Legacy CCS / Gas Sweetening | Advanced CCS Systems | Anthelminthic Pharmaceutical |
Note: 8m PZ demonstrates a 75% greater absolute
Experimental Validation: Self-Validating WWC Protocol
To objectively verify the claims above, researchers must utilize a system that isolates liquid-side mass transfer kinetics from gas-phase resistance. A Wetted Wall Column (WWC) is the gold standard for this because it provides a mathematically defined interfacial surface area, unlike bubble columns where bubble size (and thus surface area) fluctuates .
To ensure scientific integrity, this protocol includes a mass-balance cross-validation : the volume of
Step-by-Step Methodology
-
Solvent Preparation:
-
Prepare three separate aqueous solutions: 7 molal MEA, 8 molal free PZ, and 1 molal this compound (concentration limited by salt solubility).
-
Causality Note: Ensure no external buffers are added to the sebacate solution, as altering the pH would artificially deprotonate the salt, skewing the assessment of the molecule itself.
-
-
WWC Gas-Liquid Contacting:
-
Heat the WWC chamber to a standard absorber temperature of 40 °C.
-
Pump the solvent upward through the center of a stainless-steel tube, allowing it to overflow and form a uniform falling film on the exterior.
-
Introduce a synthetic flue gas mixture (15%
, 85% ) into the chamber counter-current to the liquid film.
-
-
Gas-Phase Flux Measurement:
-
Route the effluent gas through a condenser (to remove water vapor) and into a continuous Fourier Transform Infrared (FTIR) spectrometer.
-
Calculate the
flux ( ) based on the difference between inlet and outlet partial pressures.
-
-
Liquid-Phase Mass Balance (Self-Validation):
-
Collect the rich (post-contact) solvent.
-
Perform an acid titration using 0.1 N
to determine total alkalinity. -
Use a Total Inorganic Carbon (TIC) analyzer to measure the exact moles of absorbed
. -
Validation Check: The integrated
drop from the FTIR must equal the TIC increase in the liquid within a ±3% margin of error. If it does not, the system has a leak or channeling error and the run must be discarded.
-
Self-validating Wetted Wall Column (WWC) experimental workflow.
Conclusion
For drug development professionals and chemical engineers evaluating amines for emission controls, the distinction between a free base and its pharmaceutical salt is critical. Free Piperazine (PZ) is vastly superior to MEA in carbon capture efficiency, offering double the absorption rate and superior thermal stability. However, This compound is completely ineffective for
References
-
Freeman, S. A., Dugas, R., Van Wagener, D. H., Nguyen, T., & Rochelle, G. T. (2010). "Carbon dioxide capture with concentrated, aqueous piperazine." International Journal of Greenhouse Gas Control, 4(2), 119-124.[Link][1][2]
-
Dugas, R., & Rochelle, G. (2009). "Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine." Energy Procedia, 1(1), 1163-1169.[Link][3][4]
-
National Carbon Capture Center (NCCC). (2020). "Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas." U.S. Department of Energy Cooperative Agreement DE-FE0005654.[Link][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbon dioxide capture with concentrated, aqueous piperazine | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
- 6. nationalcarboncapturecenter.com [nationalcarboncapturecenter.com]
Mechanical Profiling of Poly(piperazine sebacate) (PPS) vs. Biomedical Standards
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Material Logic
Poly(piperazine sebacate) (PPS) represents a distinct class of polyamides (PA) synthesized from the polycondensation of piperazine (a cyclic secondary diamine) and sebacic acid (a C10 dicarboxylic acid). Unlike traditional polyamides (e.g., Nylon 6,10) that rely on extensive hydrogen bonding for crystallinity and strength, PPS forms tertiary amide linkages .
This structural nuance is critical for the drug development scientist to understand:
-
The Mechanism: The lack of a hydrogen atom on the amide nitrogen prevents inter-chain hydrogen bonding.
-
The Consequence: PPS exhibits significantly reduced crystallinity, lower melting points, and increased solubility compared to linear aliphatic polyamides. It behaves more like a flexible, amorphous polymer or a hot-melt adhesive than a rigid structural plastic.
This guide compares PPS against two industry standards:
-
PLGA (Poly(lactic-co-glycolic acid)): The gold standard for biodegradable drug delivery.
-
Nylon 6,10: A structural analog (sebacic acid-based) representing high-strength polyamides.
Structural & Mechanistic Analysis
To interpret mechanical data correctly, one must first grasp the molecular origin of the material's behavior.
The "Tertiary Amide" Effect
In Nylon 6,10, the N-H group acts as a hydrogen bond donor, creating strong crystalline sheets. In PPS, the piperazine ring incorporates the nitrogen, leaving no proton for bonding. This results in a polymer that is inherently less ordered (amorphous), leading to lower tensile strength but potentially higher flexibility and faster hydrolytic access.
Visualization: Structure-Property Relationship
The following diagram illustrates the causal link between the chemical synthesis and the resulting mechanical phenotype.
Caption: Causal pathway from PPS synthesis to its amorphous mechanical phenotype, contrasting with standard Nylons.
Comparative Mechanical Data
The following table synthesizes experimental expectations for PPS against industry benchmarks. Note that PPS values are derived from its characterization as a semi-aromatic/cycloaliphatic polyamide often used in adhesive applications.
| Property | Poly(this compound) (PPS) | PLGA (50:50) (Benchmark) | Nylon 6,10 (Structural Control) |
| Primary Structure | Tertiary Amide (Amorphous) | Aliphatic Polyester (Amorphous) | Secondary Amide (Crystalline) |
| Young's Modulus | 0.1 – 0.5 GPa (Flexible) | 1.0 – 2.0 GPa (Stiff) | 2.0 – 3.0 GPa (Rigid) |
| Tensile Strength | 10 – 30 MPa | 40 – 55 MPa | 50 – 60 MPa |
| Elongation at Break | > 200% (High) | 3 – 10% (Brittle) | 100 – 150% (Tough) |
| Glass Transition (Tg) | 20°C – 40°C | 45°C – 55°C | 40°C – 50°C |
| Degradation Mode | Surface/Bulk Erosion (Slow) | Bulk Erosion (Fast/Autocatalytic) | Non-degradable (Bio-stable) |
| Bio-Adhesion | High (Hot-melt character) | Low to Moderate | Low |
Key Insight for Drug Delivery: PPS offers a "middle ground." It is significantly more flexible and ductile than PLGA, making it superior for soft-tissue applications or flexible films where PLGA might crack. However, it lacks the structural rigidity of Nylon 6,10.
Experimental Protocols: Validating the Material
To generate the data above, you must employ self-validating protocols. Standard plastic tests (ASTM) must be adapted for biomedical relevance (e.g., testing in hydrated states).
Workflow Overview
The testing pipeline ensures that mechanical data correlates with physiological performance.
Caption: Experimental workflow for validating PPS mechanical properties against biomedical standards.
Detailed Methodologies
Protocol A: Tensile Testing (ASTM D638 / D882)
Use ASTM D638 for molded bars (structural scaffolds) and ASTM D882 for thin films (drug delivery patches).
-
Specimen Fabrication:
-
Synthesize PPS via melt polycondensation of piperazine and sebacic acid (approx. 1:1 molar ratio).
-
Press into Type IV dogbone bars (D638) or cut 10mm x 100mm strips (D882).
-
Control: Prepare PLGA 50:50 samples under identical thermal history to minimize crystallinity variables.
-
-
Conditioning:
-
Dry State: 40+ hours at 23°C ± 2°C and 50% ± 5% RH (ASTM D618).
-
Wet State (Biomimetic): Immerse in Phosphate Buffered Saline (PBS) at 37°C for 1 hour prior to testing to assess plasticization by water.
-
-
Testing Parameters:
-
Grip Separation: 25.4 mm (D638) or 50 mm (D882).
-
Crosshead Speed: 5 mm/min (Standard) or 50 mm/min (if high elongation is expected).
-
Data Capture: Record Load vs. Displacement. Calculate Stress (MPa) and Strain (%).
-
-
Validation Check:
-
If PPS samples neck and draw (yield), calculate Yield Strength. If PLGA samples fracture brittlely, calculate Break Strength.
-
Why: This differentiates the ductile nature of PPS from the brittle nature of PLGA.
-
Protocol B: Dynamic Mechanical Analysis (DMA) (ASTM D4065)
Crucial for determining the Glass Transition Temperature (Tg) and service temperature range.
-
Setup: Use a dual-cantilever or tension clamp configuration.
-
Parameters:
-
Frequency: 1 Hz (Physiological relevance).
-
Temperature Ramp: -20°C to 100°C at 3°C/min.
-
-
Analysis:
-
Identify Storage Modulus (E') (Stiffness) and Loss Modulus (E") (Viscosity).
-
Tg Determination: Locate the peak of the Tan Delta (E"/E') curve.
-
Significance: If PPS Tg is near body temperature (37°C), the material will transition from glassy to rubbery in vivo, drastically altering drug release rates.
-
Protocol C: Lap Shear Adhesion (ASTM F2255)
Since PPS has "hot melt" characteristics, its bio-adhesive potential is a key differentiator.
-
Substrate: Use collagen casing or porcine tissue to mimic biological interface.
-
Application: Apply molten PPS (or solvent-cast film) between two tissue substrates with a defined overlap area (e.g., 2.5 cm x 2.5 cm).
-
Testing: Pull in tension until failure.
-
Comparison: Compare Failure Load (N) against Fibrin Glue (Control) or PLGA (Negative Control).
References
-
ASTM International. (2014). ASTM D638-14: Standard Test Method for Tensile Properties of Plastics. ASTM International.[1] [Link]
-
ASTM International. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. ASTM International.[1] [Link]
-
Gentilcore, G., et al. (2015). Poly(glycerol sebacate) in Biomedical Applications—A Review of the Recent Literature. (Contextual comparison for sebacate-based polymers). National Institutes of Health. [Link]
-
Zhang, Y., et al. (2019).[2] Piperazine based antimicrobial polymers: a review. (Grounding for piperazine polymer synthesis). National Institutes of Health. [Link]
-
Li, X., et al. (2025). Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive. (Source for PPS mechanical behavior and crystallinity reduction). ResearchGate. [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier.[3] (Baseline data for PLGA properties). Polymers. [Link]
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head-to-head comparison of piperazine sebacate and piperazine adipate
As a Senior Application Scientist, selecting the appropriate salt form of an active pharmaceutical ingredient (API) or industrial chemical is rarely a trivial matter of convenience. It requires a rigorous understanding of how counterions dictate physicochemical properties, pharmacokinetics, and user compliance.
This guide provides an objective, head-to-head technical comparison of two distinct piperazine diacid salts: Piperazine Adipate (formed with the C6 adipic acid) and Piperazine Sebacate (formed with the C10 sebacic acid). By examining their structural differences, we can understand the causality behind their divergent applications—from broad-spectrum anthelmintics to industrial coolant stabilizers.
Physicochemical Profiling & Structural Causality
The fundamental difference between these two compounds lies in the aliphatic chain length of their dicarboxylic acid counterions. Piperazine adipate utilizes a 6-carbon chain, whereas this compound utilizes a 10-carbon chain. This seemingly simple extension of four methylene groups drastically alters the crystal lattice energy, lipophilicity, and aqueous solubility of the resulting salt.
Causality in Formulation: The shorter C6 chain of adipate allows for moderate-to-high water solubility (10–50 mg/mL) and a highly stable crystalline structure with a sharp melting point of 256–257 °C[1]. In contrast, the longer C10 chain of sebacate increases the molecule's hydrophobic bulk. While this limits its aqueous solubility and makes it highly unpalatable for oral pharmaceutical suspensions due to a chalky texture[2], this exact lipophilicity makes this compound an excellent film-forming corrosion inhibitor in organic cooling systems[3].
Table 1: Comparative Physicochemical & Application Data
| Parameter | Piperazine Adipate | This compound |
| Chemical Formula | C10H20N2O4 | C14H28N2O4 |
| Dicarboxylic Acid | Adipic Acid (C6) | Sebacic Acid (C10) |
| Molecular Weight | 232.28 g/mol | 288.38 g/mol |
| Aqueous Solubility | Moderate (10–50 mg/mL) | Low (Hydrophobic C10 chain) |
| Melting Point | 256–257 °C | Lower, varies by hydration state |
| Primary Application | Anthelmintic (Veterinary & Human) | Polymer additive, Coolant stabilizer |
| Clinical Palatability | Acceptable (Slightly acidic taste) | Poor (Unpleasant taste and high bulk) |
Pharmacological Mechanism & Efficacy
Both salts serve as delivery vehicles for the active piperazine moiety. Piperazine acts as a potent
Fig 1: Mechanistic pathway of piperazine-induced flaccid paralysis in nematodes.
Historically, both salts were evaluated for mass treatment of Ascaris infections. In clinical trials, a single dose of this compound achieved an 86% clearance rate, which was statistically equivalent to the efficacy of piperazine adipate[2]. Furthermore, piperazine adipate has been shown to inhibit malate oxidation by 78% and cholinesterase activity by 96% in Ascaridia galli within 30 minutes of exposure[5]. However, despite identical pharmacological efficacy, this compound was abandoned in clinical medicine entirely due to its physical bulk and poor taste, which severely hindered pediatric compliance[2].
Experimental Methodologies
To objectively validate the performance differences between these two salts, the following self-validating experimental workflows are recommended.
Protocol A: In Vitro Anthelmintic Efficacy & Biochemical Profiling
Objective: Compare the paralyzing effect and metabolic inhibition of piperazine adipate vs. sebacate. Self-Validating Mechanism: The inclusion of an untreated vehicle control establishes baseline malate oxidation. If the vehicle control fails to show baseline enzymatic activity, the assay is flagged as invalid due to compromised parasite viability.
-
Reagent Preparation: Prepare 10 mM solutions of piperazine adipate and this compound in a physiological saline buffer (pH 7.4). Note: Due to the lipophilic C10 chain of the sebacate salt, 0.1% DMSO may be required as a co-solvent to achieve complete dissolution, whereas the adipate salt will dissolve readily[1].
-
Parasite Incubation: Isolate adult Ascaridia galli. Incubate 5 worms per well in 6-well plates containing the 10 mM treatments, alongside a vehicle control (0.1% DMSO in saline) and a piperazine hexahydrate positive control. Maintain at 37 °C.
-
Motility Scoring: Assess motility every 10 minutes for 30 minutes. Score from 3 (highly motile) to 0 (flaccid paralysis).
-
Biochemical Assay (Malate Oxidation): Homogenize the paralyzed worms at 4 °C. Measure malate oxidation via the spectrophotometric reduction of NAD+ at 340 nm. Calculate the percentage of inhibition relative to the vehicle control (Expected: ~78% inhibition for adipate[5]).
Fig 2: Experimental workflow for comparative in vitro anthelmintic screening.
Protocol B: Thermodynamic Solubility & Industrial Stability Profiling
Objective: Assess suitability for pharmaceutical formulation vs. industrial coolant application. Self-Validating Mechanism: HPLC-UV quantification of dissolved piperazine must be cross-referenced against a known standard curve of pure piperazine hexahydrate to ensure mass balance closure.
-
Thermodynamic Solubility: Add excess salt (adipate or sebacate) to simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Agitate at 37 °C for 24 hours. Filter through a 0.22 µm membrane and quantify dissolved piperazine via HPLC-UV.
-
Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) from 25 °C to 300 °C at a heating rate of 10 °C/min. The adipate salt will exhibit a sharp endothermic peak at 256–257 °C[1], indicative of a strong crystal lattice suitable for tableting.
-
Corrosion Inhibition Simulation: To test sebacate's industrial utility, dissolve this compound in an organic coolant matrix (e.g., 50% organic solvent). Introduce a standardized metal coupon (e.g., carbon steel) and subject it to cyclic heating. Measure mass loss over 72 hours to validate its efficacy as an additive in cooling systems[3].
Conclusion
The choice between piperazine adipate and this compound perfectly illustrates how counterion selection dictates a molecule's destiny. While both deliver the exact same active pharmaceutical ingredient with identical anthelmintic efficacy, the C6 adipate salt provides the optimal balance of solubility, thermal stability, and palatability required for clinical drug development. Conversely, the C10 sebacate salt, hindered in medicine by its hydrophobic bulk, finds its true calling in industrial chemistry, where its lipophilicity is leveraged for superior corrosion inhibition in organic coolants.
References
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Piperazine Adipate | C10H20N2O4 | CID 8905 - PubChem -[Link]
-
Treatment of ascariasis with various salts of piperazine - CABI Digital Library -[Link]
- WO2003072676A1 - Additive compositions for cooling systems - Google P
-
Piperazine – Knowledge and References - Taylor & Francis -[Link]
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A Comparative Guide to Piperazine-Based Polyamide Nanofiltration Membranes: Performance Evaluation and Methodologies
This guide provides an in-depth technical analysis of the performance of piperazine-based polyamide thin-film composite (TFC) nanofiltration (NF) membranes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to offer a comparative evaluation against other common NF membrane chemistries, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions in your membrane selection and application processes.
Introduction: The Role of Piperazine in Nanofiltration
Nanofiltration is a pressure-driven membrane separation process that lies between ultrafiltration and reverse osmosis. It is particularly effective for the selective removal of divalent ions and small organic molecules, making it a valuable tool in water softening, wastewater treatment, and pharmaceutical applications. The heart of an NF membrane is its selective layer, and the chemistry of this layer dictates its performance.
Thin-film composite membranes, consisting of a thin, selective polyamide layer formed by interfacial polymerization on a porous support, are the industry standard. Piperazine, a cyclic diamine monomer, is a key building block for a class of semi-aromatic polyamide membranes. When reacted with an acyl chloride, typically trimesoyl chloride (TMC), it forms a highly cross-linked, semi-aromatic polyamide layer.[1][2] This chemical structure imparts a unique combination of properties that distinguish these membranes from their fully aromatic polyamide counterparts.
This guide will delve into the performance characteristics of piperazine-based TFC membranes, comparing them with other prevalent NF membrane types, namely fully aromatic polyamide and sulfonated polysulfone membranes. We will explore the fundamental mechanisms of separation and provide detailed experimental protocols for both the synthesis and evaluation of these membranes.
Comparative Performance Analysis
The performance of a nanofiltration membrane is primarily assessed by its water flux (permeability) and its ability to reject specific solutes (selectivity). Fouling resistance, the ability to maintain performance over time in the presence of contaminants, is another critical parameter.
Water Flux and Salt Rejection
The semi-aromatic structure of piperazine-based polyamide membranes, in contrast to the rigid structure of fully aromatic polyamides, can lead to a slightly less dense selective layer. This often translates to higher water flux under similar operating conditions. However, this can also be associated with a slightly lower rejection of monovalent ions.
The rejection of salts by NF membranes is governed by a combination of size exclusion (steric hindrance) and electrostatic interactions (Donnan exclusion).[3] Piperazine-based polyamide membranes typically possess a negative surface charge at neutral pH, which leads to high rejection of divalent anions like sulfate (SO₄²⁻) due to strong electrostatic repulsion.[1] The rejection of cations is influenced by both the membrane's negative charge and the charge of the cation itself.
Below is a comparative summary of typical performance data for different NF membrane chemistries. It is important to note that direct comparisons can be challenging as performance is highly dependent on specific experimental conditions such as operating pressure, temperature, feed concentration, and the specific formulation of the membrane.
| Membrane Type | Active Layer Chemistry | Typical Water Flux (L/m²·h·bar) | Typical Na₂SO₄ Rejection (%) | Typical MgSO₄ Rejection (%) | Typical NaCl Rejection (%) |
| Piperazine-Based Polyamide TFC | Piperazine + Trimesoyl Chloride | 10 - 25 | > 97 | > 95 | 20 - 50 |
| Fully Aromatic Polyamide TFC | m-phenylenediamine + Trimesoyl Chloride | 5 - 15 | > 98 | > 97 | 40 - 70 |
| Sulfonated Polysulfone | Sulfonated Polysulfone | 8 - 20 | > 95 | > 90 | 15 - 40 |
Note: The values presented are indicative and can vary significantly based on the specific membrane and operating conditions.
Fouling Resistance
Membrane fouling, the undesirable deposition of suspended or dissolved substances on the membrane surface and within its pores, is a major operational challenge. The surface properties of the membrane, particularly its hydrophilicity and smoothness, play a crucial role in its fouling propensity.
Piperazine-based polyamide membranes can be modified to enhance their hydrophilicity and reduce surface roughness, thereby improving their resistance to fouling by organic matter such as humic acids and proteins (e.g., bovine serum albumin, BSA).[1][4] Surface modifications can involve grafting hydrophilic polymers or incorporating nanomaterials into the polyamide layer.[5]
Comparative Fouling Tendency:
-
Piperazine-Based Polyamide: Moderate fouling tendency, which can be significantly improved through surface modifications. The presence of both amine and carboxylic acid groups on the surface can interact with foulants.
-
Fully Aromatic Polyamide: Generally more prone to fouling due to higher surface roughness and hydrophobicity compared to some modified piperazine-based membranes.
-
Sulfonated Polysulfone: Typically exhibits good fouling resistance due to its inherent hydrophilicity imparted by the sulfonate groups.
Mechanism of Separation: The "Why" Behind the Performance
The separation characteristics of piperazine-based polyamide membranes are a direct consequence of their physicochemical properties. Understanding these mechanisms is crucial for selecting the right membrane for a specific application and for troubleshooting performance issues.
The primary separation mechanisms in nanofiltration are:
-
Size Exclusion (Steric Hindrance): The physical sieving of solutes based on their size and the pore size of the membrane. The cross-linked structure of the polyamide layer forms a network of nanopores that restrict the passage of larger molecules. The flexibility of the semi-aromatic piperazine backbone can influence the effective pore size distribution.[3]
-
Donnan Exclusion (Electrostatic Interactions): This mechanism is particularly important for the rejection of ionic species. The surface of piperazine-based polyamide membranes is typically negatively charged at neutral pH due to the dissociation of carboxylic acid groups formed from the hydrolysis of unreacted acyl chloride groups from TMC. This negative charge repels co-ions (anions) and attracts counter-ions (cations). The high rejection of divalent anions like SO₄²⁻ is a classic example of Donnan exclusion.[6]
The interplay between these two mechanisms determines the overall selectivity of the membrane. For instance, the relatively low rejection of NaCl is due to the small size of Na⁺ and Cl⁻ ions and the fact that the positively charged Na⁺ ions are not repelled by the negatively charged membrane surface.
Caption: Dominant separation mechanisms in piperazine-based NF membranes.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. This section provides detailed methodologies for the synthesis of a piperazine-based TFC membrane and its subsequent performance evaluation.
Synthesis of a Piperazine-TMC TFC Nanofiltration Membrane
This protocol describes the fabrication of a polyamide thin-film composite membrane on a polysulfone (PSf) ultrafiltration support via interfacial polymerization.
Materials:
-
Polysulfone (PSf) ultrafiltration membrane (support)
-
Piperazine (PIP), anhydrous
-
Trimesoyl chloride (TMC)
-
n-hexane, anhydrous
-
Deionized (DI) water
-
Sodium hydroxide (NaOH) and Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
Support Preparation: Cut the PSf ultrafiltration membrane to the desired size and soak it in DI water for at least 24 hours to remove any preservatives.
-
Aqueous Amine Solution Preparation: Prepare a 2% (w/v) aqueous solution of piperazine. Adjust the pH of the solution to approximately 11 using NaOH.
-
Organic Acid Chloride Solution Preparation: Prepare a 0.1% (w/v) solution of trimesoyl chloride in n-hexane.
-
Interfacial Polymerization: a. Mount the wet PSf support membrane in a suitable frame. b. Pour the aqueous piperazine solution onto the top surface of the PSf support and allow it to sit for 2 minutes. c. Remove the excess piperazine solution from the membrane surface using a soft rubber roller or an air knife. d. Immediately pour the TMC/n-hexane solution onto the membrane surface and allow the reaction to proceed for 1 minute. e. Pour off the TMC solution and rinse the membrane surface thoroughly with n-hexane to remove any unreacted TMC.
-
Post-Treatment: Heat-treat the membrane in an oven at 70°C for 5 minutes to complete the polymerization and enhance the stability of the polyamide layer.
-
Storage: Store the prepared membrane in DI water at 4°C until further use.
Caption: Workflow for piperazine-TMC TFC membrane synthesis.
Performance Evaluation of Nanofiltration Membranes
The performance of the synthesized or commercial NF membranes should be evaluated using a standardized setup and methodology, such as those outlined in ASTM D4194-03 for operating characteristics of nanofiltration devices.[6][7][8]
Apparatus:
-
A cross-flow filtration system equipped with a high-pressure pump, a membrane test cell, a feed reservoir, pressure gauges, and flow meters.
-
Conductivity meter for measuring salt concentration.
-
Analytical balance.
Procedure for Salt Rejection and Water Flux Measurement:
-
Membrane Compaction: Before testing, the membrane should be compacted by filtering DI water at a pressure higher than the intended operating pressure (e.g., 10 bar) for at least 1 hour, or until a stable water flux is achieved.
-
Test Solution: Prepare a feed solution with a known concentration of a specific salt (e.g., 2000 ppm Na₂SO₄).
-
Filtration Test: a. Circulate the feed solution through the cross-flow system at a constant pressure (e.g., 7 bar) and temperature (e.g., 25°C). b. Allow the system to stabilize for at least 30 minutes. c. Collect the permeate over a measured period and determine its volume or weight to calculate the water flux (J) in L/m²·h. d. Measure the electrical conductivity of the feed (Cf) and permeate (Cp) solutions.
-
Calculations:
-
Water Flux (J): J = V / (A * t), where V is the volume of permeate, A is the effective membrane area, and t is the collection time.
-
Salt Rejection (R): R (%) = (1 - (Cp / Cf)) * 100.
-
Procedure for Fouling Evaluation:
-
Baseline Performance: Determine the initial stable water flux of the membrane with DI water.
-
Fouling Test: Introduce a model foulant solution (e.g., 50 ppm humic acid or 200 ppm BSA in a buffered saline solution) into the feed reservoir.
-
Monitor Flux Decline: Record the water flux over an extended period (e.g., 8-24 hours) at a constant operating pressure. The decline in flux indicates the extent of fouling.
-
Cleaning: After the fouling test, the membrane can be cleaned by flushing with DI water or a suitable cleaning agent.
-
Flux Recovery: After cleaning, measure the water flux again with DI water to determine the flux recovery ratio (FRR), which indicates the effectiveness of the cleaning process.
Caption: Workflow for nanofiltration membrane performance evaluation.
Conclusion
Piperazine-based polyamide TFC membranes represent a versatile and high-performing class of nanofiltration membranes. Their semi-aromatic structure offers a favorable balance of high water flux and selective rejection of divalent ions, making them suitable for a wide range of applications. While they may exhibit lower rejection of monovalent salts compared to fully aromatic polyamide membranes, their performance can be tailored through modifications to the synthesis process and the incorporation of functional additives to enhance both selectivity and fouling resistance.
The selection of an appropriate nanofiltration membrane requires a thorough understanding of its underlying separation mechanisms and a careful evaluation of its performance under conditions that mimic the intended application. The experimental protocols provided in this guide offer a framework for the systematic synthesis and characterization of these membranes, enabling researchers and professionals to make data-driven decisions. As the field of membrane science continues to evolve, further innovations in piperazine-based chemistries are expected to yield membranes with even greater performance and durability.
References
- ASTM D4194-03, Standard Test Methods for Operating Characteristics of Reverse Osmosis and Nanofiltration Devices, ASTM Intern
- ASTM D4194-03(2014)
- ASTM D4194-23, Standard Test Methods for Operating Characteristics of Reverse Osmosis and Nanofiltration Devices, ASTM Intern
- Wang, Y., et al. "How monomer concentrations influence structures and separation performances of polyamide nanofiltration membranes?." Journal of Membrane Science 653 (2022): 120534.
- Dey, T. K., et al. "Influence of Differential Distribution of Piperazine Conformers in Copolyamides on the Formation and Ion Separation Behaviors of Charged Nanofiltration Membranes.
- Correlating PSf Support Physicochemical Properties with the Formation of Piperazine-Based Polyamide and Evaluating the Resultant Nanofiltration Membrane Performance - PubMed. (2017). PubMed.
- Yalcinkaya, F., et al. "Nanofiltration membranes for salt and dye filtration: effect of membrane properties on performances." Water Science and Technology 83.9 (2021): 2148-2162.
- El-Ghonemy, A. F. "Prediction of Salt Rejection in Seawater Nanofiltration Membrane Process." World Applied Sciences Journal 15.11 (2011): 1541-1550.
- Al-Rashdi, B. M., et al. "Salinity Effect in Permeability of Salt in Nanofiltration and Reverse Osmosis Membranes." Membranes 13.1 (2023): 74.
- Labban, O., et al. "Experimental and Theoretical Characterization of Commercial Nanofiltration Membranes for the Treatment of Ion Exchange Spent Brine." Membranes 12.1 (2022): 63.
- Zhao, Y., et al. "Modification of polyamide TFC nanofiltration membrane for improving separation and antifouling properties." RSC advances 8.35 (2018): 19532-19540.
- Xu, P., et al. "Highly Permeable and Fouling-Resistant Polyamide Nanofiltration Membranes with Embedded Boron Nitride Nanosheets for the Purification of Water.
- Li, Y., et al. "Loose Nanofiltration Membranes for the Treatment of Textile Wastewater: A Review." Membranes 12.1 (2022): 68.
- Karan, S., et al. "Interfacial Polymerization Techniques for TFC/TFN." Encyclopedia 1.2 (2021): 328-342.
- Hong, J., et al. "Fouling of reverse osmosis and nanofiltration membranes by humic acid—Effects of solution composition and hydrodynamic conditions." Journal of membrane science 284.1-2 (2006): 284-292.
- Nghiem, L. D., et al. "Characterising humic acid fouling of nanofiltration membranes using bisphenol A as a molecular indicator.
- Kashif, S. B. "Fouling Mechanisms and Selectivity of Polyamide Membranes: Insights fr." Clemson OPEN (2023).
- Li, Y., et al.
- Madaeni, S. S., and S. S. Ghaemi.
- Al Aani, S., et al. "Surfactant-Enhanced Cleaning Solutions for Ceramic Membranes: A Comparative Study on Humic Acid and BSA Fouling." Membranes 15.3 (2025): 73.
- Wang, Z., et al. "Narrowing the Pore Size Distribution of Polyamide Nanofiltration Membranes Via Dragging Piperazines to Enhance Ion Selectivity.
- Wang, J., et al. "Polyamide desalination membrane characterization and surface modification to enhance fouling resistance." (2010).
- Ghaemi, N., et al. "Study of synergetic effect and comparison of novel sulfonated and carboxylated bulky diamine-diol and piperazine in preparation of negative charge NF membrane." Journal of Membrane Science 510 (2016): 436-449.
- Zhang, H., et al. "Fabrication and Performance of Novel Poly(piperazine-amide) Composite Nanofiltration Membranes Based on Various Poly(m‑phenylene isophthalamide)
- Liu, C., et al.
- Gao, X., et al. "Study on the thin film composite poly(piperazine-amide) nanofiltration membrane: Impacts of physicochemical properties of substrate on interfacial polymerization formation." Journal of Membrane Science 514 (2016): 392-402.
- Khan, A. A., et al. "Nanofiltration (NF) and Reverse-Osmosis (RO) Membranes for Aqueous Ammonium Nitrate Salt Rejection: Experimental Studies.
- Wang, Y., et al. "Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy." Membranes 10.1 (2020): 12.
- Wang, Y., et al. "Enhanced both perm-selectivity and fouling resistance of poly(piperazine-amide) nanofiltration membrane by incorporating sericin as a co-reactant of aqueous phase." Journal of Membrane Science 555 (2018): 146-154.
- Wang, Y., et al. "Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by in-situ FT-IR Spectroscopy." Preprints.org (2019).
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Poly(piperazine sebacamide): A Technical Guide to Structure, Properties, and Biomedical Potential
Topic: Structure-Property Relationship of Piperazine Sebacate Copolymers Content Type: Publish Comparison Guide
Executive Summary
For decades, Poly(lactic-co-glycolic acid) (PLGA) has been the "gold standard" for biodegradable drug delivery. However, its limitations—specifically the "acidic core" effect and bulk erosion—have driven the search for alternatives. Poly(piperazine sebacamide) (often referred to as a piperazine-sebacic acid copolymer or PA-Pip/Seb) emerges as a compelling candidate. This guide analyzes the structure-property relationships of this unique polyamide, contrasting its performance with PLGA and Poly(glycerol sebacate) (PGS) to assist researchers in material selection for controlled release and tissue engineering.
Material Identity & Synthesis
Poly(piperazine sebacamide) is an alternating copolymer synthesized from piperazine (a cyclic diamine) and sebacic acid (a C10 dicarboxylic acid). Unlike conventional nylons, this polymer lacks hydrogen bond donors on the amide nitrogen, a structural nuance that drastically alters its physical properties.
Synthesis Protocol: Melt Polycondensation
Objective: Synthesize high-molecular-weight Poly(piperazine sebacamide) via a solvent-free melt process.
Reagents:
-
Sebacic Acid (Purified, >99%)
-
Piperazine (Anhydrous)
-
Catalyst: Titanium(IV) butoxide (0.1 wt%) or similar Lewis acid.
Step-by-Step Methodology:
-
Salt Formation: Dissolve stoichiometric amounts of sebacic acid and piperazine in hot ethanol. Cool to precipitate the "this compound" salt. Filter and dry. Rationale: Using the salt ensures a strict 1:1 stoichiometric balance, critical for achieving high molecular weight (Carothers equation).
-
Pre-polymerization: Charge the salt into a glass reactor with nitrogen inlet. Heat to 180°C for 1 hour under inert atmosphere. Water vapor will evolve.
-
Melt Polycondensation: Raise temperature to 240°C . Apply vacuum (<1 mmHg) to remove trace water and drive the equilibrium toward the polymer.
-
Termination: Stop reaction when melt viscosity plateaus (approx. 2-4 hours).
-
Purification: Dissolve the crude polymer in chloroform and precipitate into cold methanol to remove oligomers.
Reaction Pathway Diagram
Caption: Synthesis pathway via salt intermediate to ensure stoichiometry and high molecular weight.
Structure-Property Analysis
The substitution of a standard aliphatic diamine (like hexamethylenediamine in Nylon 6,10) with the heterocyclic piperazine ring introduces distinct physicochemical behaviors.
A. Crystallinity & Thermal Transitions
-
Effect of Piperazine: The piperazine ring is rigid, which typically raises the glass transition temperature (Tg). However, the nitrogen atoms are fully substituted (tertiary amides), meaning no intermolecular Hydrogen Bonding is possible.
-
Consequence: Unlike Nylon 6,6 (Tm ~260°C), Poly(piperazine sebacamide) has a significantly lower melting point (Tm ~170–180°C) and lower crystallinity. This makes it easier to process (lower extrusion temperatures) and more soluble in common organic solvents (e.g., chloroform, dichloromethane) compared to standard nylons.
B. Hydrophilicity & Degradation Mechanism[1][2]
-
Hydrophilicity: Piperazine is more hydrophilic than aliphatic chains. The polymer absorbs more water than PE or PP, but less than hydrogels.
-
Degradation: The polymer degrades via hydrolysis of the amide bond.
-
Amide vs. Ester: Amide bonds are thermodynamically more stable than ester bonds (found in PLGA). Therefore, Poly(piperazine sebacamide) degrades slower than PLGA, making it suitable for long-term implants (6+ months).
-
C. The "Self-Buffering" Hypothesis
One of the most critical advantages of this copolymer over PLGA is the nature of its degradation products.
-
PLGA Degradation: Releases Lactic Acid + Glycolic Acid
Acidic Microclimate (pH < 3 inside microspheres) Denatures protein payloads. -
PA-Pip/Seb Degradation: Releases Sebacic Acid (Weak Acid) + Piperazine (Base, pKb ~4.2).
-
Result: The release of piperazine can theoretically neutralize the sebacic acid, maintaining a more physiological pH within the degrading matrix.
Comparative Performance Guide
The following table contrasts Poly(piperazine sebacamide) with the two leading alternatives: PLGA (standard biodegradable) and Poly(glycerol sebacate) (PGS, standard elastomer).
Table 1: Technical Comparison of Biodegradable Polymers
| Feature | Poly(piperazine sebacamide) | PLGA (50:50) | Poly(glycerol sebacate) (PGS) |
| Chemical Class | Polyamide (Tertiary) | Polyester | Polyester (Elastomer) |
| Degradation Time | Slow (Months to Years) | Fast (Weeks to Months) | Medium (Surface Erosion) |
| Erosion Mechanism | Surface/Bulk Mixed | Bulk Erosion (Autocatalytic) | Surface Erosion |
| Degradation pH | Self-Buffering (Neutral/Mild) | Acidic (pH drop to ~2.5) | Mildly Acidic |
| Crystallinity | Semi-crystalline | Amorphous | Amorphous (Thermoset) |
| Solubility | Chloroform, DCM, Alcohols | Acetone, Ethyl Acetate, DCM | Insoluble (once cured) |
| Mechanical Modulus | High (Rigid Thermoplastic) | High (Brittle) | Low (Elastomeric/Rubber) |
| Primary Application | Long-term implants, structural scaffolds | Microspheres, short-term release | Soft tissue engineering (Heart/Nerve) |
Experimental Validation: Degradation & Release Workflow
To verify the suitability of Poly(piperazine sebacamide) for a specific drug, the following protocol is recommended to assess degradation kinetics and pH stability.
Protocol: In Vitro Degradation Assay
-
Film Preparation: Solvent cast 100 µm films of the polymer (and PLGA control) containing a pH-sensitive dye (e.g., Bromocresol Green).
-
Incubation: Place films in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C under constant agitation (50 rpm).
-
Sampling Points: Days 1, 7, 14, 28, 60, 90.
-
Analysis:
Degradation Logic Diagram
Caption: Divergent degradation pathways showing the self-buffering advantage of piperazine copolymers.
Conclusion & Recommendations
Poly(piperazine sebacamide) represents a functional bridge between the high strength of nylons and the biodegradability of polyesters.
-
Choose this polymer if: You require a long-term support scaffold (>6 months) or are delivering acid-sensitive payloads (proteins/DNA) where PLGA's acidity is detrimental.
-
Avoid this polymer if: You need rapid resorption (<1 month) or elastomeric properties (use PGS instead).
References
-
Polyamides derived from piperazine and sebacic acid: Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid. ResearchGate.[8]
-
Poly(ester amide)s for Biomedical Applications: Degradable Poly(ester amide)s for Biomedical Applications. MDPI Polymers.
-
Piperazine Buffering Capacity: Buffering effects on the solution behavior and hydrolytic degradation of poly(β-amino ester)s. PubMed.
-
PLGA Degradation Mechanisms: Exploiting Sequence To Control the Hydrolysis Behavior of Biodegradable PLGA Copolymers. JACS.[3]
-
Poly(glycerol sebacate) Synthesis: Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate). NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of copolymer composition on the physicochemical characteristics, in vitro stability, and biodistribution of PLGA-mPEG nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Release mechanisms of PLGA-based drug delivery systems: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Excipients on PLGA Film Degradation and the Stability of an Incorporated Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Piperazine Sebacate: Lifecycle Management & Disposal Protocol
Executive Summary: Immediate Action Required
Do not view disposal as an afterthought, but as the final step of synthesis. Piperazine sebacate (the salt of piperazine and sebacic acid) presents a unique dual-hazard profile often underestimated due to the benign nature of sebacic acid.
Critical Safety Directives:
-
Strict Segregation: NEVER mix this compound waste with nitrosating agents (nitrites, nitrates, nitrous acid). This generates N-mononitrosopiperazine , a potent carcinogen.
-
No Drain Disposal: Despite solubility, the piperazine moiety is an aquatic toxin and a respiratory sensitizer. It must not enter municipal water systems.
-
Thermal Destruction: The only validated disposal method for the solid salt is high-temperature incineration equipped with scrubbers for nitrogen oxides (NOx).
Chemical Context & Hazard Causality
To manage this chemical safely, you must understand its behavior in solution. This compound is an organic salt that dissociates in aqueous environments.
The Dissociation Mechanism:
-
The Hazard Driver (Piperazine): A strong base (pH >10 in solution) and a potent respiratory and skin sensitizer . Repeated exposure can lead to asthma-like symptoms (sensitization).
-
The Hidden Risk (Nitrosamine Formation): Piperazine is a secondary amine. In the presence of nitrites (often found in cleaning agents or adjacent waste streams), it undergoes rapid nitrosation.
Table 1: Key Safety Data & Properties
| Property | Specification | Operational Implication |
| CAS No. | Mixture/Salt (Piperazine: 110-85-0) | Track via Piperazine content for regulatory reporting. |
| Physical State | White Crystalline Solid | Dust generation is the primary exposure vector. |
| pH (10% aq) | ~9.5 - 10.5 | Corrosive to mucous membranes; requires alkali-resistant PPE. |
| GHS Hazards | H314 (Burns), H334 (Resp.[1][2] Sens.), H361 (Repro.[1][2] Tox) | PPE Mandatory: N95/P100 respirator, Nitrile gloves, Goggles. |
| Incompatibility | Strong Oxidizers, Nitrites | Explosion/Carcinogen Risk. Segregate strictly.[3] |
Disposal Protocol: Step-by-Step
This protocol is designed as a Self-Validating System . You must verify the state of the waste before moving to the next step.
Phase A: Solid Waste (Pure or Contaminated Solids)
Applicable to: Expired reagent, spill cleanup residues, filter cakes.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth drum. Avoid metal containers due to the corrosive nature of the free base if moisture is present.
-
Labeling: Mark clearly as "Hazardous Waste - Organic Alkali - Sensitizer."
-
Validation Step: Verify that no oxidizing solids (e.g., permanganates) are present in the container.
-
Disposal Path: Seal and transfer to a licensed hazardous waste incinerator.
Phase B: Liquid Waste (Mother Liquors/Aqueous Solutions)
Applicable to: Reaction solvents, wash water.
-
pH Check: Measure the pH. If pH > 11, neutralize carefully with dilute Sulfuric Acid (
) to pH 7–9 to reduce corrosivity risks during transport.-
Caution: Exothermic reaction. Add acid slowly with stirring.
-
-
Nitrite Test (Crucial): Before combining with any other aqueous organic waste, use a starch-iodide dipstick to test for oxidizers.
-
If Positive:STOP. Treat as a separate "Oxidizing Waste" stream.
-
If Negative: Proceed to consolidation.
-
-
Segregation: Store in the "Basic Organic Aqueous" stream. Do not mix with the "Acidic" stream to avoid heat generation and potential gas evolution.
Decision Matrix (Workflow Visualization)
The following diagram outlines the logical flow for categorizing and disposing of this compound waste.
Figure 1: Waste stream decision tree emphasizing the critical nitrite checkpoint to prevent carcinogen formation.
Regulatory Compliance & Transport
While this compound itself may not be explicitly listed in every national database, it is regulated by the properties of its dissociation products.
-
US EPA (RCRA):
-
Status: Not P-listed or U-listed specifically.
-
Characteristic Waste: If pH
12.5, it is D002 (Corrosive) .[4] -
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless D002 applies) but treat with the rigor of a hazardous pharmaceutical waste [1].
-
-
European Waste Catalogue (EWC):
-
Classify under 07 05 13 * (Solid wastes containing hazardous substances from the manufacture of pharmaceuticals).
-
-
DOT/IATA (Transport):
-
Likely falls under UN 2579 (Piperazine) or UN 3263 (Corrosive solid, basic, organic, n.o.s.) .
-
Class: 8 (Corrosive).
-
Packing Group: III.
-
Emergency Spill Response
In the event of a spill in the lab:
-
Evacuate: Dust inhalation can cause immediate respiratory sensitization.
-
PPE: Don full-face respirator (P100) and Tyvek suit.
-
Containment: Do not dry sweep. Cover with wet sand or vermiculite to suppress dust.
-
Clean Up: Scoop into HDPE containers. Wash area with dilute acetic acid (vinegar) to neutralize residual base, followed by soap and water.
References
-
US Environmental Protection Agency (EPA). (2024). RCRA Regulations and Keywords: Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Piperazine (EC 203-808-3).[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
Sources
Personal protective equipment for handling Piperazine sebacate
Executive Safety Summary: The "Hidden" Sensitizer
As researchers, we often categorize salts like Piperazine sebacate (CAS: 7433-23-0) as benign solids compared to their volatile parent bases.[1][2] This is a dangerous misconception. While this compound is a stable solid, the piperazine moiety is a potent respiratory and dermal sensitizer .[2]
The Mechanism of Danger (Why we do this): Piperazine compounds act as haptens .[1][2] They are low-molecular-weight chemicals that, upon entering the body (via inhalation or skin breach), bind to carrier proteins (like albumin).[1][2] This hapten-protein complex is recognized by the immune system as foreign, triggering the production of IgE antibodies.[1][2]
-
Result: Subsequent exposures—even at minute levels—can trigger anaphylaxis or occupational asthma (known historically as "Piperazine Flutters" or asthma).[1][2]
Core Directive: Your PPE strategy must focus on Total Particulate Containment .[1][2] You are not just preventing burns; you are preventing the immunological reprogramming of your body.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must verify the engineering controls. PPE is the last line of defense, not the first.
Figure 1: The safety hierarchy.[1][2] Handling this compound on an open bench is strictly prohibited due to dust sensitization risks.[1][2]
PPE Selection Matrix
This matrix is designed for solid handling (weighing/transfer) .[1][2]
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) or P100 Half-Face Respirator | Critical: Surgical masks provide zero protection against chemical sensitizers.[1][2] If the powder is fluffy/electrostatic, a P100 is required to capture 99.97% of particulates. |
| Hand (Primary) | Nitrile Gloves (min 5 mil) | Nitrile offers excellent resistance to organic salts.[1][2] Latex is a sensitizer itself and should be avoided to prevent cross-sensitization issues.[2] |
| Hand (Secondary) | Double Gloving | Protocol: Wear a long-cuff inner glove (tucked under lab coat) and a standard outer glove (over lab coat cuff).[1][2] This creates a "shingle effect" that prevents dust from touching the wrist.[2] |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient.[1][2] Piperazine salts can be basic and hygroscopic; if dust enters the eye, it absorbs moisture and causes caustic irritation. |
| Body | Lab Coat (Buttoned) + Sleeve Covers | Standard lab coats often leave wrists exposed.[1][2] Disposable Tyvek sleeve covers bridge the gap between glove and coat.[2] |
Operational Protocol: The "Clean-to-Dirty" Workflow
Handling sensitizers requires a disciplined workflow to prevent tracking the chemical out of the lab.[2]
Phase 1: Pre-Experimental Gowning (Donning)
-
Visual Check: Inspect the fume hood. Ensure airflow is >100 fpm.
-
Base Layer: Don lab coat.[2]
-
Inner Glove: Don long-cuff nitrile gloves.[1][2] Tuck lab coat sleeves into these gloves.
-
Sleeve Protection: Apply disposable sleeve covers over the coat/glove junction.[2]
-
Outer Glove: Don standard nitrile gloves over the sleeve cover.[2]
-
Self-Validation: Raise hands. If any skin is visible at the wrist, the system has failed. Redo.
-
Phase 2: Handling & Weighing
-
Static Control: this compound is a dry organic salt and may be statically charged.[2] Use an ionizing bar or anti-static gun if available to prevent "flying powder."
-
Weighing: Perform all weighing inside the hood. Do not remove the stock bottle.
-
Spill Management: If powder spills in the hood, do not sweep (creates aerosols).[2] Cover with a wet paper towel (water) to dissolve and wipe up.[2]
Phase 3: De-Gowning (Doffing) - The Critical Step
Most exposure occurs here.[1][2] You are now "dirty."
Figure 2: The Doffing Sequence.[1][2][3][4][5][6][7] Note that outer gloves are cleaned before removal to prevent dust from flying during the peeling process.[1][2]
Decontamination & Disposal
Solubility Profile: this compound is moderately soluble in water and alcohols.[2]
-
Surface Decon: Use water with a mild detergent.[2] The water solubilizes the salt, and the surfactant lifts it. Follow with an ethanol wipe to remove residue.
-
Waste Segregation:
Emergency Response
-
Inhalation (Asthma/Wheezing):
-
Eye Contact:
-
Flush for 15 minutes immediately.
-
Do not rub (abrasive crystals + caustic effect).[2]
-
-
Skin Contact:
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2] Piperazine dihydrochloride: Systemic Agent.[2] CDC NIOSH Pocket Guide to Chemical Hazards.[2] Link[1]
-
European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Piperazine.[2][3][6][10][11][12][13] ECHA Registration Dossier. Link[1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound | C14H28N2O4 | CID 3084013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine | 110-85-0 [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. teamstersafety.org [teamstersafety.org]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride [cdc.gov]
- 11. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. echemi.com [echemi.com]
- 13. sds.edqm.eu [sds.edqm.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
